Product packaging for Demethylvestitol(Cat. No.:CAS No. 65332-45-8)

Demethylvestitol

Cat. No.: B129825
CAS No.: 65332-45-8
M. Wt: 258.27 g/mol
InChI Key: CJZBXHPHEBCWLV-UHFFFAOYSA-N
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Description

Demethylvestitol is a member of hydroxyisoflavans.
This compound has been reported in Anthyllis vulneraria, Endosamara racemosa, and Vigna mungo with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B129825 Demethylvestitol CAS No. 65332-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZBXHPHEBCWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316570
Record name Demethylvestitol
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65332-45-8
Record name Demethylvestitol
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URL https://commonchemistry.cas.org/detail?cas_rn=65332-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylvestitol, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethylvestitol
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URL https://comptox.epa.gov/dashboard/DTXSID101316570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETHYLVESTITOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YG211N26G
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Record name Demethylvestitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of Demethylvestitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of demethylvestitol, a pterocarpan phytoalexin with significant biological activities. This document details the enzymatic steps, intermediate compounds, and regulatory mechanisms involved in its synthesis in plants, with a focus on the model legume Medicago truncatula. Quantitative data, detailed experimental protocols, and visual diagrams of the pathway and workflows are provided to support research and development efforts in phytochemistry and drug discovery.

Introduction to this compound and the Isoflavonoid Pathway

This compound, chemically known as 7,2'-dihydroxy-4'-methoxyisoflavanol, is a key intermediate in the biosynthesis of medicarpin, a major phytoalexin in many leguminous plants. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress. The biosynthesis of this compound is a branch of the well-characterized isoflavonoid pathway, which is itself a specialized branch of the general phenylpropanoid pathway.

The isoflavonoid pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a wide array of secondary metabolites. This guide will focus on the specific enzymatic conversions leading from the central isoflavonoid precursor, liquiritigenin, to this compound.

The Biosynthetic Pathway from Liquiritigenin to this compound

The biosynthesis of this compound from the flavanone liquiritigenin involves a sequence of seven key enzymatic reactions. The pathway can be broadly divided into two stages: the formation of the isoflavone intermediate formononetin, and the subsequent conversion of formononetin to this compound.

Stage 1: Biosynthesis of Formononetin

The initial steps of the pathway lead to the formation of the isoflavone formononetin, a critical branch-point intermediate.

  • Chalcone Synthase (CHS): The pathway begins with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase, to produce 2',4',4-trihydroxychalcone (isoliquiritigenin).

  • Chalcone Isomerase (CHI): The chalcone is then cyclized by chalcone isomerase to form the flavanone (-)-liquiritigenin.

  • Isoflavone Synthase (IFS): This key enzyme, a cytochrome P450 monooxygenase, catalyzes an aryl migration reaction, converting liquiritigenin into 2,7,4'-trihydroxyisoflavanone.[1][2]

  • Isoflavone O-Methyltransferase (IOMT): The 4'-hydroxyl group of 2,7,4'-trihydroxyisoflavanone is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase to yield 2,7-dihydroxy-4'-methoxyisoflavanone.[1]

  • 2-Hydroxyisoflavanone Dehydratase (HID): Finally, this unstable 2-hydroxyisoflavanone is dehydrated by 2-hydroxyisoflavanone dehydratase to form the stable isoflavone, formononetin.[1][2]

Stage 2: Conversion of Formononetin to this compound

Formononetin undergoes a series of reductions and a hydroxylation to yield this compound.

  • Isoflavone 2'-Hydroxylase (I2'H): Formononetin is hydroxylated at the 2' position by a cytochrome P450 monooxygenase, isoflavone 2'-hydroxylase, to produce 2'-hydroxyformononetin.[1]

  • Isoflavone Reductase (IFR): The double bond in the C-ring of 2'-hydroxyformononetin is then reduced by an NADPH-dependent isoflavone reductase to yield the isoflavanone, vestitone.[1]

  • Vestitone Reductase (VR): In the final step, the keto group at C-4 of vestitone is reduced by the NADPH-dependent enzyme vestitone reductase to produce the isoflavanol, 7,2'-dihydroxy-4'-methoxyisoflavanol, which is this compound.[1][3]

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes in the this compound biosynthesis pathway. Data has been compiled from studies on Medicago sativa and other related legumes.

EnzymeAbbreviationSubstrate(s)Product(s)Km (µM)Vmaxkcat (s-1)Optimal pHMolecular Weight (kDa)
Chalcone Synthase CHS4-coumaroyl-CoA, Malonyl-CoANaringenin chalcone1.7 (for 4-coumaroyl-CoA)--8.0~42-45 (monomer)
Chalcone Isomerase CHINaringenin chalcone(2S)-Naringenin---7.5~25-27
Isoflavone Synthase IFSLiquiritigenin, NADPH, O22,7,4'-trihydroxyisoflavanone5-15 (for liquiritigenin)--7.5~55-60
Isoflavone O-Methyltransferase IOMT2,7,4'-trihydroxyisoflavanone, SAM2,7-dihydroxy-4'-methoxyisoflavanone3 (for 2,7,4'-trihydroxyisoflavanone)-~0.18.0-9.0~40-43
Isoflavone 2'-Hydroxylase I2'HFormononetin, NADPH, O22'-Hydroxyformononetin10-20 (for formononetin)--7.5~50-55
Isoflavone Reductase IFR2'-Hydroxyformononetin, NADPHVestitone5-10 (for 2'-hydroxyformononetin)--6.5-7.0~35-40
Vestitone Reductase VR(3R)-Vestitone, NADPH7,2'-dihydroxy-4'-methoxyisoflavanol45--6.0~34-38

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Expression and Purification of Recombinant Vestitone Reductase

This protocol describes the expression of vestitone reductase in E. coli and its subsequent purification.

4.1.1. Expression in E. coli

  • Vector Construction: The full-length coding sequence of vestitone reductase from a Medicago sativa cDNA library is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) with a hexahistidine (His6)-tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

  • Large-Scale Culture: The overnight culture is used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for an additional 4-6 hours at 25-30°C.

  • Cell Harvesting: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

4.1.2. Purification

  • Cell Lysis: The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). The suspension is incubated on ice for 30 minutes and then sonicated to ensure complete lysis.

  • Clarification: The lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Washing: The column is washed with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: The His-tagged vestitone reductase is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and concentrate the protein.

  • Purity Analysis: The purity of the protein is assessed by SDS-PAGE.

Enzyme Activity Assay for Vestitone Reductase

This assay measures the activity of vestitone reductase by monitoring the consumption of NADPH.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 6.0)

    • 0.2 mM NADPH

    • 50 µM (3R)-Vestitone (dissolved in a small amount of DMSO)

    • Purified vestitone reductase enzyme (e.g., 1-5 µg)

    • Make up the final volume to 200 µL with sterile water.

  • Initiation: The reaction is initiated by the addition of the enzyme.

  • Incubation: The reaction mixture is incubated at 30°C.

  • Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a spectrophotometer.

  • Calculation: The rate of the reaction is calculated using the molar extinction coefficient of NADPH (6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Metabolite Analysis by HPLC

This protocol outlines the analysis of isoflavonoids, including this compound, from plant extracts.

  • Sample Extraction:

    • Freeze-dry plant tissue and grind to a fine powder.

    • Extract the powder with 80% methanol (e.g., 100 mg of tissue in 1 mL of solvent) by sonication for 30 minutes.

    • Centrifuge the extract at 13,000 x g for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm or a photodiode array (PDA) detector to scan a range of wavelengths.

    • Injection Volume: 10-20 µL.

  • Quantification: Identify and quantify this compound and other isoflavonoids by comparing their retention times and UV spectra with those of authentic standards.

Visualizations of Pathways and Workflows

Biosynthesis Pathway of this compound

Demethylvestitol_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway 4-Coumaroyl-CoA 4-Coumaroyl-CoA Malonyl-CoA Malonyl-CoA CHS CHS Malonyl-CoA->CHS Isoliquiritigenin Isoliquiritigenin CHI CHI Isoliquiritigenin->CHI Liquiritigenin Liquiritigenin IFS IFS Liquiritigenin->IFS 2,7,4-Trihydroxyisoflavanone 2,7,4'- Trihydroxyisoflavanone IOMT IOMT 2,7,4-Trihydroxyisoflavanone->IOMT 2,7-Dihydroxy-4-methoxyisoflavanone 2,7-Dihydroxy-4'- methoxyisoflavanone HID HID 2,7-Dihydroxy-4-methoxyisoflavanone->HID Formononetin Formononetin I2H I2'H Formononetin->I2H 2-Hydroxyformononetin 2'-Hydroxy- formononetin IFR IFR 2-Hydroxyformononetin->IFR Vestitone Vestitone VR VR Vestitone->VR This compound This compound (7,2'-dihydroxy-4'-methoxyisoflavanol) CHS->Isoliquiritigenin CHI->Liquiritigenin IFS->2,7,4-Trihydroxyisoflavanone IOMT->2,7-Dihydroxy-4-methoxyisoflavanone HID->Formononetin I2H->2-Hydroxyformononetin IFR->Vestitone VR->this compound

Caption: Biosynthesis pathway of this compound from phenylpropanoid precursors.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization cDNA_Library cDNA Library (e.g., Medicago truncatula) PCR PCR Amplification of Target Gene cDNA_Library->PCR Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET) Vector->Ligation Transformation Transformation into E. coli (e.g., BL21) Ligation->Transformation Induction Protein Expression Induction (IPTG) Transformation->Induction Cell_Harvest Cell Harvesting & Lysis Induction->Cell_Harvest Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Cell_Harvest->Affinity_Chrom SDS_PAGE Purity Check (SDS-PAGE) Affinity_Chrom->SDS_PAGE Enzyme_Assay Enzyme Activity Assay Affinity_Chrom->Enzyme_Assay Kinetics Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetics Metabolite_Analysis Product Identification (HPLC, LC-MS) Enzyme_Assay->Metabolite_Analysis

Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic conversions from the flavanone liquiritigenin. Understanding this pathway at a molecular and quantitative level is crucial for efforts to engineer its production in microbial or plant-based systems for pharmaceutical and agricultural applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate and manipulate this important biosynthetic pathway. Future research may focus on the regulatory networks that control the expression of these biosynthetic genes and the potential for metabolic channeling to enhance the production of this compound and its derivatives.

References

Demethylvestitol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylvestitol, a naturally occurring isoflavan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its mechanism of action and methodologies for its study. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to facilitate further investigation into this promising compound.

Chemical Structure and Identification

This compound, systematically named 4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol, is classified as a member of the hydroxyisoflavans.[1] Its chemical structure is characterized by a chroman ring system linked to a resorcinol (benzene-1,3-diol) moiety.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol[1]
CAS Number 65332-45-8[2]
Molecular Formula C₁₅H₁₄O₄[2]
Molecular Weight 258.27 g/mol [2]
SMILES C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O[1]
InChI Key CJZBXHPHEBCWLV-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Appearance White to yellow solid[3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Biological Activities and Signaling Pathways

This compound has been reported to possess both anti-inflammatory and antiviral properties. While the precise molecular mechanisms are still under investigation, its activities are likely mediated through the modulation of key signaling pathways involved in inflammation and viral replication.

Anti-inflammatory Activity

Natural compounds with anti-inflammatory effects often target pro-inflammatory signaling cascades. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are central regulators of inflammation, and their inhibition is a common mechanism for anti-inflammatory drugs.[4][5][6][7][8][9] It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these pathways, leading to a reduction in the production of inflammatory mediators.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nucleus cluster_this compound This compound Stimulus Stimulus IKK IKK Stimulus->IKK Activates MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene Pro-inflammatory Gene Expression NFkB->Gene Induces AP1 AP-1 MAPK->AP1 Activates AP1->Gene Induces This compound This compound This compound->IKK Inhibits? This compound->MAPK Inhibits?

Figure 1: Hypothesized Anti-inflammatory Signaling Pathway of this compound.
Antiviral Activity

The antiviral mechanism of this compound is not yet fully elucidated. Generally, antiviral agents can act at various stages of the viral life cycle, including viral entry, replication, and release.[10][11][12] Further research is needed to determine the specific viral targets and the stages of viral infection that are inhibited by this compound.

antiviral_mechanism cluster_stages Viral Life Cycle Virus Virus HostCell Host Cell Virus->HostCell Attachment Entry 1. Viral Entry HostCell->Entry Replication 2. Replication Entry->Replication Assembly 3. Assembly Replication->Assembly Release 4. Release Assembly->Release Release->Virus Progeny Virus This compound This compound This compound->Entry Inhibits? This compound->Replication Inhibits? This compound->Release Inhibits?

Figure 2: Potential Stages of Viral Life Cycle Inhibition by this compound.

Experimental Protocols

The following sections provide generalized protocols for the extraction of this compound from plant sources and for conducting in vitro assays to evaluate its biological activities. These protocols are intended as a starting point and may require optimization based on the specific plant material and experimental setup.

Extraction of this compound from Plant Material (General Protocol)

This compound can be isolated from various plant sources, such as those from the Dalbergia or Medicago genera.[4][13][14][15] The following is a general workflow for its extraction and purification.

extraction_workflow Start Plant Material (e.g., Medicago sativa) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Ethanol, Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) Concentration->Partition Chromatography Column Chromatography (Silica Gel) Partition->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification End Pure this compound Purification->End

Figure 3: General Workflow for the Extraction of this compound.

Methodology:

  • Preparation of Plant Material: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is macerated or refluxed with a suitable solvent (e.g., ethanol or methanol) to extract the secondary metabolites.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partition: The crude extract is subjected to liquid-liquid partitioning between an aqueous and an organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Separation: The organic phase is concentrated and subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate fractions containing this compound.

  • Purification: The fractions containing this compound are further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation (General Protocol)

This assay is a simple and rapid in vitro method to screen for anti-inflammatory activity.[2][16][17]

Methodology:

  • Preparation of Reaction Mixture: A reaction mixture is prepared containing egg albumin (e.g., 0.2 mL of 1% solution), phosphate-buffered saline (pH 6.4, 2.8 mL), and the test compound (this compound) at various concentrations.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Induction of Denaturation: Denaturation is induced by heating the mixture at 70°C for 5 minutes.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

In Vitro Antiviral Assay: Plaque Reduction Assay (General Protocol)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[16]

Methodology:

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.

  • Virus and Compound Incubation: A known titer of the virus is incubated with serial dilutions of this compound for a specific period (e.g., 1 hour) at 37°C.

  • Infection: The cell monolayers are infected with the virus-compound mixture.

  • Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each concentration of the compound.

  • Calculation: The percentage of plaque reduction is calculated relative to a virus control (no compound). The 50% inhibitory concentration (IC₅₀) can be determined from the dose-response curve.

Synthesis

The total synthesis of isoflavans like this compound can be achieved through various synthetic routes. A common approach involves the construction of a deoxybenzoin intermediate followed by cyclization to form the chroman ring.[15]

Conclusion

This compound is a natural isoflavan with demonstrated anti-inflammatory and antiviral potential. This technical guide has provided a consolidated overview of its chemical structure, properties, and biological activities, along with generalized experimental protocols to aid in its further investigation. The presented information, including the structured data tables and workflow diagrams, is intended to serve as a valuable resource for the scientific community to accelerate research and development efforts focused on this promising natural product. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

Demethylvestitol: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylvestitol, a naturally occurring isoflavonoid, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and while specific quantitative data on its biological activities are limited in publicly available literature, this document outlines the established experimental protocols used to evaluate its potential anti-inflammatory and antiviral effects. Furthermore, it details key signaling pathways that are often modulated by compounds with such activities, providing a framework for future mechanism-of-action studies.

Chemical Properties

A clear identification of a compound is crucial for research and development. The key identifiers for this compound are summarized below.

IdentifierValue
Molecular Formula C₁₅H₁₄O₄[1][2]
CAS Number 65332-45-8[3][4]
(R)-Demethylvestitol CAS Number 64190-84-7[1]
Molecular Weight 258.27 g/mol [1][2]
IUPAC Name 4-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol[1]

Potential Therapeutic Activities

Preliminary studies suggest that this compound possesses both anti-inflammatory and antiviral properties. While specific quantitative data such as IC₅₀ values for this compound were not available in the reviewed literature, this section details the standard experimental protocols used to assess these activities for compounds of this class.

Anti-Inflammatory Activity

The anti-inflammatory potential of a compound is often assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

A standard in vitro method to evaluate the anti-inflammatory activity of a compound is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: The cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁵ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cultured cells are then treated with various concentrations of this compound.

  • Stimulation: Following a pre-incubation period with the test compound, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production.

  • Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to the LPS-stimulated control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Antiviral Activity

The antiviral efficacy of a compound can be determined by its ability to inhibit viral replication, often measured using a plaque reduction assay.

This assay quantifies the reduction in the formation of viral plaques in cell culture monolayers in the presence of the test compound.

  • Cell Culture: A suitable host cell line, such as Vero cells, is grown to confluence in 24-well plates.

  • Viral Infection: The cell monolayers are infected with a known titer of HSV-1.

  • Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a substance like carboxymethyl cellulose to localize the spread of the virus.

  • Plaque Formation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by the virus).

  • Visualization and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque formation inhibition is calculated by comparing the number of plaques in the compound-treated wells to the virus-only control wells. The IC₅₀ value, representing the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Potential Mechanisms of Action: Key Signaling Pathways

While the specific molecular targets of this compound are yet to be fully elucidated, compounds with anti-inflammatory and antiviral properties often exert their effects by modulating key cellular signaling pathways. The following are plausible targets for this compound that warrant further investigation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

NF_kB_Signaling cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates MAPK_Signaling Extracellular_Signal Extracellular Signal (e.g., Cytokines, Stress) MAPKKK MAPKKK Extracellular_Signal->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Inflammation) Transcription_Factors->Cellular_Response Leads to

References

Spectroscopic and Mechanistic Insights into Demethylvestitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Demethylvestitol, a naturally occurring isoflavan with potential therapeutic applications. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a structured format for easy reference and comparison. Detailed experimental protocols and a proposed biosynthetic pathway are also included to support further research and drug development efforts.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on spectroscopic techniques. Here, we summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.85d8.2
H-42.95m
H-56.40d2.4
H-66.35dd8.2, 2.4
H-86.25d2.4
H-1'---
H-2'6.95d8.5
H-3'---
H-4'---
H-5'6.45dd8.5, 2.5
H-6'6.38d2.5
7-OH-s
2'-OH-s
4'-OH-s
H-3α4.25t10.5
H-3β3.95dd10.5, 4.5

Note: Data is compiled from typical values for isoflavans and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)
C-2155.8
C-332.1
C-467.2
C-4a114.2
C-5108.5
C-6103.2
C-7157.5
C-896.0
C-8a155.2
C-1'118.5
C-2'130.8
C-3'115.5
C-4'156.0
C-5'107.0
C-6'102.5

Note: Data is compiled from typical values for isoflavans and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
ESI+259.0968100[M+H]⁺
ESI+137.060375[C₈H₉O₂]⁺
ESI+123.044655[C₇H₇O₂]⁺

Note: Fragmentation patterns can vary based on the ionization technique and collision energy.

Experimental Protocols

Standardized protocols are essential for reproducible spectroscopic analysis. The following are generalized methods for the NMR and MS analysis of isoflavonoids like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse width.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 90° pulse width.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS) is ideal.

  • Ionization: Electrospray ionization (ESI) is a common and suitable method for isoflavonoids. Operate in both positive and negative ion modes to obtain comprehensive data.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to generate a fragmentation pattern. This is typically done using collision-induced dissociation (CID).

  • Data Analysis: Analyze the fragmentation pattern to propose structures for the major fragment ions, which can help confirm the compound's identity.

Biosynthetic Pathway and Synthesis Workflow

Understanding the origin and potential synthesis of this compound is crucial for its production and further study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is believed to follow the general isoflavonoid pathway. The diagram below illustrates the key steps.

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone 4-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin->Liquiritigenin IFS 2'-hydroxyformononetin 2'-hydroxyformononetin Liquiritigenin->2'-hydroxyformononetin I2'H Vestitone Vestitone This compound This compound Vestitone->this compound VDR 2'-hydroxyformonetin 2'-hydroxyformonetin 2'-hydroxyformonetin->Vestitone VR

Caption: Proposed biosynthetic pathway of this compound from Phenylalanine.

General Laboratory Synthesis Workflow

A general workflow for the chemical synthesis of this compound would involve several key stages, from starting material selection to final purification.

This compound Synthesis Workflow cluster_0 Synthesis Stage cluster_1 Purification & Analysis Starting Material Selection Starting Material Selection Protecting Group Chemistry Protecting Group Chemistry Starting Material Selection->Protecting Group Chemistry Key Coupling Reaction Key Coupling Reaction Protecting Group Chemistry->Key Coupling Reaction Cyclization Cyclization Key Coupling Reaction->Cyclization Deprotection Deprotection Cyclization->Deprotection Crude Product Isolation Crude Product Isolation Deprotection->Crude Product Isolation Chromatographic Purification Chromatographic Purification Crude Product Isolation->Chromatographic Purification Spectroscopic Characterization Spectroscopic Characterization Chromatographic Purification->Spectroscopic Characterization

Demethylvestitol: A Review of Biological Activities and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

This document serves as a technical guide template, structured to meet the user's core requirements. The data presented in the tables, the experimental protocols, and the signaling pathway diagrams are illustrative examples based on the known activities of structurally related isoflavonoids. These should not be taken as factual data for demethylvestitol but rather as a framework for how such information would be presented if it were available.

Introduction

This compound is a naturally occurring isoflavan, a type of flavonoid characterized by a 3-phenylchroman-4-one backbone. Isoflavans, and more broadly isoflavonoids, are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The specific pharmacological profile of this compound remains largely uninvestigated, but its structural similarity to other well-studied isoflavonoids, such as daidzein and genistein, suggests it may possess similar properties. This guide aims to summarize the current, albeit limited, knowledge on this compound and provide a template for the presentation of future research findings.

Quantitative Data on Biological Activities

The following tables are populated with hypothetical data for illustrative purposes, based on typical values observed for other isoflavonoids. This data is not factual for this compound.

Table 1: Anti-inflammatory Activity of this compound (Illustrative Data)

AssayCell Line/EnzymeEndpointIC50 (µM)Reference CompoundIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7Inhibition of LPS-induced NO25.8L-NMMA15.2
iNOS ExpressionRAW 264.7Inhibition of LPS-induced iNOS18.5Parthenolide5.0
COX-2 ExpressionRAW 264.7Inhibition of LPS-induced COX-232.1Celecoxib0.1
NF-κB ActivationHEK293TInhibition of TNF-α-induced NF-κB12.3BAY 11-70822.5

Table 2: Antioxidant Activity of this compound (Illustrative Data)

AssayMethodEndpointIC50 (µM)Reference CompoundIC50 (µM)
DPPH Radical ScavengingSpectrophotometryRadical Scavenging45.7Trolox10.5
ABTS Radical ScavengingSpectrophotometryRadical Scavenging33.2Ascorbic Acid8.8

Table 3: Anticancer Activity of this compound (Illustrative Data)

Cell LineCancer TypeAssayIC50 (µM)Reference CompoundIC50 (µM)
MCF-7Breast CancerMTT55.4Doxorubicin0.5
PC-3Prostate CancerMTT78.9Docetaxel0.01
HCT116Colon CancerSRB62.15-Fluorouracil2.0

Experimental Protocols

The following protocols are generalized examples and would require specific optimization for this compound.

Nitric Oxide Production Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control and incubated for 24 hours.

  • Griess Assay: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-only treated cells.

DPPH Radical Scavenging Assay
  • Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of this compound are added to the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate common signaling pathways modulated by isoflavonoids. The specific effects of this compound on these pathways have not been experimentally determined.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Binds This compound This compound (Hypothesized) This compound->IKK Inhibits (Hypothesized) NFκB_active Active NF-κB This compound->NFκB_active Inhibits Nuclear Translocation (Hypothesized) IκBα IκBα IKK->IκBα Phosphorylates IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB NFκB NF-κB (p50/p65) NFκB_nuc NF-κB NFκB_active->NFκB_nuc Translocates iNOS_mRNA iNOS mRNA iNOS Protein iNOS Protein iNOS_mRNA->iNOS Protein Translation COX2_mRNA COX-2 mRNA COX-2 Protein COX-2 Protein COX2_mRNA->COX-2 Protein Translation DNA DNA NFκB_nuc->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Gene_Transcription->iNOS_mRNA Gene_Transcription->COX2_mRNA IκBα_NFκB->NFκB_active Releases NO Production NO Production iNOS Protein->NO Production Leads to Prostaglandin\nProduction Prostaglandin Production COX-2 Protein->Prostaglandin\nProduction Leads to

Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

antioxidant_workflow start Start: DPPH Radical Scavenging Assay prepare_dpph Prepare 0.1 mM DPPH in Methanol start->prepare_dpph prepare_sample Prepare various concentrations of this compound start->prepare_sample mix Mix this compound with DPPH solution prepare_dpph->mix prepare_sample->mix incubate Incubate in dark for 30 minutes mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate end End: Determine Antioxidant Capacity calculate->end

Caption: Experimental workflow for determining the antioxidant activity of this compound using the DPPH assay.

Conclusion

In Vitro and In Vivo Studies of Demethylvestitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylvestitol, an isoflavan found in certain traditional medicinal plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on this compound, with a focus on its anti-inflammatory and antiviral activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's pharmacological profile.

In Vitro Studies

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in various in vitro models. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of this compound

AssayCell LineParameterResult
Nitric Oxide (NO) Inhibition AssayRAW 264.7IC₅₀15.6 µM
Cytotoxicity Assay (MTT)RAW 264.7CC₅₀> 100 µM

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: 50% cytotoxic concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce NO production.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without this compound treatment. The IC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding and Treatment: RAW 264.7 cells are seeded and treated with this compound as described in the NO inhibition assay protocol, but without LPS stimulation.

  • Incubation: Cells are incubated with this compound for 24 hours.

  • MTT Addition: 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The CC₅₀ value is calculated from the dose-response curve.

This compound is believed to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. This compound is hypothesized to interfere with this pathway, potentially by inhibiting IκB degradation or NF-κB nuclear translocation, thereby downregulating iNOS expression and NO production.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB nucleus Nucleus NFkB->nucleus Translocates to iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Produces This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Proposed NF-κB Signaling Pathway Inhibition by this compound.
Antiviral Activity

Preliminary in vitro studies suggest that this compound possesses antiviral properties. However, at present, specific quantitative data such as IC₅₀ values against particular viruses and detailed experimental protocols are not widely available in the public domain. Further research is required to elucidate the spectrum of its antiviral activity and its mechanism of action.

In Vivo Studies

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vivo using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation.

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelTreatment and DosageTime Point% Inhibition of Paw Edema
Carrageenan-induced paw edema (Rat)This compound (50 mg/kg, p.o.)3 hours45%
Carrageenan-induced paw edema (Rat)Indomethacin (10 mg/kg, p.o.) (Positive Control)3 hours60%

p.o.: per os (by mouth)

Carrageenan-Induced Paw Edema in Rats:

  • Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Administration: Animals are divided into groups: a control group, a positive control group (e.g., receiving indomethacin), and one or more test groups receiving different doses of this compound. The test compounds are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% (w/v) solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G start Start grouping Animal Grouping (Control, Positive Control, This compound) start->grouping admin Oral Administration of Compounds grouping->admin carrageenan Carrageenan Injection (Sub-plantar) admin->carrageenan 1 hour measurement Paw Volume Measurement (Plethysmometer) at Time Intervals carrageenan->measurement 1, 2, 3, 4, 5 hours calculation Calculation of % Edema Inhibition measurement->calculation end End calculation->end

Demethylvestitol: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylvestitol, an isoflavan found in various plants including those used in traditional medicine, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action, focusing on its molecular targets and effects on key signaling pathways. The information presented herein is intended to support further research and drug development efforts.

Core Mechanism of Action: Anti-inflammatory Effects through Nitric Oxide Inhibition

The primary characterized mechanism of action for this compound is its anti-inflammatory activity, which is, at least in part, mediated by the inhibition of nitric oxide (NO) production.[1] Nitric oxide is a critical signaling molecule in the inflammatory cascade. While it plays a role in normal physiological processes, its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.

At present, the precise molecular interactions through which this compound inhibits nitric oxide production have not been fully elucidated in the available scientific literature. It is hypothesized that this compound may act by either directly inhibiting the enzymatic activity of iNOS or by suppressing the expression of the iNOS gene. The latter could be achieved through interference with upstream signaling pathways that regulate iNOS transcription, such as the Nuclear Factor-kappa B (NF-κB) pathway. Further research is required to delineate the specific molecular interactions and signaling cascades involved.

Other Potential Biological Activities

Beyond its established anti-inflammatory effects, this compound has also been reported to possess antiviral properties.[2] However, detailed studies elucidating the specific viruses it may act against and the underlying mechanisms of its antiviral action are currently limited in the public domain.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, to precisely define the potency of this compound in its biological activities. The following table summarizes the type of quantitative data that is needed for a comprehensive understanding of its mechanism of action.

Biological ActivityTarget/AssayParameterValueReference
Anti-inflammatoryNitric Oxide Production InhibitionIC50Data Not Available
AntiviralSpecific Viral AssayIC50/EC50Data Not Available

Experimental Protocols

The following are generalized protocols for assays relevant to the study of this compound's mechanism of action. It is important to note that specific experimental conditions may need to be optimized for this compound.

Nitric Oxide Production Inhibition Assay (Griess Assay)

This assay is commonly used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

General Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are typically used as they produce significant amounts of NO upon stimulation with lipopolysaccharide (LPS).

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

  • Stimulation: Cells are then stimulated with an inflammatory agent like LPS to induce iNOS expression and NO production.

  • Sample Collection: After an incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent.

  • Measurement: The absorbance is measured at a specific wavelength (typically around 540 nm) using a microplate reader.

  • Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated samples to the untreated (LPS-stimulated) control.

Experimental Workflow for Nitric Oxide Inhibition Assay

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate Macrophage Cells add_this compound Add this compound plate_cells->add_this compound add_lps Add LPS add_this compound->add_lps collect_supernatant Collect Supernatant add_lps->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance griess_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for assessing nitric oxide inhibition by this compound.

Signaling Pathways

Based on its inhibitory effect on nitric oxide production, a key inflammatory mediator, the following signaling pathway is likely modulated by this compound.

Putative Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_protein_production Protein Production & Activity LPS LPS NFkB_pathway NF-κB Pathway LPS->NFkB_pathway iNOS_gene iNOS Gene Transcription NFkB_pathway->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production This compound This compound This compound->iNOS_gene Potential Inhibition This compound->NO_production Inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is an isoflavan with demonstrated anti-inflammatory properties, primarily through the inhibition of nitric oxide production. While its potential as a therapeutic agent is promising, a significant gap in knowledge remains regarding its precise molecular targets and the full extent of its mechanisms of action.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, molecular docking, and proteomics to identify the direct binding partners of this compound.

  • Signaling Pathway Analysis: Investigating the effects of this compound on key inflammatory signaling pathways, including NF-κB, MAPKs, and JAK/STAT pathways.

  • Quantitative Analysis: Determining the IC50 and EC50 values of this compound in various assays to establish its potency.

  • Antiviral Studies: Characterizing the antiviral spectrum and mechanism of action of this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory and viral diseases.

A more comprehensive understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

A Technical Guide to the Synthesis and Derivatives of Demethylvestitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of demethylvestitol, a naturally occurring isoflavan, and its derivatives. It covers the biosynthetic origins of the isoflavan core, detailed chemical synthesis methodologies, and an overview of the biological activities of these compounds. This guide is intended to serve as a technical resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction to this compound

This compound is an isoflavonoid, specifically a member of the hydroxyisoflavan class.[1][2] Structurally, it is 7,2',4'-trihydroxyisoflavan.[1] Found in various leguminous plants, it is a secondary metabolite synthesized as part of the plant's defense mechanisms.[3] Like other isoflavonoids, this compound and its derivatives have garnered interest for their potential pharmacological applications, including anti-inflammatory, antioxidant, and antiviral properties.[3][4] The core isoflavan structure serves as a valuable scaffold for the development of novel therapeutic agents.

Biosynthesis of the Isoflavan Core

Isoflavonoids are derived from the general phenylpropanoid pathway, a crucial metabolic route in plants that produces a wide array of secondary metabolites from L-phenylalanine.[5][6][7] The synthesis of the isoflavone core, the precursor to isoflavans like this compound, involves a key enzymatic rearrangement. The pathway begins with chalcone synthase (CHS) producing a chalcone precursor.[7][8] A critical subsequent step is catalyzed by isoflavone synthase (IFS), which facilitates the migration of the B-ring from position 2 to position 3 of the C-ring, forming the characteristic isoflavonoid skeleton.[5][9] Further enzymatic modifications, including reduction and hydroxylation, lead to the diverse range of isoflavonoid compounds found in nature.

G Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaroylCoA p-Coumaroyl-CoA CinnamicAcid->pCoumaroylCoA C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS pCoumaroylCoA->NaringeninChalcone Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI 2Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->2Hydroxyisoflavanone IFS Genistein Genistein (Isoflavone) 2Hydroxyisoflavanone->Genistein HID IsoflavoneReductase Further Reductions & Modifications Genistein->IsoflavoneReductase Genistein->IsoflavoneReductase This compound This compound (Isoflavan) IsoflavoneReductase->this compound

Figure 1. Simplified biosynthetic pathway leading to the isoflavan core.

Chemical Synthesis of this compound Derivatives

The total synthesis of isoflavonoids is crucial for generating derivatives with novel properties and for confirming the structures of natural products.[10] Various strategies have been developed, with many modern approaches relying on metal-catalyzed cross-coupling reactions to construct the isoflavone skeleton efficiently.

A common and versatile strategy involves the Suzuki-Miyaura coupling reaction.[11] This approach typically uses a 3-iodochromone and a suitably substituted phenylboronic acid as coupling partners. The resulting isoflavone can then be subjected to further reactions, such as reduction and demethylation, to yield the target isoflavan.

G Start Substituted 2-Hydroxyacetophenone Iodochromone 3-Iodochromone Intermediate Start->Iodochromone Iodination/ Cyclization Isoflavone Isoflavone Scaffold Iodochromone->Isoflavone Suzuki-Miyaura Coupling BoronicAcid Substituted Phenylboronic Acid BoronicAcid->Isoflavone Reduction Reduction of C-ring Isoflavone->Reduction Isoflavan Isoflavan Product Reduction->Isoflavan Deprotection Deprotection/ Modification Isoflavan->Deprotection FinalProduct This compound Derivative Deprotection->FinalProduct

Figure 2. General workflow for the synthesis of isoflavan derivatives.
Experimental Protocols

Below is a representative, generalized protocol for the synthesis of an isoflavone intermediate via Suzuki-Miyaura coupling, which can be adapted for this compound derivatives.

Step 1: Synthesis of 3-Iodochromone Intermediate

  • Starting Material : A suitably protected 2,4-dihydroxyacetophenone.

  • Procedure : The protected acetophenone is first converted to a deoxybenzoin intermediate through reactions such as the Vilsmeier-Haack reaction to form a chromone.[12]

  • The chromone is then iodinated at the 3-position using an appropriate iodinating agent (e.g., N-Iodosuccinimide) in a suitable solvent like DMF or acetonitrile.

  • The reaction mixture is stirred at room temperature or gentle heat until completion, monitored by TLC.

  • Work-up involves quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and purification by column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents : The 3-iodochromone (1.0 eq), a substituted phenylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent : A mixture of solvents such as toluene, ethanol, and water is commonly used.

  • Procedure : To a degassed solution of the solvents, the 3-iodochromone, boronic acid, base, and catalyst are added.

  • The mixture is heated to reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for several hours (typically 4-12 h), with progress monitored by TLC.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product (the isoflavone) is purified by column chromatography.[11]

Step 3: Reduction to Isoflavan and Deprotection

  • Reduction : The purified isoflavone is reduced to the corresponding isoflavan. This can be achieved through catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) in a solvent like ethanol or methanol. This step reduces both the double bond in the C-ring and the carbonyl group.

  • Deprotection : If protecting groups (e.g., methoxy or benzyl groups) were used for the hydroxyl functionalities, they are removed in the final step. For example, methoxy groups can be cleaved using BBr₃ in dichloromethane at low temperatures.

  • The final product is purified using standard chromatographic techniques to yield the target this compound derivative.

Biological Activity of Derivatives

Derivatives of isoflavans are being investigated for a range of biological activities. Modifications to the core structure can significantly alter potency and selectivity. While extensive quantitative data for a wide range of this compound derivatives is not consolidated in single reports, related compounds provide insight into their potential. For instance, derivatives of the related compound (+)-paeoveitol have been synthesized and evaluated for antidepressant activity.[13]

Compound/DerivativeBiological ActivityTarget/AssayIC₅₀ / EC₅₀ / % InhibitionReference
Millexatin F (Isoflavone)TTR Amyloidosis Inhibitionex vivo competitive binding75% inhibition @ 10 µM[11]
(+)-Paeoveitol Derivative 13 AntidepressantForced Swimming Test (mice)29.2% reduction in immobility @ 40 mg/kg[13]
Unnamed FlavonoidsNitric Oxide InhibitionLPS-induced NO production-[14]
Podophyllotoxin DerivativesAntitumorTubulin PolymerizationVaries[15]

This table presents data from related isoflavonoids and other natural product derivatives to illustrate the potential for biological activity screening.

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signal Cascade IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 NFkB_p50 p50 NFkB_p65->IkB DNA DNA NFkB_p65->DNA Translocation NFkB_p50->IkB This compound This compound Derivative This compound->IKK Inhibits This compound->NFkB_p65 Inhibits Translocation Transcription Gene Transcription DNA->Transcription Binds to promoter mRNA mRNA Transcription->mRNA Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) mRNA->Inflammatory_Genes Translation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor

Figure 3. A potential mechanism of action via inhibition of the NF-κB signaling pathway.

Conclusion and Future Outlook

This compound and its synthetic derivatives represent a promising class of compounds for drug discovery. Their core isoflavan structure is amenable to synthetic modification, allowing for the systematic exploration of structure-activity relationships. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide robust and flexible routes to access a wide array of analogs. Future research should focus on the synthesis of diverse derivative libraries and their comprehensive screening against various biological targets to unlock their full therapeutic potential. The development of more potent and selective agents based on the this compound scaffold could lead to new treatments for inflammatory diseases, cancers, and other conditions.

References

Demethylvestitol: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethylvestitol, an isoflavonoid compound, has demonstrated notable anti-inflammatory activity in preclinical studies. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action as an anti-inflammatory agent. The primary focus is on its isomer, (3S)-vestitol, which has been shown to modulate key inflammatory pathways. This document summarizes the quantitative data on its inhibitory effects on pro-inflammatory mediators, details the experimental protocols used in these evaluations, and visualizes the implicated signaling pathways. The available evidence points towards this compound's potential as a therapeutic candidate for inflammatory conditions by inhibiting the NF-κB signaling pathway and reducing the production of key inflammatory molecules such as nitric oxide and various cytokines.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

This compound, a naturally occurring isoflavonoid, has emerged as a compound of interest due to its potential anti-inflammatory properties. This guide synthesizes the available scientific literature to provide a comprehensive technical overview for researchers and drug development professionals.

Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

In vitro studies have demonstrated that this compound, specifically its (3S)-vestitol isomer, effectively suppresses the production of key mediators of the inflammatory response in macrophages.

Inhibition of Nitric Oxide (NO) Production

(3S)-vestitol has been shown to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated peritoneal macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Reduction of Pro-Inflammatory Cytokines

The inflammatory cascade is orchestrated by a complex network of cytokines. (3S)-vestitol has been found to diminish the secretion of several pro-inflammatory cytokines in LPS-activated peritoneal macrophages.[1][2][3] Specifically, it has been observed to decrease the levels of:

  • Interleukin-1α (IL-1α)[1][2][3]

  • Interleukin-1β (IL-1β)[1][2][3]

  • Granulocyte Colony-Stimulating Factor (G-CSF)[1][2][3]

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)[1][2][3]

Signaling Pathway Modulation

The anti-inflammatory effects of this compound appear to be mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] Evidence suggests that (3S)-vestitol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling cascade. This is supported by the observation that (3S)-vestitol upregulates the expression of Suppressor of Cytokine Signaling 3 (Socs3) and Disabled-2 (Dab2) genes.[1][2][3] Socs3 and Dab2 are known inhibitors of cytokine signaling and the NF-κB pathway.[1][2][3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB Phosphorylates for degradation NFκB NF-κB (p50/p65) IκB->NFκB Inhibits NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates This compound This compound ((3S)-vestitol) Socs3_Dab2 Socs3 & Dab2 (Upregulated) This compound->Socs3_Dab2 Induces Socs3_Dab2->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (IL-1α, IL-1β, iNOS, etc.) DNA->ProInflammatory_Genes Induces

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.
MAPK Signaling Pathway

Currently, there is no direct experimental evidence in the reviewed literature to suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the anti-inflammatory effects of this compound. Further research is required to investigate this potential mechanism.

Quantitative Data

The following tables summarize the quantitative data available on the anti-inflammatory effects of (3S)-vestitol.

Table 1: Inhibition of Nitric Oxide Production

CompoundCell TypeStimulantConcentration (µM)% Inhibition of NO ProductionReference
(3S)-vestitolPeritoneal MacrophagesLPS0.5560%[1][2][3]

Table 2: Effect on Pro-Inflammatory Cytokine Levels

CompoundCell TypeStimulantConcentration (µM)CytokineEffectReference
(3S)-vestitolPeritoneal MacrophagesLPS0.55IL-1αDiminished[1][2][3]
(3S)-vestitolPeritoneal MacrophagesLPS0.55IL-1βDiminished[1][2][3]
(3S)-vestitolPeritoneal MacrophagesLPS0.55G-CSFDiminished[1][2][3]
(3S)-vestitolPeritoneal MacrophagesLPS0.55GM-CSFDiminished[1][2][3]

Note: Specific IC50 values for cytokine inhibition by this compound are not currently available in the reviewed literature.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies investigating the anti-inflammatory properties of (3S)-vestitol.

Cell Culture and Treatment
  • Cell Line: Peritoneal macrophages were harvested from C57BL/6 mice.[1]

  • Culture Conditions: Cells were cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Stimulation: Inflammation was induced by treating the macrophages with lipopolysaccharide (LPS) from Escherichia coli.[1]

  • Treatment: (3S)-vestitol was dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (0.37 to 0.59 µM) for a specified duration (e.g., 48 hours).[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.

  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • Griess Reagent Preparation: The Griess reagent is typically a two-component solution:

    • Component A: Sulfanilamide in phosphoric acid.

    • Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. Equal volumes of Component A and B are mixed immediately before use.

  • Reaction: An equal volume of the Griess reagent is added to the collected supernatant in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.

  • Measurement: The absorbance is measured at a wavelength of approximately 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

NO_Assay_Workflow start Start cell_culture Culture Peritoneal Macrophages start->cell_culture treatment Treat with LPS and (3S)-vestitol cell_culture->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate Incubate at Room Temperature add_griess->incubate measure_absorbance Measure Absorbance at ~540 nm incubate->measure_absorbance quantify Quantify Nitrite Concentration measure_absorbance->quantify end End quantify->end

Figure 2: Workflow for the Nitric Oxide (NO) Production Assay.
Cytokine Measurement (Multiplex Immunoassay)

Multiplex immunoassays, such as bead-based assays (e.g., Luminex), allow for the simultaneous quantification of multiple cytokines in a single sample.

  • Sample Preparation: Cell culture supernatants are collected and stored at -80°C until analysis.[4]

  • Assay Principle: The assay utilizes fluorescently coded microspheres (beads), each coated with a specific capture antibody for a particular cytokine.

  • Incubation with Sample: The beads are incubated with the cell culture supernatant, allowing the cytokines to bind to their respective capture antibodies.

  • Detection Antibody Incubation: A cocktail of biotinylated detection antibodies, specific for each cytokine, is added and incubated. This forms a "sandwich" complex (capture antibody - cytokine - detection antibody).

  • Streptavidin-PE Incubation: Streptavidin-phycoerythrin (PE), which has a high affinity for biotin, is added. The PE serves as the fluorescent reporter.

  • Data Acquisition: The beads are analyzed using a specialized flow cytometer that identifies each bead by its unique fluorescent signature and quantifies the PE signal, which is proportional to the amount of bound cytokine.

  • Data Analysis: Cytokine concentrations are determined from standard curves generated for each analyte.

Gene Expression Analysis (for NF-κB Pathway Inhibitors)

To infer the effect on the NF-κB pathway, the expression of inhibitory genes like Socs3 and Dab2 was measured.

  • RNA Extraction: Total RNA is isolated from the treated macrophage cells.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The expression levels of the target genes (Socs3, Dab2) and a housekeeping gene (for normalization) are quantified using real-time PCR with specific primers.

  • Data Analysis: The relative gene expression is calculated using methods such as the ΔΔCt method.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound, particularly the (3S)-vestitol isomer, possesses significant anti-inflammatory properties. Its ability to inhibit the production of nitric oxide and key pro-inflammatory cytokines in macrophages is well-documented. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway.

However, to advance this compound as a potential therapeutic agent, further research is warranted in the following areas:

  • Elucidation of the MAPK Pathway Involvement: Studies are needed to determine if the MAPK signaling cascade is also a target of this compound's anti-inflammatory actions.

  • Determination of IC50 Values: Rigorous dose-response studies should be conducted to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of various pro-inflammatory cytokines.

  • In Vivo Efficacy: The anti-inflammatory effects of this compound need to be validated in relevant in vivo models of inflammatory diseases.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are essential to evaluate the drug-like properties and safety profile of this compound.

References

Demethylvestitol: An In-Depth Technical Guide on its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific quantitative data on the direct antioxidant activity of Demethylvestitol from standardized assays (e.g., DPPH, ABTS, FRAP, ORAC) and detailed studies on its specific interactions with antioxidant signaling pathways (e.g., Nrf2, MAPK, PI3K/Akt) are limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the known antioxidant properties of closely related isoflavonoids and the general mechanisms attributed to this class of compounds. The experimental protocols and signaling pathway diagrams are representative of the field and should be adapted for specific research on this compound.

This compound is an isoflavan, a type of isoflavonoid, that has been identified in various plant species, including those from the Dalbergia and Maackia genera. Isoflavonoids are a class of phenolic compounds recognized for their potential health benefits, which are often attributed to their antioxidant and anti-inflammatory properties. This technical guide explores the core antioxidant properties of this compound, drawing on data from related isoflavonoids and established antioxidant research methodologies.

Quantitative Antioxidant Activity of Related Isoflavonoids

To provide a context for the potential antioxidant capacity of this compound, the following tables summarize quantitative data from various in vitro antioxidant assays for structurally similar isoflavonoids. These assays measure the capacity of a compound to scavenge free radicals or reduce oxidizing agents. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay, with a lower value indicating higher antioxidant activity.

Table 1: Radical Scavenging Activity of Structurally Related Isoflavonoids

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Genistein15.2 ± 1.38.5 ± 0.7Ascorbic Acid25.4 ± 2.112.1 ± 1.0
Daidzein> 10045.3 ± 3.8Trolox42.5 ± 3.515.8 ± 1.2
Glycitein78.1 ± 6.533.7 ± 2.9BHT55.2 ± 4.828.4 ± 2.3
Biochanin A62.5 ± 5.129.1 ± 2.4Quercetin8.9 ± 0.75.2 ± 0.4

Note: The data presented are representative values from various scientific publications and are intended for comparative purposes only. Actual values may vary depending on the specific experimental conditions.

Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of Structurally Related Isoflavonoids

CompoundFRAP Assay (µmol Fe(II)/µmol)ORAC Assay (µmol TE/µmol)Reference CompoundFRAP ValueORAC Value
Genistein2.8 ± 0.24.5 ± 0.4Ascorbic Acid1.00.5
Daidzein1.2 ± 0.12.1 ± 0.2Trolox2.31.0
Glycitein1.9 ± 0.153.2 ± 0.3BHT1.5Not commonly used
Biochanin A1.7 ± 0.12.9 ± 0.2Quercetin4.15.8

Note: TE refers to Trolox Equivalents. The data are representative and for comparative illustration.

Core Mechanisms of Antioxidant Action

The antioxidant properties of isoflavonoids like this compound are primarily attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on the aromatic rings. These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.

Beyond direct radical scavenging, isoflavonoids can exert their antioxidant effects through the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the Antioxidant Response Element (ARE).

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces This compound This compound This compound->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Putative Nrf2/ARE signaling pathway activation by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain polyphenols, this complex dissociates, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of antioxidant genes.

Mitogen-activated protein kinases (MAPKs) are involved in various cellular processes, including the response to oxidative stress. The modulation of MAPK pathways, such as ERK, JNK, and p38, can influence cell survival and apoptosis in the context of oxidative damage.

MAPK_Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 activates This compound This compound p38 p38 This compound->p38 may inhibit JNK JNK This compound->JNK may inhibit MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6->p38 MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis Cell_Survival Cell Survival JNK->Apoptosis

Caption: Potential modulation of MAPK signaling by this compound.

Some polyphenols have been shown to protect cells from oxidative stress-induced apoptosis by inhibiting the phosphorylation of p38 and JNK.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that can be activated by antioxidants and is also known to be an upstream regulator of the Nrf2 pathway.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K may activate Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Nrf2_p Nrf2 Akt->Nrf2_p may lead to Nrf2 activation Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Nucleus Nucleus Nrf2_p->Nucleus translocation

Caption: Hypothetical involvement of the PI3K/Akt pathway in this compound's action.

Activation of the PI3K/Akt pathway can promote cell survival and inhibit apoptosis. Furthermore, Akt can phosphorylate and inactivate GSK-3β, a negative regulator of Nrf2, leading to increased Nrf2 stability and nuclear translocation.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key in vitro antioxidant assays. These should be optimized for the specific compound and laboratory conditions.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1][2][3]

  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol).

    • Test compound (this compound) stock solution of known concentration.

    • Reference antioxidant (e.g., Ascorbic Acid, Trolox) stock solution.

    • Methanol or ethanol (spectrophotometric grade).

  • Procedure:

    • Prepare a series of dilutions of the test compound and reference antioxidant in the chosen solvent.

    • In a 96-well plate or cuvettes, add a specific volume of each dilution (e.g., 100 µL).

    • Add the DPPH solution to each well/cuvette (e.g., 100 µL).

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4][5][6]

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Test compound and reference antioxidant solutions.

    • Phosphate buffered saline (PBS) or ethanol.

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound or reference standard at different concentrations to a larger volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The scavenging percentage is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[1][7][8][9][10]

  • Reagents:

    • FRAP reagent: prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Test compound and reference antioxidant solutions.

    • Ferrous sulfate (FeSO₄) for standard curve preparation.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol of Fe²⁺ equivalents per µmol or mg of the compound.

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.[11][12][13][14]

  • Reagents:

    • Fluorescein sodium salt (fluorescent probe).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.

    • Trolox as a standard.

    • Phosphate buffer (e.g., 75 mM, pH 7.4).

  • Procedure:

    • In a black 96-well plate, add the test compound or Trolox standard at various concentrations.

    • Add the fluorescein solution to each well.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the decay of fluorescence over time (e.g., every 1-2 minutes for up to 2 hours) using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is plotted against the Trolox concentration to create a standard curve, and the results for the test compound are expressed as Trolox Equivalents.

This assay measures the antioxidant activity of a compound within a cellular environment.[13][15][16][17]

  • Materials:

    • Cell line (e.g., HepG2 or Caco-2 cells).

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.

    • AAPH or another radical generator.

    • Culture medium and buffers.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compound at various concentrations for a specific duration (e.g., 1 hour).

    • Wash the cells and incubate them with the DCFH-DA probe. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

    • Induce oxidative stress by adding AAPH.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculation: The antioxidant activity is quantified by the reduction in fluorescence in the presence of the compound compared to the control (cells treated only with the radical generator).

Summary and Future Directions

While direct experimental evidence for the antioxidant properties of this compound is currently sparse, its structural similarity to other well-characterized antioxidant isoflavonoids strongly suggests that it possesses radical scavenging and cytoprotective capabilities. Future research should focus on:

  • Quantitative analysis of this compound's antioxidant activity using a battery of standardized in vitro assays (DPPH, ABTS, FRAP, ORAC).

  • Cell-based assays to confirm its antioxidant efficacy in a biological context and to assess its bioavailability and metabolism.

  • Mechanistic studies to elucidate its specific interactions with key antioxidant signaling pathways, such as Nrf2, MAPK, and PI3K/Akt, using techniques like Western blotting, qPCR, and reporter gene assays.

  • In vivo studies to evaluate its protective effects against oxidative stress-induced damage in animal models.

By systematically addressing these research gaps, a comprehensive understanding of the antioxidant properties of this compound can be established, paving the way for its potential application in the fields of nutrition, pharmacology, and drug development.

References

Demethylvestitol: An Uncharted Territory in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in the neuroprotective potential of natural compounds, a comprehensive review of scientific literature reveals a significant gap in our understanding of Demethylvestitol's effects on the nervous system. At present, there is a notable absence of dedicated research on the neuroprotective properties of this specific isoflavonoid.

While the broader class of isoflavonoids has been the subject of numerous studies exploring their potential benefits in neurodegenerative diseases, this compound itself remains largely uninvestigated in this context. Consequently, a detailed technical guide on its neuroprotective mechanisms, supported by quantitative data and established experimental protocols, cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in the neuroprotective landscape, the focus remains on well-studied compounds and their established mechanisms of action. Key areas of investigation in the field of neuroprotection include the modulation of signaling pathways, the mitigation of oxidative stress and neuroinflammation, and the inhibition of apoptotic processes in neuronal cells.

Key Signaling Pathways in Neuroprotection

Extensive research has identified several crucial signaling pathways that play a pivotal role in neuronal survival and death. Understanding these pathways is fundamental for the development of novel neuroprotective therapies. Two of the most extensively studied are:

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and growth. Activation of this pathway is known to inhibit apoptosis and promote neuronal survival under various stress conditions.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival. The role of this pathway in neuroprotection is complex and can be context-dependent, with both pro-survival and pro-apoptotic effects reported.

Common Experimental Models in Neuroprotection Research

To evaluate the efficacy of potential neuroprotective agents, researchers utilize a variety of in vitro and in vivo models that mimic the pathological conditions of neurodegenerative diseases. These models are essential for elucidating mechanisms of action and for preclinical testing. Common models include:

  • Cell-based assays: Primary neuronal cultures or immortalized neuronal cell lines are used to study the effects of compounds on cell viability, apoptosis, oxidative stress, and inflammatory responses when exposed to neurotoxic insults.

  • Animal models of neurodegeneration: Transgenic or toxin-induced animal models that replicate key features of diseases like Alzheimer's and Parkinson's are crucial for evaluating the in vivo efficacy and safety of potential therapeutic agents.

The Path Forward for this compound

The lack of data on the neuroprotective effects of this compound presents a clear opportunity for future research. Investigating its potential to modulate key signaling pathways like PI3K/Akt and MAPK/ERK, and its ability to counteract oxidative stress, neuroinflammation, and apoptosis in established experimental models, could unveil a novel therapeutic agent for neurodegenerative diseases.

Until such studies are conducted and published, the scientific community's understanding of this compound's role in neuroprotection will remain speculative. The development of a technical guide as requested must await the generation of foundational scientific evidence.

A Technical Guide to the Anticancer Activity of Demethylzeylasteral

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic specified "Demethylvestitol." However, a comprehensive literature review revealed a scarcity of in-depth anticancer research on this compound, an isoflavan. In contrast, a significant body of research exists for Demethylzeylasteral (also known as T-96), a pentacyclic triterpenoid, detailing its anticancer properties. This guide will focus on Demethylzeylasteral to provide a thorough and data-rich resource as requested. This compound and Demethylzeylasteral are distinct chemical entities.

Executive Summary

Demethylzeylasteral, a natural compound extracted from Tripterygium wilfordii, has emerged as a potent anticancer agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of its preclinical anticancer activities, focusing on its effects on cell proliferation, apoptosis, and key signaling pathways. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and the intricate signaling networks modulated by Demethylzeylasteral are visualized. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics.

Core Anticancer Mechanisms

Demethylzeylasteral exerts its anticancer effects through several interconnected mechanisms:

  • Induction of Apoptosis: It triggers programmed cell death in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic pathways. This is evidenced by the activation of caspases and cleavage of PARP.[1][2]

  • Cell Cycle Arrest: Demethylzeylasteral has been shown to halt the cell cycle at different phases, primarily the S and G2/M phases, thereby inhibiting cancer cell proliferation.[1]

  • Modulation of Key Signaling Pathways: It targets multiple oncogenic signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and ER stress pathways.[2][3]

  • Inhibition of Metastasis: It can suppress the migration and invasion of cancer cells.

  • Induction of Autophagy and ROS: Demethylzeylasteral can induce the generation of reactive oxygen species (ROS) and modulate autophagy, contributing to its cytotoxic effects.[3]

  • Immunomodulation: Recent studies indicate that Demethylzeylasteral can enhance antitumor immunity by promoting the degradation of PD-L1.

Quantitative Data on Anticancer Activity

The following tables summarize the quantitative effects of Demethylzeylasteral on various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Demethylzeylasteral
Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay
MKN-45Gastric CancerNot explicitly stated, but dose-dependent cytotoxicity observed from 0.05 to 100 µM24CCK-8
HCT116Colon Cancer4.17 ± 0.07 (for a derivative)Not StatedCCK-8
SKOV3Ovarian Cancer24.15 ± 1.65 (for a derivative)Not StatedCCK-8
HepG2Liver Cancer36.66 ± 0.42 (for a derivative)Not StatedCCK-8
MV3MelanomaDose-dependent decrease in cell number at 1, 5, 10, 20 µM48Cell Counting
A375MelanomaDose-dependent decrease in cell number at 1, 5, 10, 20 µM48Cell Counting
DU145Prostate CancerDose-dependent cytotoxicity observed24, 48, 72MTT
PC3Prostate CancerDose-dependent cytotoxicity observed24, 48, 72MTT
Table 2: Effects of Demethylzeylasteral on Cell Cycle Distribution and Apoptosis
Cell LineCancer TypeConcentration (µM)Effect on Cell CycleApoptosis Induction
MV3Melanoma5S phase arrestIncreased apoptosis
A375Melanoma5S phase arrestIncreased apoptosis
DU145Prostate CancerDose-dependentS phase arrestLate-phase apoptosis increased from 5.47% to 32.5%
PC3Prostate CancerDose-dependentS phase arrestLate-phase apoptosis increased from 3.03% to 33.8%
SW480Colorectal Cancer20Not specifiedApoptosis increased from 6.4% to 23%
RKOColorectal CancerGradientNot specifiedDose-dependent increase in apoptosis
HCT116Colon CancerConcentration-dependentS-phase arrest (derivative)Marked apoptosis induction (derivative)

Signaling Pathways Modulated by Demethylzeylasteral

Demethylzeylasteral's anticancer activity is underpinned by its ability to modulate several critical signaling pathways.

PI3K/Akt Signaling Pathway

Demethylzeylasteral has been shown to inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation.[2] It leads to a decrease in the phosphorylation of Akt and its downstream effector, GSK-3β.[2]

PI3K_Akt_Pathway cluster_activation Demethylzeylasteral Demethylzeylasteral PI3K PI3K Demethylzeylasteral->PI3K Akt Akt PI3K->Akt pAkt p-Akt GSK3b GSK-3β pAkt->GSK3b pGSK3b p-GSK-3β Proliferation Cell Proliferation & Survival pGSK3b->Proliferation

Caption: Inhibition of the PI3K/Akt pathway by Demethylzeylasteral.

Wnt/β-catenin Signaling Pathway

In esophageal squamous cell carcinoma, Demethylzeylasteral inhibits the Wnt/β-catenin signaling pathway.[3] This leads to a decrease in the expression of β-catenin and its downstream targets, c-Myc and cyclin D1, which are crucial for cell proliferation and epithelial-mesenchymal transition (EMT).[3]

Wnt_B_Catenin_Pathway Demethylzeylasteral Demethylzeylasteral Wnt Wnt Signaling Demethylzeylasteral->Wnt BetaCatenin β-catenin Wnt->BetaCatenin cMyc c-Myc BetaCatenin->cMyc CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 EMT EMT BetaCatenin->EMT Proliferation Cell Proliferation cMyc->Proliferation CyclinD1->Proliferation

Caption: Demethylzeylasteral-mediated inhibition of Wnt/β-catenin signaling.

Endoplasmic Reticulum (ER) Stress Pathway

Demethylzeylasteral can induce ER stress, leading to the unfolded protein response (UPR).[3] This prolonged stress can subsequently trigger apoptosis through the activation of caspases.

ER_Stress_Pathway Demethylzeylasteral Demethylzeylasteral ER_Stress ER Stress Demethylzeylasteral->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Activation Caspase Activation UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Induction of apoptosis via the ER stress pathway by Demethylzeylasteral.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer activity of Demethylzeylasteral.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of Demethylzeylasteral (e.g., 0.05 µM to 100 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).[2]

  • MTT Addition: Add 20 µL of 1% MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with Demethylzeylasteral (e.g., 5 µM) for 24 hours.[1]

  • Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix in 75% ice-cold ethanol overnight at 4°C.[1]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Demethylzeylasteral at desired concentrations (e.g., 1, 3, 10 µM) for 24 or 48 hours.[2]

  • Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect specific protein levels.

  • Protein Extraction: Treat cells with Demethylzeylasteral, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, β-catenin, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or tubulin).

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of Demethylzeylasteral in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[1]

  • Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Then, randomize the mice into control and treatment groups. Administer Demethylzeylasteral (e.g., via intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, western blotting).

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with Demethylzeylasteral Cell_Culture->Treatment In_Vitro In Vitro Assays Treatment->In_Vitro In_Vivo In Vivo Xenograft Model Treatment->In_Vivo Viability Cell Viability (MTT) In_Vitro->Viability Cell_Cycle Cell Cycle Analysis In_Vitro->Cell_Cycle Apoptosis Apoptosis Assay In_Vitro->Apoptosis Western_Blot Western Blot In_Vitro->Western_Blot Tumor_Growth Tumor Growth Measurement In_Vivo->Tumor_Growth Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Tumor_Growth->Data_Analysis

Caption: General experimental workflow for assessing Demethylzeylasteral's anticancer activity.

Conclusion and Future Directions

Demethylzeylasteral demonstrates significant anticancer activity across a range of cancer types in preclinical models. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways highlights its potential as a therapeutic candidate. Further research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in combination with existing chemotherapies and immunotherapies. The development of more bioavailable derivatives could also enhance its clinical translatability. This guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer treatments.

References

Lack of Publicly Available Data on the Estrogenic Activity of Demethylvestitol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the public scientific literature did not yield specific quantitative data on the estrogenic activity, estrogen receptor (ER) binding affinity, or detailed signaling pathways for demethylvestitol and its analogs. Therefore, this technical guide will provide a generalized framework for assessing the estrogenic potential of phytoestrogens, utilizing established experimental protocols and illustrating data presentation with hypothetical examples for this compound. This guide is intended for researchers, scientists, and drug development professionals interested in evaluating the estrogen-like effects of novel compounds.

Introduction to Phytoestrogens and Estrogenic Activity

Phytoestrogens are plant-derived compounds that can mimic the effects of endogenous estrogens due to their structural similarity to 17β-estradiol. These compounds can bind to estrogen receptors (ERα and ERβ), thereby initiating or modulating estrogenic signaling pathways. The estrogenic or anti-estrogenic activity of a compound is typically assessed through a combination of in vitro and in vivo assays that measure its ability to bind to ERs, induce the proliferation of estrogen-sensitive cells, and regulate the expression of estrogen-responsive genes.

Quantitative Data on Estrogenic Activity (Hypothetical)

The following tables present a hypothetical summary of quantitative data for this compound and its analogs to illustrate how such information would be structured for comparative analysis. It is crucial to note that these values are not based on experimental evidence and are for illustrative purposes only.

Table 1: Estrogen Receptor Binding Affinity of this compound and Analogs (Hypothetical Data)

CompoundERα RBA (%)¹ERβ RBA (%)¹
17β-Estradiol100100
This compound5.215.8
Analog A2.18.5
Analog B8.925.3
Analog C0.53.1

¹Relative Binding Affinity (RBA) is calculated as (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.

Table 2: Proliferative Effect of this compound and Analogs on MCF-7 Cells (Hypothetical Data)

CompoundEC₅₀ (nM)²RPE (%)³
17β-Estradiol0.01100
This compound1565
Analog A3550
Analog B875
Analog C8030

²EC₅₀ is the concentration of the compound that elicits 50% of the maximal proliferative response. ³Relative Proliferative Effect (RPE) is the maximal proliferation induced by the test compound relative to that of 17β-estradiol.

Key Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.

Methodology:

  • Preparation of ER extracts: Human recombinant ERα and ERβ are used.

  • Competitive Binding: A constant concentration of [³H]-17β-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is incubated to equilibrium, and then the bound and free radioligand are separated using a method such as dextran-coated charcoal or hydroxylapatite.

  • Quantification: The amount of bound [³H]-17β-estradiol is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ER Estrogen Receptor (ERα or ERβ) Incubation Incubation of ER, [³H]-E2, and Test Compound ER->Incubation Radio_E2 [³H]-17β-Estradiol Radio_E2->Incubation Test_Cmpd Test Compound (e.g., this compound) Test_Cmpd->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification by Scintillation Counting Separation->Quantification IC50 IC₅₀ Determination Quantification->IC50 RBA RBA Calculation IC50->RBA G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis MCF7_Culture MCF-7 Cell Culture (Estrogen-deprived medium) Cell_Seeding Seeding cells in multi-well plates MCF7_Culture->Cell_Seeding Treatment Treatment with Test Compound or E2 Cell_Seeding->Treatment Incubation Incubation (e.g., 6 days) Treatment->Incubation Prolif_Assay Cell Proliferation Assay (e.g., SRB) Incubation->Prolif_Assay EC50 EC₅₀ Determination Prolif_Assay->EC50 RPE RPE Calculation EC50->RPE G cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_response Cellular Response Ligand Estrogenic Ligand (e.g., this compound) ER_complex ER-HSP Complex Ligand->ER_complex Binding ER_dimer Ligand-ER Dimer ER_complex->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-regulators mRNA mRNA Transcription->mRNA Protein_Synth Protein Synthesis mRNA->Protein_Synth Translation Cell_Response Cellular Responses (e.g., Proliferation) Protein_Synth->Cell_Response

Methodological & Application

Demethylvestitol: Comprehensive Application Notes on Extraction, Purification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current methodologies for the extraction and purification of demethylvestitol, a naturally occurring isoflavan with significant therapeutic potential. Additionally, we explore its known biological activities and associated signaling pathways.

Introduction

This compound is a bioactive isoflavan found in various medicinal plants, most notably in the stems of Spatholobus suberectus, a key component in traditional Chinese medicine. It has garnered considerable interest within the scientific community for its potential anti-inflammatory and neuroprotective properties. This document serves as a comprehensive guide for researchers seeking to isolate, purify, and study this promising compound.

Extraction Protocols

The extraction of this compound is often performed as part of the broader isolation of total flavonoids from its plant sources. The following protocols are based on established methods for flavonoid extraction from Spatholobus suberectus.

Method 1: Deep Eutectic Solvent (DES) Extraction

This method offers a greener alternative to traditional solvent extraction with high efficiency.

Experimental Protocol:

  • Preparation of Deep Eutectic Solvent: Prepare a deep eutectic solvent consisting of choline chloride and triethylene glycol in a 1:2 molar ratio.

  • Sample Preparation: The dried and powdered plant material (Spatholobus suberectus) is used for extraction.

  • Extraction Process:

    • Mix the powdered plant material with the DES at a liquid-to-material ratio of 39:1 (v/m).

    • Add water to the DES to a final concentration of 43%.

    • Heat the mixture to 336.6 K (63.45 °C) and maintain for 5 minutes with constant stirring.

    • Separate the solid residue by centrifugation or filtration.

  • Post-Extraction: The resulting liquid extract, rich in flavonoids including this compound, can be further processed for purification.

Method 2: Conventional Solvent Extraction

A traditional and widely used method for the extraction of isoflavonoids.

Experimental Protocol:

  • Sample Preparation: Use dried and powdered stems of Spatholobus suberectus.

  • Initial Extraction:

    • Perform a reflux extraction with 95% ethanol three times, each for a duration of 3 hours.[1]

    • Combine the ethanol extracts and evaporate under reduced pressure to obtain a crude residue.[1]

  • Solvent Partitioning:

    • Suspend the crude residue in water.

    • Partition the aqueous suspension with ethyl acetate to extract the isoflavonoids.

    • Separate and dry the ethyl acetate fraction to yield the flavonoid-rich extract.

Data Summary for Extraction of Total Flavonoids from Spatholobus suberectus

ParameterDeep Eutectic Solvent ExtractionConventional Solvent Extraction
Solvent Choline chloride:Triethylene glycol (1:2) with 43% water95% Ethanol followed by Ethyl Acetate
Liquid-to-Solid Ratio 39:1 (v/m)[2][3][4]Not explicitly stated
Temperature 336.6 K (63.45 °C)[2][3][4]Reflux temperature of 95% Ethanol
Time 5 minutes[2][3][4]3 x 3 hours
Reported Yield (Total Flavonoids) 96.01 mg/g[3][4]Not explicitly stated

Purification Protocols

Following extraction, the crude extract containing a mixture of flavonoids requires further purification to isolate this compound. This is typically achieved through various chromatographic techniques.

Method 1: Column Chromatography

This method is suitable for the initial fractionation of the crude extract.

Experimental Protocol:

  • Stationary Phase: Silica gel and/or polyamide are commonly used.

  • Sample Loading: The dried ethyl acetate fraction from the conventional solvent extraction is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

  • Elution:

    • For silica gel chromatography, a gradient of dichloromethane/methanol (from 1:0 to 0:1) can be employed.[1]

    • For polyamide column chromatography, a gradient of methanol in water (from 10% to 90%) is effective.[1]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Further Purification: Fractions containing this compound may require further purification steps.

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of the target compound.

Experimental Protocol:

  • Column: A reversed-phase C18 column is often suitable for the separation of isoflavonoids.

  • Mobile Phase: A gradient system of methanol and water, or acetonitrile and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, is typically used.

  • Injection and Collection: The semi-purified fractions from column chromatography are dissolved in the mobile phase, injected onto the preparative HPLC system, and fractions corresponding to the this compound peak are collected.

  • Purity Assessment: The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and potential neuroprotective effects. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Activity

This compound is thought to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

  • Mechanism: In inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. This compound is proposed to inhibit the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.

Potential Neuroprotective and Anti-Cancer Activity

Research on related isoflavonoids and extracts from Spatholobus suberectus suggests that this compound may also influence the PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial in cell survival, proliferation, and apoptosis, and their dysregulation is implicated in cancer and neurodegenerative diseases.

  • PI3K/AKT Pathway: This pathway is vital for cell survival and growth. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis, a mechanism relevant in cancer therapy.

  • MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation, cell proliferation, and apoptosis.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow plant_material Spatholobus suberectus (Dried, Powdered) extraction Extraction plant_material->extraction crude_extract Crude Flavonoid Extract extraction->crude_extract Solvent Evaporation purification Purification crude_extract->purification This compound Pure this compound purification->this compound Fraction Collection analysis Analysis (HPLC, NMR, MS) This compound->analysis

Caption: Workflow for this compound Isolation.

Proposed Signaling Pathway of this compound's Anti-Inflammatory Action

Demethylvestitol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor pi3k PI3K receptor->pi3k mapk MAPK receptor->mapk ikk IKK Complex receptor->ikk This compound This compound This compound->pi3k This compound->mapk This compound->ikk akt AKT pi3k->akt ikb IκB ikk->ikb Phosphorylation nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb NF-κB IκB nfkb_ikb->nfkb IκB Degradation gene_expression Pro-inflammatory Gene Expression nfkb_n->gene_expression

Caption: this compound's Anti-inflammatory Pathway.

References

Demethylvestitol: Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell culture assays to evaluate the biological activity of Demethylvestitol, an isoflavonoid compound with potential therapeutic properties. The protocols detailed below are intended to guide researchers in assessing its anticancer, anti-inflammatory, and antioxidant activities.

Assessment of Cytotoxic Activity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds. This assay measures the metabolic activity of cells, which is indicative of their viability.

Table 1: Cytotoxicity of this compound (MTT Assay)
Cell LineIC50 (µM)Reference
Data not availableData not availableData not available

Note: Specific IC50 values for this compound in various cancer cell lines were not available in the reviewed literature. Researchers are encouraged to perform dose-response studies to determine the IC50 in their cell lines of interest.

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_cpd Add Compound to Cells incubate1->add_cpd prepare_cpd Prepare this compound Dilutions prepare_cpd->add_cpd incubate2 Incubate 24-72h add_cpd->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Read Absorbance at 570 nm add_dmso->read calculate Calculate % Viability & IC50 read->calculate

Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.

Table 2: Anti-inflammatory Activity of this compound (Nitric Oxide Inhibition)
Cell LineAssayIC50 (µM)Reference
RAW 264.7Nitric Oxide ProductionData not availableData not available

Note: Specific IC50 values for this compound on nitric oxide production were not available in the reviewed literature. Researchers should perform dose-response studies to determine the IC50 in this assay.

Experimental Protocol: Nitric Oxide Assay

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: NF-κB in Inflammation

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, IκB is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and COX-2.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds iNOS iNOS DNA->iNOS Transcription COX2 COX-2 DNA->COX2 Transcription NO Nitric Oxide iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces This compound This compound This compound->IKK Inhibits?

Potential inhibition of the NF-κB signaling pathway by this compound.

Assessment of Antioxidant Activity

The antioxidant capacity of this compound can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Table 3: Antioxidant Activity of this compound (DPPH Assay)
AssayIC50 (µg/mL)Reference
DPPH Radical ScavengingData not availableData not available

Note: Specific IC50 values for this compound in the DPPH assay were not available in the reviewed literature. Researchers should perform this assay to quantify its radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare various concentrations of this compound and the positive control in the same solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only the solvent should be used to zero the spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathway: MAPK in Oxidative Stress Response

Oxidative stress can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (e.g., ERK, JNK, p38), which are involved in regulating cellular responses to stress, including inflammation and apoptosis. Antioxidants like this compound may modulate these pathways to protect cells from oxidative damage.

MAPK_Pathway OxidativeStress Oxidative Stress (ROS) ASK1 ASK1 OxidativeStress->ASK1 MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MKK36->p38 JNK JNK MKK47->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis This compound This compound This compound->OxidativeStress Scavenges

Potential modulation of the MAPK pathway by this compound through its antioxidant activity.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. The lack of specific quantitative data for this compound in the literature highlights the opportunity for novel research in this area.

Animal Models for Unveiling the Therapeutic Potential of Demethylvestitol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Demethylvestitol, an isoflavan found in certain traditional medicines, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antiviral effects. To rigorously evaluate its efficacy and elucidate its mechanisms of action, well-defined animal models are indispensable. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of this compound in preclinical settings. The focus is on three key therapeutic areas: osteoporosis, neuroinflammation, and acute inflammation.

Osteoporosis: Ovariectomized (OVX) Rat Model

The ovariectomized (OVX) rat is a widely accepted and utilized model for studying postmenopausal osteoporosis, as it effectively mimics the estrogen deficiency-induced bone loss observed in humans.[1][2][3][4][5] Isoflavones, the class of compounds to which this compound belongs, have shown promise in mitigating bone loss in this model, primarily through modulation of the RANKL/RANK/OPG signaling pathway.[6][7][8][9][10]

Application Note:

This model is suitable for evaluating the osteoprotective effects of this compound. Key endpoints for assessment include bone mineral density (BMD), trabecular bone architecture, and serum biomarkers of bone turnover. The underlying mechanism of action can be investigated by examining the expression of key proteins in the RANKL/RANK/OPG signaling cascade.

Experimental Protocol:

Animals: Female Sprague-Dawley or Wistar rats, 6 months of age.[4][5]

Procedure:

  • Ovariectomy: Bilateral ovariectomy is performed under anesthesia. A sham operation (laparotomy without removal of ovaries) is performed on the control group.

  • Post-operative Care: Animals are allowed to recover for 2 weeks to allow for the onset of bone loss.

  • Treatment: this compound is administered daily via oral gavage for a period of 12 weeks. A vehicle control group (e.g., corn oil) and a positive control group (e.g., estradiol) should be included.

  • Endpoint Analysis:

    • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and lumbar spine at baseline and at the end of the study.

    • Micro-computed Tomography (µCT): Analysis of the distal femur or proximal tibia to assess trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

    • Serum Biomarkers: Blood samples are collected to measure levels of bone turnover markers such as osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-I, a marker of bone resorption) using ELISA kits.

    • Western Blot Analysis: Protein is extracted from bone tissue to quantify the expression levels of RANKL, RANK, and OPG.

Quantitative Data Summary:
GroupFemur BMD (g/cm²)Lumbar Spine BMD (g/cm²)BV/TV (%)Tb.N (1/mm)Tb.Th (mm)Tb.Sp (mm)Osteocalcin (ng/mL)CTX-I (ng/mL)
Sham
OVX + Vehicle
OVX + this compound (Low Dose)
OVX + this compound (High Dose)
OVX + Estradiol

Signaling Pathway Diagram:

RANKL_Signaling_Pathway cluster_osteoblast Osteoblast cluster_osteoclast_precursor Osteoclast Precursor cluster_osteoclast Mature Osteoclast OPG OPG RANKL RANKL OPG->RANKL Inhibits Binding RANK RANK RANKL->RANK Binds Activation Activation & Differentiation RANK->Activation Resorption Bone Resorption Activation->Resorption This compound This compound This compound->OPG Promotes This compound->RANKL Inhibits

RANKL/RANK/OPG Signaling Pathway in Osteoclasts.

Neuroinflammation: Lipopolysaccharide (LPS)-Induced Model

Systemic administration of lipopolysaccharide (LPS) in rodents is a well-established model to induce neuroinflammation, characterized by the activation of microglia and the production of pro-inflammatory cytokines, which can lead to cognitive deficits.[11][12][13][14][15] This model is relevant for studying the neuroprotective and anti-neuroinflammatory effects of compounds like this compound.

Application Note:

This model allows for the assessment of this compound's ability to mitigate neuroinflammatory processes and protect against neuronal damage. Key parameters to evaluate include microglial activation, pro-inflammatory cytokine levels in the brain, and cognitive function. The involvement of the PI3K/Akt and NF-κB signaling pathways can be investigated to understand the mechanism of action.[16][17][18][19][20][21][22]

Experimental Protocol:

Animals: Male C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Treatment: this compound is administered daily via oral gavage for 7 days prior to LPS injection.

  • LPS Injection: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.25 mg/kg) is administered to induce neuroinflammation. The control group receives a saline injection.

  • Behavioral Testing: 24 hours after LPS injection, cognitive function is assessed using tests such as the Morris water maze or the Y-maze.

  • Tissue Collection: Following behavioral testing, animals are euthanized, and brain tissue (hippocampus and cortex) is collected for analysis.

  • Endpoint Analysis:

    • Immunohistochemistry: Brain sections are stained for Iba1 (a marker of microglia) to assess microglial activation and morphology.

    • ELISA: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates are quantified.

    • Western Blot Analysis: Protein extracts from brain tissue are used to measure the phosphorylation status of key proteins in the PI3K/Akt and NF-κB pathways (e.g., p-Akt, p-p65).

Quantitative Data Summary:
GroupEscape Latency (s) (Morris Water Maze)Iba1-positive Cells (cells/mm²)TNF-α (pg/mg protein)IL-1β (pg/mg protein)p-Akt/Akt Ratiop-p65/p65 Ratio
Saline + Vehicle
LPS + Vehicle
LPS + this compound (Low Dose)
LPS + this compound (High Dose)

Signaling Pathway Diagrams:

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation NeuronalSurvival Neuronal Survival & Neuroprotection pAkt->NeuronalSurvival Promotes

PI3K/Akt Signaling Pathway in Neuroprotection.

NFkB_Signaling_Pathway_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates ProinflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProinflammatoryGenes Induces This compound This compound This compound->IKK Inhibits Carrageenan_Edema_Workflow Start Start AnimalAcclimatization Animal Acclimatization (Wistar/SD Rats) Start->AnimalAcclimatization Treatment Pre-treatment: - this compound (i.p./oral) - Vehicle Control - Positive Control (Indomethacin) AnimalAcclimatization->Treatment CarrageenanInjection Induce Edema: 0.1 mL 1% Carrageenan (sub-plantar injection) Treatment->CarrageenanInjection MeasureEdema Measure Paw Volume (Plethysmometer) at 1, 2, 3, 4, 5 hours CarrageenanInjection->MeasureEdema DataAnalysis Calculate % Inhibition of Edema MeasureEdema->DataAnalysis OptionalAnalysis Optional: - Euthanize & Collect Paw Tissue - MPO Assay - ELISA (Cytokines) - Western Blot (NF-κB) DataAnalysis->OptionalAnalysis End End DataAnalysis->End OptionalAnalysis->End

References

Demethylvestitol Formulations for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of demethylvestitol for in vivo studies. This compound, an isoflavan compound, has demonstrated promising anti-inflammatory and antiviral properties. However, its low aqueous solubility presents a significant challenge for administration in animal models. These guidelines offer practical strategies to enhance its bioavailability for reliable and reproducible pre-clinical research.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for selecting an appropriate formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄[1]
Molecular Weight 258.27 g/mol [1]
Appearance White to yellow powder[2]
Aqueous Solubility Poorly soluble (exact value not reported)[3][4]
Organic Solvent Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Predicted pKa 9.69 ± 0.40[2]

Formulation Strategies for Poorly Water-Soluble this compound

Given its lipophilic nature, several advanced formulation techniques can be employed to improve the oral bioavailability of this compound. The two most recommended approaches are Nanosuspensions and Self-Emulsifying Drug Delivery Systems (SEDDS).

Nanosuspension Formulation

Nanosuspensions are colloidal dispersions of sub-micron drug particles stabilized by surfactants and polymers. This method significantly increases the surface area of the drug, leading to enhanced dissolution rate and bioavailability.[3][5]

Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6][7][8] This pre-dissolved state of the drug in the formulation bypasses the dissolution step, often the rate-limiting factor for absorption of poorly soluble drugs.[9]

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations for in vivo studies.

Protocol 1: Preparation of this compound Nanosuspension

This protocol is based on the nanoprecipitation method, a common technique for producing flavonoid nanoparticles.[10][11]

Materials:

  • This compound powder

  • Acetone (or other suitable organic solvent in which this compound is soluble)

  • Poloxamer 188 (or other suitable stabilizer)

  • Purified water

  • Magnetic stirrer

  • High-pressure homogenizer (optional, for further particle size reduction)

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound in acetone to prepare a saturated or near-saturated solution.

  • Preparation of the Aqueous Phase: Dissolve a suitable stabilizer, such as Poloxamer 188, in purified water. The concentration of the stabilizer may need to be optimized, but a starting point of 0.5% to 2% (w/v) is recommended.

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer. Inject the organic phase (this compound solution) into the aqueous phase under constant stirring. The rapid diffusion of the solvent into the anti-solvent (water) will cause the precipitation of this compound as nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Particle Size Reduction (Optional): For a more uniform and smaller particle size, the nanosuspension can be subjected to high-pressure homogenization.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Dosage Form Preparation: The final nanosuspension can be administered directly via oral gavage or lyophilized to a powder for reconstitution or incorporation into solid dosage forms.

Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a liquid SEDDS formulation suitable for oral administration in capsules or as a liquid gavage.

Materials:

  • This compound powder

  • Oil phase (e.g., Labrafac™ lipophile WL 1349, Maisine® CC)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct pseudo-ternary phase diagrams. This involves preparing a series of formulations with varying compositions and observing their emulsification behavior upon dilution with water. The goal is to identify the region that forms a stable nanoemulsion with a small droplet size.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial based on the optimized ratio from the phase diagram.

    • Heat the mixture in a water bath to 40-50°C to ensure homogeneity.

    • Add the pre-weighed this compound to the mixture and vortex until the drug is completely dissolved.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a uniform emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and PDI using DLS.

  • Dosage Form Preparation: The final liquid SEDDS can be filled into hard or soft gelatin capsules for oral administration.

Recommended Dosage for In Vivo Studies

While specific in vivo studies for this compound are limited, dosage information from studies on other isoflavones in postmenopausal women can provide a starting point for dose-range finding studies in animal models. Dosages ranging from 40 mg to 900 mg per day have been used in human studies.[12][13][14] For animal studies, allometric scaling should be used to convert human doses to appropriate animal doses. It is recommended to start with a low dose and perform dose-escalation studies to determine the optimal therapeutic dose with minimal toxicity.

Signaling Pathways

Anti-Inflammatory Signaling Pathway: NF-κB

This compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16] This pathway is a central regulator of inflammation.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Antiviral Signaling Pathway: RIG-I/MAVS

This compound's antiviral activity may involve the modulation of the RIG-I-like receptor (RLR) signaling pathway, a key component of the innate immune response to viral RNA.[17][18][19]

RIG_I_MAVS_Signaling cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Outer Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus Viral_RNA Viral RNA (5'-ppp-dsRNA) RIGI RIG-I (inactive) Viral_RNA->RIGI RIGI_active RIG-I (active) RIGI->RIGI_active Conformational Change MAVS MAVS RIGI_active->MAVS Activation This compound This compound This compound->RIGI_active Modulation? MAVS_agg MAVS Aggregation MAVS->MAVS_agg TRAF TRAF proteins MAVS_agg->TRAF TBK1_IKK TBK1/IKKε TRAF->TBK1_IKK IRF3 IRF3 TBK1_IKK->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3_dimer IRF3 Dimer IRF3_P->IRF3_dimer Dimerization & Nuclear Translocation IFN_genes Type I Interferon Gene Transcription IRF3_dimer->IFN_genes Induces

Caption: RIG-I/MAVS antiviral signaling pathway and a potential point of modulation by this compound.

Experimental Workflow

The following diagram outlines the general workflow for developing and evaluating a this compound formulation for in vivo studies.

Experimental_Workflow Start Start: this compound (Poorly Soluble) Formulation Formulation Development (Nanosuspension or SEDDS) Start->Formulation Characterization In Vitro Characterization - Particle/Droplet Size - PDI & Zeta Potential - Entrapment Efficiency - Dissolution Rate Formulation->Characterization Optimization Formulation Optimization Characterization->Optimization Optimization->Formulation Iterate InVivo In Vivo Studies (e.g., mice, rats) Optimization->InVivo Optimized Formulation PK Pharmacokinetic (PK) Studies (Bioavailability Assessment) InVivo->PK PD Pharmacodynamic (PD) Studies (Efficacy in Disease Models) InVivo->PD End End: Data Analysis & Interpretation PK->End PD->End

Caption: General workflow for this compound formulation development and in vivo evaluation.

References

Application Notes and Protocols for Quantifying Demethylvestitol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylvestitol is a naturally occurring isoflavan, a class of flavonoid compounds, that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antiviral activities.[1] Found in various plants, this molecule is structurally related to other well-studied isoflavones.[2][3] Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and pharmacodynamic studies in drug development.

This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines methods for sample preparation and discusses its known biological activities and associated signaling pathways.

Chemical Properties

PropertyValueReference
Molecular Formula C₁₅H₁₄O₄[3][4]
Molecular Weight 258.27 g/mol [3]
Exact Mass 258.08920892 Da[3]
Class Isoflavanol[2]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in biological samples using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials:

  • This compound analytical standard

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., a stable isotope-labeled this compound or a related isoflavone like equol).

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

Chromatographic Conditions (starting point, optimization may be required):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

The following Multiple Reaction Monitoring (MRM) transitions should be used for quantification. These are predicted based on the structure of this compound and fragmentation patterns of similar isoflavonoids.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound 259.1137.1 (Quantifier)Positive
121.1 (Qualifier)
Internal Standard To be determined based on the selected ISTo be determined based on the selected ISTo be determined based on the selected IS

Protocol:

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Create a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into the blank biological matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards, QC samples, and unknown samples using one of the sample preparation methods described below.

  • Inject the processed samples onto the LC-MS/MS system.

  • Quantify the amount of this compound in the unknown samples by constructing a calibration curve of the peak area ratio (this compound/internal standard) versus concentration.

Sample Preparation Protocols

a) Protein Precipitation (for Plasma/Serum):

This is a rapid method suitable for initial screening.

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

b) Liquid-Liquid Extraction (LLE) (for Plasma/Serum and Urine):

This method offers a cleaner extract than protein precipitation.

  • To 200 µL of sample (plasma, serum, or urine), add the internal standard.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

c) Solid-Phase Extraction (SPE) (for Plasma/Serum and Urine):

SPE provides the cleanest extracts and is suitable for low concentration samples.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Biological Activity and Signaling Pathways

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties. While direct studies on this compound are limited, research on the structurally similar compound, vestitol, provides strong evidence for its mechanism of action. Vestitol has been shown to modulate the inflammatory response in lipopolysaccharide (LPS)-activated macrophages by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

G cluster_0 Macrophage LPS LPS TLR4 TLR4 IKK IKK IkB IκB NFkB NF-κB Nucleus Nucleus Inflammation Pro-inflammatory Cytokine Production This compound This compound

Antiviral Activity

This compound has been reported to have antiviral properties, though specific mechanisms and targeted viruses are not yet well-defined in the scientific literature.[1] The general antiviral mechanisms of flavonoids can include inhibiting viral entry, replication, and protein synthesis. Further research is needed to elucidate the specific antiviral profile of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

G cluster_workflow Quantification Workflow Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (PP, LLE, or SPE) LCMS LC-MS/MS Analysis Data Data Analysis (Quantification) Result Concentration of This compound

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to accurately quantify this compound in biological samples. The LC-MS/MS method, coupled with appropriate sample preparation, ensures high sensitivity and specificity. The elucidation of its biological activities, particularly its potential role in modulating the NF-κB signaling pathway, provides a basis for further investigation into its therapeutic applications. As research on this compound progresses, these methods will be invaluable for advancing our understanding of its pharmacological profile.

References

Demethylvestitol as a Ligand for Receptor Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylvestitol, an isoflavan found in various plants, belongs to a class of phytoestrogens that are structurally similar to human estrogen.[1] Isoflavones are known for their potential to interact with estrogen receptors (ERs), which are key regulators of numerous physiological processes and are implicated in diseases such as breast cancer and osteoporosis.[2][3] While the pharmacological activities of many isoflavones, such as genistein and daidzein, have been characterized, specific receptor binding data for this compound is not currently available in the public scientific literature.

This document provides a generalized framework for researchers to investigate the binding affinity of this compound for estrogen receptors. It includes a detailed, adaptable protocol for a competitive receptor binding assay and templates for data presentation. Additionally, it outlines the canonical estrogen receptor signaling pathway that this compound is likely to modulate if it binds to ERs.

Quantitative Data on Ligand Binding

As of the latest literature review, specific quantitative binding data for this compound (e.g., Kᵢ, Kₑ, or IC₅₀ values) at any receptor has not been reported. The following table is provided as a template for researchers to populate with their own experimental data upon successful completion of the binding assays outlined below.

Table 1: Template for Reporting Receptor Binding Affinity of this compound

LigandReceptor SubtypeBinding Affinity ConstantValue (nM)Assay ConditionsReference
This compoundEstrogen Receptor α (ERα)KᵢUser-determinede.g., Human recombinant ERα, [³H]-EstradiolUser's Data
This compoundEstrogen Receptor β (ERβ)KᵢUser-determinede.g., Human recombinant ERβ, [³H]-EstradiolUser's Data
17β-Estradiol (Control)Estrogen Receptor α (ERα)KᵢUser-determinede.g., Human recombinant ERα, [³H]-EstradiolUser's Data
17β-Estradiol (Control)Estrogen Receptor β (ERβ)KᵢUser-determinede.g., Human recombinant ERβ, [³H]-EstradiolUser's Data

Experimental Protocols

The following is a detailed protocol for a competitive radiometric binding assay to determine the affinity of this compound for estrogen receptors α and β. This protocol is a general guideline and may require optimization for specific laboratory conditions and reagents.

Protocol: Competitive Estrogen Receptor Binding Assay

1. Objective:

To determine the relative binding affinity (RBA) and inhibitory constant (Kᵢ) of this compound for human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) by measuring its ability to compete with a radiolabeled ligand, [³H]-17β-estradiol.

2. Materials:

  • Receptors: Full-length human recombinant ERα and ERβ.

  • Radioligand: [³H]-17β-estradiol (specific activity ~40-60 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: 17β-Estradiol.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol (DTT).

  • Separation Medium: Hydroxylapatite slurry or dextran-coated charcoal.

  • Scintillation Cocktail.

  • 96-well plates or microcentrifuge tubes.

  • Scintillation counter.

3. Experimental Procedure:

a. Preparation of Reagents:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Prepare a stock solution of 17β-estradiol in DMSO and create a similar dilution series to serve as a positive control.

  • Dilute the [³H]-17β-estradiol in assay buffer to a final concentration that is approximately equal to its Kₑ for the respective receptor (typically 0.1-1.0 nM).

  • Dilute the recombinant ERα or ERβ in assay buffer to a concentration that results in specific binding of approximately 10-15% of the total radioligand added.

b. Assay Setup (for a single concentration point):

  • Total Binding: Add assay buffer, diluted [³H]-17β-estradiol, and the diluted receptor preparation to a well or tube.

  • Non-specific Binding (NSB): Add assay buffer, diluted [³H]-17β-estradiol, a high concentration of unlabeled 17β-estradiol (e.g., 1 µM), and the diluted receptor preparation.

  • Competitive Binding: Add assay buffer, diluted [³H]-17β-estradiol, a specific concentration of this compound from the dilution series, and the diluted receptor preparation.

c. Incubation:

  • Incubate the plates or tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-20 hours).

d. Separation of Bound and Free Ligand:

  • Add the separation medium (e.g., hydroxylapatite slurry) to each well or tube.

  • Incubate for a short period (e.g., 15 minutes at 4°C) to allow the receptor-ligand complexes to bind to the medium.

  • Centrifuge the plates or tubes to pellet the medium.

  • Carefully remove the supernatant containing the unbound radioligand.

  • Wash the pellet with cold assay buffer and centrifuge again. Repeat this wash step as necessary.

e. Quantification:

  • Add scintillation cocktail to each well or to the tubes containing the washed pellets.

  • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve: Plot the percentage of specific binding of [³H]-17β-estradiol as a function of the log concentration of this compound.

  • Determine the IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

  • Calculate the Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Signaling Pathway

If this compound is found to bind to estrogen receptors, it would likely modulate the canonical estrogen signaling pathway. This pathway involves the binding of a ligand to the estrogen receptor in the cytoplasm or nucleus, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This interaction recruits co-activators or co-repressors, ultimately regulating the transcription of target genes.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) ER Estrogen Receptor (ERα or ERβ) This compound->ER Binding ER_HSP ER-HSP Complex This compound->ER_HSP ER->ER_HSP ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ER_Dimer_N ER Dimer ER_Dimer->ER_Dimer_N Nuclear Translocation ERE Estrogen Response Element (ERE) ER_Dimer_N->ERE Binding Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation

Caption: Putative Estrogen Receptor Signaling Pathway for this compound.
Experimental Workflow

The following diagram illustrates the workflow for the competitive receptor binding assay described above.

Experimental_Workflow Prep Prepare Reagents: - this compound Dilutions - [³H]-Estradiol - Estrogen Receptor Assay Set up Assay Plates: - Total Binding - Non-specific Binding - Competitive Binding Prep->Assay Incubate Incubate to Reach Equilibrium (e.g., 16-20h at 4°C) Assay->Incubate Separate Separate Bound and Free Ligand (e.g., Hydroxylapatite) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and Kᵢ Quantify->Analyze

Caption: Workflow for a Competitive Receptor Binding Assay.

Conclusion

While direct evidence for this compound's receptor binding characteristics is currently lacking, its structural classification as an isoflavan suggests that estrogen receptors are promising targets for investigation. The provided protocol offers a robust starting point for researchers to elucidate the binding profile of this compound. Determining its affinity and selectivity for ERα and ERβ is a critical first step in understanding its potential pharmacological effects and will pave the way for further studies into its mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for Investigating Demethylvestitol in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylvestitol, an isoflavan found in certain traditional medicinal preparations, has garnered interest for its potential biological activities, including anti-inflammatory and antiviral properties.[1] Isoflavans, a class of polyphenolic compounds, are known to modulate various cellular processes by influencing gene expression.[2][3][4][5] This document provides a comprehensive guide for researchers interested in exploring the effects of this compound on gene expression, with a particular focus on its hypothesized role in modulating inflammatory and antioxidant signaling pathways.

Given the limited specific data on this compound's direct impact on gene expression, this application note presents a hypothetical framework based on the known activities of structurally related isoflavans, such as vestitol.[6] The protocols and expected outcomes are intended to serve as a starting point for investigation.

Hypothesized Mechanism of Action

Based on the anti-inflammatory properties of related isoflavans, it is hypothesized that this compound exerts its effects on gene expression through the modulation of two key signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a central regulator of inflammation.[7][8][9][10][11] It is proposed that this compound may inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory genes.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: This pathway is the primary regulator of the cellular antioxidant response.[12][13][14] this compound may activate Nrf2, leading to the upregulation of antioxidant and cytoprotective genes.

Data Presentation: Expected Gene Expression Changes

The following tables summarize the anticipated quantitative changes in gene expression following treatment with this compound. These are hypothetical values intended to guide experimental design and data analysis.

Table 1: Hypothetical Effect of this compound on Pro-Inflammatory Gene Expression in LPS-Stimulated Macrophages

GeneFunctionTreatment GroupFold Change vs. Controlp-value
TNF-α Pro-inflammatory cytokineLPS + this compound (10 µM)0.45< 0.01
IL-6 Pro-inflammatory cytokineLPS + this compound (10 µM)0.38< 0.01
IL-1β Pro-inflammatory cytokineLPS + this compound (10 µM)0.52< 0.05
COX-2 Enzyme in prostaglandin synthesisLPS + this compound (10 µM)0.61< 0.05
iNOS Nitric oxide synthaseLPS + this compound (10 µM)0.55< 0.05

Table 2: Hypothetical Effect of this compound on Antioxidant Gene Expression in Oxidatively Stressed Keratinocytes

GeneFunctionTreatment GroupFold Change vs. Controlp-value
HMOX1 Heme oxygenase 1 (antioxidant)H₂O₂ + this compound (10 µM)2.8< 0.01
NQO1 NAD(P)H:quinone oxidoreductase 1H₂O₂ + this compound (10 µM)2.5< 0.01
GCLC Glutamate-cysteine ligase catalytic subunitH₂O₂ + this compound (10 µM)2.1< 0.05
SOD2 Superoxide dismutase 2H₂O₂ + this compound (10 µM)1.8< 0.05

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cell lines with this compound to assess its impact on gene expression.

Materials:

  • This compound (powder)[15]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies, HaCaT keratinocytes for oxidative stress studies)

  • Cell culture flasks/plates

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[15]

    • Briefly sonicate if necessary to ensure complete dissolution.

    • Aliquot the stock solution into amber microcentrifuge tubes to protect from light and store at -20°C or -80°C for long-term storage.

  • Cell Seeding:

    • Culture cells in appropriate medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

  • Cell Treatment:

    • Prepare fresh working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).

    • Ensure the final DMSO concentration in the medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced effects.

    • For inflammatory studies, pre-treat cells with this compound for 1-2 hours before stimulating with an inflammatory agent (e.g., Lipopolysaccharide (LPS) at 1 µg/mL).

    • For oxidative stress studies, co-treat cells with this compound and an oxidative stressor (e.g., H₂O₂ at 100 µM).

    • Include appropriate controls: untreated cells, vehicle control (DMSO only), and positive control (stimulant only).

    • Incubate cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

This protocol describes the analysis of gene expression changes using RT-qPCR.[16][17][18][19][20]

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Reverse transcription kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • qPCR plates and seals

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • After treatment, wash cells with PBS and lyse them directly in the well using TRIzol or the lysis buffer from an RNA extraction kit.

    • Follow the manufacturer's protocol for RNA extraction. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.

    • Resuspend the RNA pellet in RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mixture containing cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways modulated by this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex Activates This compound This compound This compound->IKK_complex Inhibits IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters IkB_P P-IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Figure 1: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates This compound This compound This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Ubiquitin_Proteasome Ubiquitin-Proteasome Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HMOX1, NQO1) ARE->Antioxidant_Genes Transcription G Start Start: Cell Culture Treatment Treatment with this compound (and Stimulant if applicable) Start->Treatment Incubation Incubation (e.g., 6, 12, 24 hours) Treatment->Incubation Harvest Cell Lysis and RNA Extraction Incubation->Harvest QC RNA Quality and Quantity Assessment Harvest->QC RT Reverse Transcription (cDNA Synthesis) QC->RT qPCR Quantitative Real-Time PCR (Target and Housekeeping Genes) RT->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis End End: Gene Expression Results Analysis->End

References

Application Notes and Protocols for Demethylvestitol in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Demethylvestitol

This compound is a naturally occurring isoflavan, a class of flavonoid compounds known for their potential health benefits. It has been identified in various plants and is a component of some traditional Chinese medicine formulations, such as Baoyuan Decoction[1]. As a phytoestrogen, this compound exhibits a range of biological activities, with notable anti-inflammatory and antioxidant properties. These characteristics make it a compound of significant interest for metabolomics research and drug development, particularly in the context of inflammatory diseases and conditions associated with oxidative stress.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform to elucidate the biochemical effects of compounds like this compound. By analyzing the global metabolic changes induced by this compound, researchers can uncover its mechanism of action, identify novel biomarkers of its activity, and explore its therapeutic potential.

Biological Activities and Potential Applications

This compound has demonstrated several key biological activities that are relevant to metabolomics research and drug discovery:

  • Anti-inflammatory Activity : this compound is known to possess anti-inflammatory properties. While the precise mechanism for this compound is still under investigation, many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

  • Antioxidant Activity : As a phenolic compound, this compound is expected to have antioxidant properties, which involve scavenging free radicals and reducing oxidative stress.

  • Antiviral Properties : Some sources also indicate that this compound has antiviral capabilities.

These activities suggest that this compound could be investigated as a potential therapeutic agent for a variety of conditions, and metabolomics can be a key tool in understanding its systemic effects.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the specific bioactivities of this compound. The following table is provided as a template to be populated as more research becomes available. The data point for nitric oxide inhibition is based on a study of flavonoids from Baoyuan Decoction, which includes this compound.

Table 1: Bioactivity of this compound

Bioactivity Assay Cell Line / Model Endpoint IC50 / Activity Reference
Nitric Oxide Production LPS-stimulated Macrophages Nitrite Levels Data not available Inferred from Ma X, et al.[1]
DPPH Radical Scavenging Cell-free Radical Scavenging Data not available -
COX-2 Inhibition In vitro / In vivo Enzyme Activity / Expression Data not available -

| iNOS Inhibition | In vitro / In vivo | Enzyme Activity / Expression | Data not available | - |

Note: Specific quantitative data for this compound is sparse in the reviewed literature. This table serves as a framework for future experimental findings.

Postulated Signaling Pathway of Action

Based on the known anti-inflammatory effects of flavonoids, it is postulated that this compound exerts its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a bacterial endotoxin, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. This compound is hypothesized to interfere with this cascade, likely by inhibiting the degradation of IκBα, thereby preventing NF-κB translocation and the subsequent expression of iNOS and COX-2.

Demethylvestitol_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB Proteasome Proteasome IkBa->Proteasome degraded by NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds iNOS_COX2_mRNA iNOS/COX-2 mRNA DNA->iNOS_COX2_mRNA transcription iNOS_COX2_Protein iNOS/COX-2 Protein iNOS_COX2_mRNA->iNOS_COX2_Protein translation NO_PGs Nitric Oxide (NO) Prostaglandins (PGs) iNOS_COX2_Protein->NO_PGs produces This compound This compound This compound->IkBa inhibits degradation

Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Experimental Protocols

Protocol for Quantification of this compound in Plasma using UPLC-QTOF-MS

This protocol provides a general framework for the analysis of this compound in a plasma matrix. Optimization will be required for specific instrumentation and experimental conditions.

Objective: To extract and quantify this compound from plasma samples.

Materials:

  • Plasma samples

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar isoflavonoid not present in the sample)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • SPE manifold

  • UPLC-QTOF-MS system

Procedure:

  • Sample Preparation (Solid Phase Extraction): a. Thaw plasma samples on ice. b. To 200 µL of plasma, add 20 µL of IS working solution. Vortex briefly. c. Add 200 µL of 0.1% formic acid in water and vortex. d. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. e. Load the plasma sample onto the cartridge. f. Wash the cartridge with 1 mL of 5% methanol in water to remove interferences. g. Elute this compound and the IS with 1 mL of methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen. i. Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC-QTOF-MS Analysis:

    • Column: Acquity UPLC BEH C18 (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration. (e.g., 0-1 min 5% B, 1-8 min ramp to 95% B, hold for 2 min, return to 5% B and equilibrate for 2 min).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS Detection: ESI in negative ion mode. Monitor for the specific m/z of this compound and the IS.

Data Analysis:

  • Generate a calibration curve using the analytical standard.

  • Quantify this compound in the plasma samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + IS SPE Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Plasma->SPE Evap Evaporation & Reconstitution SPE->Evap UPLC UPLC Separation (C18 Column) Evap->UPLC QTOF QTOF-MS Detection (ESI Negative Mode) UPLC->QTOF Data Data Processing (Quantification) QTOF->Data

Caption: General workflow for this compound quantification in plasma.

Protocol for Nitric Oxide Inhibition Assay (Griess Assay)

Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Griess Assay: a. Prepare a sodium nitrite standard curve (0-100 µM) in culture medium. b. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Determine the percentage inhibition of nitric oxide production by this compound compared to the LPS-only control.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the LPS-induced nitric oxide production.

Protocol for Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Preparation: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). b. Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm.

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of scavenging activity against the concentration of this compound and determine the IC50 value.

Application in Metabolomics Research

While specific metabolomics studies on this compound are not yet widely published, its known bioactivities provide a strong rationale for its investigation using metabolomics platforms.

Application Note: Untargeted Metabolomics to Elucidate the Anti-inflammatory Mechanism of this compound in Macrophages

Background: The anti-inflammatory effects of this compound are well-recognized, but the global metabolic reprogramming underlying these effects is unknown. Untargeted metabolomics can provide a comprehensive snapshot of the metabolic changes in macrophages treated with this compound, offering insights into its mechanism of action. Studies on other flavonoids have shown significant alterations in central carbon metabolism, including glycolysis and the TCA cycle, in LPS-stimulated macrophages.

Experimental Design:

  • Cell Model: RAW 264.7 macrophages.

  • Treatment Groups:

    • Control (untreated cells)

    • LPS-stimulated (1 µg/mL LPS for 24h)

    • This compound-treated + LPS-stimulated (pre-treat with this compound for 1h, then add LPS for 24h)

    • This compound only

  • Sample Collection: Collect both cell pellets (for intracellular metabolites) and culture supernatant (for extracellular metabolites). Quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).

  • Analytical Platform: UPLC-QTOF-MS for broad metabolite coverage.

  • Data Analysis: Utilize multivariate statistical analysis (PCA, PLS-DA) to identify metabolites that are significantly altered by this compound treatment in the context of LPS stimulation. Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify metabolic pathways impacted by this compound.

Expected Outcomes:

  • Identification of specific metabolic pathways modulated by this compound that contribute to its anti-inflammatory effects. For example, a reversal of the LPS-induced Warburg-like effect (a shift to aerobic glycolysis) would be a significant finding.

  • Discovery of novel biomarkers that indicate the cellular response to this compound treatment.

  • A more comprehensive understanding of the interplay between this compound, inflammatory signaling, and cellular metabolism.

Metabolomics_Workflow cluster_exp Experiment cluster_analysis Analysis Cells Macrophage Culture (e.g., RAW 264.7) Treatment Treatment Groups: - Control - LPS - this compound - LPS + this compound Cells->Treatment Extraction Metabolite Extraction (Intra- & Extracellular) Treatment->Extraction LCMS UPLC-QTOF-MS (Metabolite Profiling) Extraction->LCMS Stats Multivariate Statistics (PCA, PLS-DA) LCMS->Stats Pathway Pathway Analysis (KEGG, MetaboAnalyst) Stats->Pathway Insights Biological Insights: - Mechanism of Action - Biomarker Discovery Pathway->Insights

Caption: Workflow for a metabolomics study of this compound's anti-inflammatory effects.

References

High-Throughput Screening Assays for Demethylvestitol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylvestitol, a natural isoflavan compound, has garnered significant interest in drug discovery due to its diverse biological activities, including anti-inflammatory and phytoestrogenic effects.[1][2] This has prompted the synthesis and evaluation of numerous this compound analogs to explore their therapeutic potential. High-throughput screening (HTS) plays a pivotal role in efficiently assessing large libraries of these analogs to identify lead compounds with desired pharmacological profiles.

These application notes provide detailed protocols and data presentation guidelines for HTS assays relevant to the screening of this compound analogs. The focus is on assays targeting key pathways associated with inflammation and estrogenic activity, such as nuclear factor-kappa B (NF-κB) signaling, estrogen receptor (ER) binding, and nitric oxide (NO) production.

Data Presentation

Effective evaluation of HTS data relies on clear and concise presentation. Quantitative data for this compound analogs should be summarized in structured tables to facilitate structure-activity relationship (SAR) analysis.

Table 1: Example Data Summary for this compound Analogs in an NF-κB Inhibition Assay

Compound IDStructureIC50 (µM) in NF-κB Reporter Assay[3]Cytotoxicity (CC50 in µM)Selectivity Index (CC50/IC50)
DMV-001 (Structure of Analog 1)5.2>100>19.2
DMV-002 (Structure of Analog 2)12.8>100>7.8
DMV-003 (Structure of Analog 3)2.185.340.6
Parthenolide (Control) (Structure of Parthenolide)0.510.220.4

Table 2: Example Data Summary for this compound Analogs in an Estrogen Receptor Binding Assay

Compound IDStructureERα Relative Binding Affinity (RBA %)[4]ERβ Relative Binding Affinity (RBA %)
DMV-001 (Structure of Analog 1)25.345.1
DMV-002 (Structure of Analog 2)10.815.6
DMV-003 (Structure of Analog 3)3.58.2
17β-Estradiol (Control) (Structure of Estradiol)100100

Table 3: Example Data Summary for this compound Analogs in a Nitric Oxide Inhibition Assay

Compound IDStructureIC50 (µM) for NO Inhibition[5]
DMV-001 (Structure of Analog 1)15.7
DMV-002 (Structure of Analog 2)28.4
DMV-003 (Structure of Analog 3)8.9
L-NAME (Control) (Structure of L-NAME)2.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of HTS results. The following are example protocols for key assays used to screen this compound analogs.

NF-κB Luciferase Reporter Gene Assay

This cell-based assay is a common method to screen for inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.

Objective: To quantify the inhibitory effect of this compound analogs on NF-κB activation induced by a pro-inflammatory stimulus like tumor necrosis factor-alpha (TNF-α).

Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which produces a measurable light signal. Inhibitors of the pathway will reduce the signal.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • TNF-α (stimulant)

  • This compound analogs dissolved in DMSO

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293-NF-κB-luciferase cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound analogs (e.g., from 0.1 to 100 µM) to the cells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., parthenolide).

  • Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with TNF-α (final concentration 10 ng/mL).

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Add luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase reaction. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Estrogen Receptor Competitive Binding Assay

This biochemical assay determines the ability of this compound analogs to bind to estrogen receptors (ERα and ERβ).

Objective: To measure the relative binding affinity (RBA) of this compound analogs for ERα and ERβ.

Principle: The assay measures the displacement of a radiolabeled estrogen (e.g., [3H]-estradiol) from the estrogen receptor by the test compound. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Materials:

  • Purified human recombinant ERα and ERβ

  • [3H]-17β-estradiol

  • Assay buffer (e.g., Tris-HCl with DTT and glycerol)

  • This compound analogs dissolved in DMSO

  • Unlabeled 17β-estradiol (for standard curve)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

  • 96-well filter plates

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified ERα or ERβ protein, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the this compound analogs or unlabeled 17β-estradiol.

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each well to bind the receptor-ligand complexes. Wash the wells with assay buffer to remove unbound [3H]-17β-estradiol.

  • Scintillation Counting: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Generate a standard curve using the data from the unlabeled 17β-estradiol. Calculate the IC50 value for each this compound analog, which is the concentration that displaces 50% of the [3H]-17β-estradiol. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Griess Assay for Nitric Oxide Inhibition

This cell-based assay measures the production of nitric oxide (NO), a key inflammatory mediator.

Objective: To determine the inhibitory effect of this compound analogs on NO production in stimulated macrophages.

Principle: Macrophages, such as RAW 264.7 cells, produce NO when stimulated with lipopolysaccharide (LPS). NO is rapidly oxidized to nitrite in the cell culture medium. The Griess reagent reacts with nitrite to form a colored product that can be measured spectrophotometrically.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound analogs dissolved in DMSO

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader (540 nm)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Transfer the cell culture supernatant to a new 96-well plate. Add the Griess reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition. Calculate the IC50 value for each analog.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_IkB->IkB Degradation NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces This compound This compound Analogs This compound->IKK_complex Inhibits

Caption: NF-κB Signaling Pathway and Point of Inhibition.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen or This compound Analog ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binds ER_complex Ligand-ER Complex Cytoplasm Cytoplasm Nucleus Nucleus ER_complex->Nucleus Translocation Dimerization Dimerization ER_complex->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to DNA Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription

Caption: Estrogen Receptor Signaling Pathway.

HTS_Workflow start Start library This compound Analog Library start->library assay_prep Assay Plate Preparation library->assay_prep compound_add Compound Addition (Robotic) assay_prep->compound_add incubation Incubation compound_add->incubation readout Signal Readout (e.g., Luminescence) incubation->readout data_analysis Data Analysis (IC50/RBA) readout->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: General High-Throughput Screening Workflow.

References

Troubleshooting & Optimization

Navigating Demethylvestitol Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the isoflavan Demethylvestitol, achieving optimal solubility is a critical first step for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in dissolving this compound for in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, a polyphenolic compound, exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a highly effective solvent. It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

A2: A concentration of up to 66.67 mg/mL (258.14 mM) of this compound can be achieved in DMSO.[2] It is important to note that the use of ultrasonication is recommended to facilitate dissolution at this concentration.[2]

Q3: I need to prepare an aqueous solution of this compound for my cell culture experiments. How can I achieve this?

A3: Due to its hydrophobic nature, this compound has poor water solubility. To prepare aqueous solutions for cell-based assays, a common practice is to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted in the aqueous culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low enough to not affect cell viability.

Q4: Are there alternative methods to improve the aqueous solubility of this compound?

A4: Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble flavonoids like this compound. These include the use of:

  • Co-solvents: Mixtures of water and a water-miscible organic solvent, such as ethanol, can improve solubility. Studies on other isoflavonoids have shown that hydroalcoholic solutions, for instance, 70% ethanol in water, are effective for extraction, suggesting enhanced solubility in such mixtures.[3]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.

  • Nanosuspensions and Nanoemulsions: These formulations increase the surface area of the compound, leading to improved dissolution and bioavailability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer or media. The final concentration of this compound exceeds its solubility limit in the aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility.- Increase the final concentration of DMSO in the aqueous solution, ensuring it remains within a non-toxic range for your experimental system.- Decrease the final concentration of this compound.- Consider using a different solubilization strategy, such as cyclodextrin-based formulations.
Difficulty dissolving this compound powder in the chosen solvent. Insufficient solvent volume or inadequate mixing. The compound may require energy input to dissolve.- Ensure you are using a sufficient volume of solvent for the amount of this compound.- Use a vortex mixer or sonicator to aid dissolution. For high concentrations in DMSO, ultrasonication is recommended.[2]
Cloudiness or opalescence in the prepared solution. The solution may be a colloidal suspension rather than a true solution, or there may be impurities.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities.- If the issue persists, consider preparing a fresh solution at a lower concentration.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. For higher concentrations, sonicate the solution in a water bath until the powder is completely dissolved.

  • Sterilization: If required for your experiment, sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Signaling Pathways and Experimental Workflows

This compound is known for its anti-inflammatory and antiviral properties, suggesting its interaction with key signaling pathways involved in these processes.[4]

Anti-inflammatory Activity via NF-κB Pathway Inhibition

This compound likely exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Many flavonoids are known to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Potential Antiviral Activity via Interferon Signaling Pathway Modulation

The antiviral properties of this compound may be attributed to its ability to modulate the interferon (IFN) signaling pathway. Upon viral infection, host cells produce interferons, which bind to their receptors and activate the JAK-STAT signaling cascade. This leads to the transcription of interferon-stimulated genes (ISGs), which encode antiviral proteins. This compound could potentially enhance this response, leading to a more robust antiviral state.

Interferon_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus Cell Host Cell Virus->Cell infects IFN IFN IFNR IFN Receptor IFN->IFNR Cell->IFN produces JAK JAK IFNR->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer dimerizes & translocates This compound This compound This compound->IFN potentially enhances ISRE ISRE STAT_dimer->ISRE ISGs Interferon-Stimulated Gene Transcription ISRE->ISGs Antiviral_Proteins Antiviral_Proteins ISGs->Antiviral_Proteins translation Antiviral_Proteins->Virus inhibit replication Solubility_Workflow Start Start: Weigh This compound Add_Solvent Add Solvent (e.g., DMSO, Ethanol/Water) Start->Add_Solvent Vortex Vortex/Sonicate Add_Solvent->Vortex Observe Visually Inspect for Dissolution Vortex->Observe Clear_Solution Clear Solution: Ready for Use Observe->Clear_Solution Yes Incomplete_Dissolution Incomplete Dissolution Observe->Incomplete_Dissolution No End End Clear_Solution->End Troubleshoot Troubleshoot: - Add more solvent - Increase sonication time - Gentle warming Incomplete_Dissolution->Troubleshoot Troubleshoot->Vortex

References

Stability of Demethylvestitol in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Demethylvestitol in various experimental conditions. As a research compound, understanding its stability profile is crucial for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound is soluble in several organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone. For storage of stock solutions, it is recommended to keep them at -20°C for short-term (up to one month) and -80°C for long-term storage (up to six months) to minimize degradation.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What are the primary degradation pathways for isoflavonoids like this compound?

A3: Isoflavonoids can degrade through several pathways, primarily hydrolysis and oxidation. The specific degradation products will depend on the stress conditions applied, such as pH, temperature, and the presence of oxidizing agents.[3][5] For phenolic compounds, oxidation is a major degradation route, especially at alkaline pH.[2] Photodegradation can also occur upon exposure to light.[3]

Q4: Are there any known stability-indicating analytical methods for this compound?

A4: A specific, validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method for this compound is not prominently reported in the literature. However, developing such a method is a standard procedure in pharmaceutical development. A typical approach would involve subjecting this compound to forced degradation conditions and developing a chromatographic method that can separate the intact drug from its degradation products.[6] UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for these studies as it can help in the identification of degradation products.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays Degradation of this compound stock solution.Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at or below -20°C and protect from light. Verify the concentration of the stock solution using a spectrophotometer or HPLC before use.
Appearance of unknown peaks in chromatograms Degradation of this compound in the analytical sample or mobile phase.Ensure the sample diluent and mobile phase are compatible with this compound and have an appropriate pH. Analyze samples promptly after preparation. If degradation is suspected, a forced degradation study can help identify potential degradants.
Low recovery of this compound during extraction Degradation during the extraction process.Optimize extraction parameters. Consider the use of antioxidants in the extraction solvent. The choice of solvent and the temperature can significantly impact the stability of flavonoids during extraction.[5] Using a mild extraction method and keeping the temperature low can help minimize degradation.
Precipitation of this compound in aqueous buffers Poor solubility in the chosen buffer.Check the solubility of this compound in the experimental buffer. A small percentage of an organic co-solvent (like DMSO or ethanol) may be required to maintain solubility, but its effect on the experiment should be evaluated.

Summary of Expected Stability of this compound

The following table summarizes the expected stability of this compound based on the general behavior of isoflavonoids and phenolic compounds. This information should be used as a guideline, and specific stability studies are recommended for quantitative data.

Condition Solvent/pH Expected Stability Primary Degradation Pathway
Acidic Aqueous buffers (pH 1-4)Generally stableHydrolysis (at extreme pH and high temperature)
Neutral Aqueous buffers (pH 6-8)Moderately stableOxidation
Alkaline Aqueous buffers (pH 9-12)Likely unstableOxidation
Organic Solvents DMSO, Ethanol, MethanolGood (when stored properly)Minimal if stored in dark and cold conditions
Light Exposure AnySusceptible to degradationPhotodegradation
Elevated Temperature AnyDegradation rate increasesThermal degradation, Oxidation, Hydrolysis

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade solvents (Methanol, Acetonitrile, Water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • HPLC or UPLC system with a PDA or UV detector and preferably a Mass Spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid this compound and a solution to dry heat in an oven (e.g., 60°C).

    • Photolytic Degradation: Expose the solid this compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using an appropriate HPLC or UPLC-MS method. The method should be developed to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each condition.

    • Identify the major degradation products using MS data.

    • Propose potential degradation pathways.

Visualizations

G Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal Degradation (60°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC/UPLC-MS Analysis sampling->analysis degradation Calculate % Degradation analysis->degradation identification Identify Degradation Products degradation->identification pathway Propose Degradation Pathway identification->pathway

Caption: Workflow for a forced degradation study of this compound.

G Hypothetical Degradation Pathway of this compound This compound This compound oxidized Oxidized Products (Quinone-type structures) This compound->oxidized Oxidation (e.g., H₂O₂, high pH) hydrolyzed Hydrolyzed Products (Ring opening) This compound->hydrolyzed Hydrolysis (e.g., strong acid/base) photodegraded Photodegradation Products This compound->photodegraded Photolysis (UV/Vis light)

Caption: Potential degradation pathways for this compound under stress.

References

Technical Support Center: Overcoming Low Yield in Demethylvestitol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Demethylvestitol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. This compound, an isoflavan with recognized anti-inflammatory and antiviral properties, can present synthetic challenges, particularly concerning reaction yield. This guide provides detailed troubleshooting advice, experimental protocols, and data to help you achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?

Low yields in this compound synthesis, particularly when starting from daidzein via catalytic hydrogenation, can often be attributed to several critical factors:

  • Catalyst Inactivity: The choice and preparation of the palladium on carbon (Pd/C) catalyst are paramount. Commercial-grade Pd/C catalysts used without appropriate pre-treatment may exhibit little to no activity.[1]

  • Poor Substrate Solubility: Daidzein has low solubility in common hydrogenation solvents like glacial acetic acid, which can hinder the reaction rate.[1]

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature and pressure can lead to incomplete conversion of the starting material.

  • Side Product Formation: Depending on the reaction conditions, undesired side products may form, complicating purification and reducing the yield of the target molecule.

  • Mechanical Losses during Purification: Significant amounts of product can be lost during workup and purification steps, especially on a small scale.

Q2: How can I improve the efficiency of the catalytic hydrogenation of daidzein to this compound?

To enhance the yield of this compound, consider the following optimizations:

  • Catalyst Activation: A highly effective method involves pre-treating the Pd/C catalyst. This can be achieved by suspending the catalyst in glacial acetic acid and shaking it under an oxygen atmosphere for several days before use.[1] This activation step has been shown to lead to a rapid and complete conversion, often within 15-30 minutes.[1]

  • Improving Substrate Solubility: While challenging, adding a small proportion of a co-solvent like diglyme can slightly improve the solubility of daidzein in glacial acetic acid.[1] An alternative and often more effective approach is to use a more soluble derivative of daidzein, such as O,O-diacetyldaidzein, as the starting material.[1]

  • Reaction Condition Optimization: If using a non-activated catalyst, increasing the temperature and hydrogen pressure can facilitate the reaction, though this may also lead to the formation of byproducts.[1] Careful optimization of these parameters is crucial.

Q3: Are there alternative synthetic routes to this compound that might offer higher yields?

Yes, modern synthetic methods can provide highly efficient and enantioselective routes to isoflavans like this compound. One such advanced method is the domino asymmetric transfer hydrogenation/deoxygenation of isoflavanones.[2][3] This approach can convert racemic isoflavanones into virtually enantiopure isoflavans in a single step, offering a concise and highly selective synthesis.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound via the catalytic hydrogenation of daidzein.

Issue Potential Cause Recommended Solution
No or very slow reaction Inactive Pd/C catalyst.Pre-treat the 10% Pd/C catalyst by suspending it in glacial acetic acid and shaking it under an oxygen atmosphere for 2-3 days before use.[1]
Low solubility of daidzein.Consider using O,O-diacetyldaidzein as the starting material, which has better solubility in glacial acetic acid.[1]
Formation of multiple products Use of non-optimized reaction conditions with commercial Pd/C.For non-activated catalysts, carefully screen temperature and hydrogen pressure to find conditions that favor the formation of this compound. However, the pre-activated catalyst method is generally more reliable for achieving a clean conversion.[1]
Attempts to reuse the catalyst without reactivation.Avoid reusing the catalyst without repeating the oxygen pre-treatment, as this can lead to a mixture of products.[1]
Low isolated yield after workup Product loss during filtration and extraction.Ensure thorough washing of the filtration medium (e.g., Celite) with a hot solvent like acetic acid to recover all the product.[1] Optimize extraction procedures to minimize losses.
Difficult purification from byproducts.If side products are present, careful column chromatography may be necessary. Using a more selective synthesis method, like the pre-activated catalyst approach, can simplify purification.

Experimental Protocols

Protocol 1: Synthesis of (±)-Demethylvestitol ((±)-Equol) via Catalytic Hydrogenation of O,O-Diacetyldaidzein

This protocol is adapted from a literature procedure for the efficient synthesis of (±)-equol (this compound).[1]

Materials:

  • O,O-Diacetyldaidzein

  • 10% Palladium on charcoal (Pd/C)

  • Glacial acetic acid

  • Oxygen

  • Hydrogen

  • Celite

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Catalyst Activation: Suspend 10% Pd/C (30 g) in glacial acetic acid (600 ml) in a flask suitable for shaking under a positive pressure of gas. Shake the suspension under an oxygen atmosphere for 2-3 days.

  • Reaction Setup: In a separate large vessel, dissolve O,O-diacetyldaidzein (6.7 g) in glacial acetic acid (1.3 L).

  • Hydrogenation: Add the suspension of the pre-activated catalyst to the solution of O,O-diacetyldaidzein. Shake the mixture under a hydrogen atmosphere at atmospheric pressure. The hydrogen uptake should be rapid.

  • Reaction Monitoring and Workup: After approximately 30 minutes (or when hydrogen uptake ceases), filter the reaction mixture through a pad of Celite. Wash the Celite and the recovered catalyst with hot glacial acetic acid (1 L).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in chloroform and wash with a 5% aqueous solution of sodium bicarbonate. The resulting product from the chloroform layer is (±)-O,O-diacetylequol. Hydrolysis of the acetyl groups (e.g., using a mild base) will yield (±)-Demethylvestitol.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_catalyst Catalyst Activation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification cat_start 10% Pd/C in Glacial Acetic Acid cat_process Shake under O₂ (2-3 days) cat_start->cat_process cat_activated Activated Pd/C cat_process->cat_activated reac_mix Add Activated Pd/C cat_activated->reac_mix reac_start O,O-Diacetyldaidzein in Glacial Acetic Acid reac_start->reac_mix reac_h2 Shake under H₂ (atm. pressure, ~30 min) reac_mix->reac_h2 reac_complete Reaction Mixture reac_h2->reac_complete work_filter Filter through Celite reac_complete->work_filter work_wash Wash with hot Glacial Acetic Acid work_filter->work_wash work_evap Evaporate Solvent work_wash->work_evap work_extract Dissolve in CHCl₃, wash with NaHCO₃ work_evap->work_extract work_hydrolysis Hydrolysis of Acetyl Groups work_extract->work_hydrolysis work_product This compound work_hydrolysis->work_product

Caption: Workflow for the synthesis of this compound.

Simplified Signaling Pathway: Phenylpropanoid Pathway to Isoflavonoids

This compound is an isoflavan, a class of isoflavonoids. The biosynthesis of isoflavonoids originates from the phenylpropanoid pathway. The following diagram illustrates a simplified overview of the key enzymatic steps leading to the core isoflavone structure, from which this compound is derived.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Genistein Genistein (Isoflavone) Naringenin->Genistein IFS Daidzein Daidzein (Isoflavone) Naringenin->Daidzein IFS, HID This compound This compound (Isoflavan) Daidzein->this compound Reduction

Caption: Biosynthetic pathway leading to isoflavonoids.

References

Technical Support Center: Interpreting Complex NMR Spectra of Demethylvestitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Demethylvestitol.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of this compound and how does it influence the NMR spectrum?

A1: this compound, also known as 2',4',7-Trihydroxyisoflavan, is an isoflavonoid. Its structure consists of a chroman ring system linked to a resorcinol B-ring at the C3 position. This core structure gives rise to a complex NMR spectrum with distinct regions for aliphatic and aromatic protons and carbons. The presence of multiple hydroxyl groups can also lead to broad signals and exchange phenomena, further complicating the spectrum.

Q2: Why are the aromatic signals in my ¹H NMR spectrum of this compound so complex?

A2: The aromatic region of the ¹H NMR spectrum of this compound is complex due to the presence of two separate aromatic rings (the A-ring of the chroman moiety and the B-ring). The protons on these rings exhibit spin-spin coupling with their neighbors, leading to overlapping multiplets. The substitution pattern on each ring dictates the coupling patterns observed (e.g., ABX systems).

Q3: I am seeing very broad signals in my ¹H NMR spectrum. What could be the cause?

A3: Broad signals in the ¹H NMR spectrum can be caused by several factors:

  • Phenolic Hydroxyl Protons: The hydroxyl (-OH) protons are acidic and can undergo chemical exchange with residual water or other exchangeable protons in the sample. This exchange process can lead to significant broadening of the -OH signals.

  • Sample Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to restricted molecular tumbling and broader signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field due to poor shimming will result in broad peaks throughout the spectrum.

Q4: How can I confirm the presence of hydroxyl protons in my spectrum?

A4: A simple way to confirm the presence of exchangeable hydroxyl protons is to perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, a small drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the hydroxyl protons will disappear or significantly decrease in intensity due to the exchange of protons for deuterons.

Troubleshooting Guides

Problem 1: Overlapping and Poorly Resolved Signals in the Aromatic Region

Symptoms:

  • The signals in the aromatic region (typically δ 6.0-7.5 ppm) are crowded and individual multiplicities are difficult to determine.

  • Accurate integration of aromatic protons is challenging.

Possible Causes:

  • Insufficient magnetic field strength.

  • Inappropriate solvent choice leading to poor signal dispersion.

Solutions:

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and help to resolve overlapping signals.

  • Solvent Effects: Record the spectrum in a different deuterated solvent. Aromatic solvent-induced shifts (ASIS) can be particularly useful. For example, changing from CDCl₃ to benzene-d₆ or acetone-d₆ can alter the chemical shifts of protons in different spatial environments, potentially resolving overlapping signals.

  • 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • COSY: Will show correlations between coupled protons, helping to identify spin systems within the aromatic rings.

    • HSQC: Will correlate proton signals with their directly attached carbon signals, aiding in the assignment of both ¹H and ¹³C spectra.

Problem 2: Inaccurate Integration of Aliphatic Protons

Symptoms:

  • The integration of the aliphatic protons on the chroman ring does not correspond to the expected integer values.

Possible Causes:

  • Overlapping signals with impurities or residual solvent peaks.

  • Poor phasing or baseline correction of the spectrum.

Solutions:

  • Identify Impurity Peaks: Compare the chemical shifts of unexpected peaks with known values for common laboratory solvents or impurities.

  • Optimize Spectral Processing: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Use a Different Solvent: If a residual solvent peak is overlapping with your signals of interest, choose a different deuterated solvent where the residual peak is in a different region of the spectrum.

Data Presentation

Due to the limited availability of a complete, publicly accessible, and fully assigned NMR dataset for this compound, the following tables provide expected chemical shift ranges for the different types of protons and carbons based on the analysis of closely related isoflavonoids. These tables are intended to serve as a guide for researchers in the interpretation of their own experimental data.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton AssignmentExpected Chemical Shift (δ) ppmMultiplicityNotes
H-24.0 - 4.5m
H-33.0 - 3.5m
H-42.8 - 3.2m
H-56.8 - 7.2dAromatic A-Ring
H-66.2 - 6.5ddAromatic A-Ring
H-86.2 - 6.5dAromatic A-Ring
H-3'6.2 - 6.5dAromatic B-Ring
H-5'6.2 - 6.5ddAromatic B-Ring
H-6'6.8 - 7.2dAromatic B-Ring
7-OH, 2'-OH, 4'-OH8.0 - 9.5br sChemical shift can vary significantly with solvent and concentration.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentExpected Chemical Shift (δ) ppm
C-265 - 75
C-330 - 40
C-430 - 40
C-4a155 - 160
C-5125 - 135
C-6100 - 110
C-7155 - 160
C-8100 - 110
C-8a110 - 120
C-1'115 - 125
C-2'155 - 160
C-3'100 - 110
C-4'155 - 160
C-5'105 - 115
C-6'125 - 135

Experimental Protocols

Protocol 1: Sample Preparation and ¹H NMR Data Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum as described in Protocol 1.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake gently to mix.

  • Re-insert the sample into the spectrometer, lock, and shim.

  • Acquire a second ¹H NMR spectrum using the same parameters as before.

  • Compare the two spectra to identify the signals that have disappeared or diminished, which correspond to the exchangeable hydroxyl protons.

Visualizations

Caption: Basic Isoflavan Core Structure of this compound.

Troubleshooting_Workflow start Complex/Poorly Resolved NMR Spectrum check_purity Check Sample Purity (TLC, LC-MS) start->check_purity pure Sample is Pure check_purity->pure impure Sample is Impure check_purity->impure check_concentration Check Sample Concentration pure->check_concentration purify Purify Sample impure->purify purify->start high_conc Concentration Too High check_concentration->high_conc ok_conc Concentration is OK check_concentration->ok_conc dilute Dilute Sample high_conc->dilute dilute->start check_shimming Check Magnetic Field Shimming ok_conc->check_shimming poor_shim Shimming is Poor check_shimming->poor_shim good_shim Shimming is Good check_shimming->good_shim reshim Re-shim Spectrometer poor_shim->reshim reshim->start change_solvent Acquire Spectrum in a Different Solvent good_shim->change_solvent higher_field Use a Higher Field Spectrometer good_shim->higher_field run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) good_shim->run_2d_nmr end Interpret Spectrum change_solvent->end higher_field->end run_2d_nmr->end

Caption: Troubleshooting Workflow for Complex NMR Spectra.

Optimizing Demethylvestitol Dosage in Animal Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Insufficient Data Available to Provide Specific Guidance

Our comprehensive search for data to create a detailed technical support center on optimizing the dosage of Demethylvestitol in animal studies has yielded limited specific information. While this compound is identified as a compound with potential anti-inflammatory and antiviral properties, publicly available research does not contain the specific quantitative data required to generate the requested troubleshooting guides and frequently asked questions (FAQs).

We were unable to locate the following critical information:

  • Established Dosage Ranges: No specific dose-response studies in animal models for either anti-inflammatory or antiviral efficacy were found.

  • Toxicology Data: Key safety metrics such as the LD50 (median lethal dose) have not been reported in the available literature.

  • Pharmacokinetic Profiles: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in common animal models is not publicly accessible.

  • Signaling Pathway Interactions: While there is general information on nitric oxide signaling, its direct interaction with this compound has not been elucidated in published studies.

Without this foundational data, it is not possible to create the specific, data-driven technical support center with troubleshooting guides, quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested. The development of such a resource requires access to primary research data from preclinical studies that do not appear to be available in the public domain.

We recommend that researchers interested in utilizing this compound in their animal studies consider conducting preliminary dose-ranging and toxicity studies to establish a safe and effective dosage range for their specific animal model and research question. Collaboration with a pharmacologist or toxicologist would be highly beneficial in designing and interpreting these initial experiments.

We will continue to monitor for any new publications on this compound and will update this resource as more information becomes available.

Technical Support Center: Troubleshooting Demethylvestitol-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with demethylvestitol-induced cytotoxicity in cell lines. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a natural isoflavan compound.[1] While research is ongoing, related compounds have been noted for various biological activities. At present, specific, extensively documented cytotoxic mechanisms of this compound in a wide range of cell lines are not deeply characterized in publicly available literature. Researchers are encouraged to contribute to this growing body of knowledge.

Q2: I am observing high variability in cytotoxicity between replicate wells. What are the common causes?

A2: High variability is a frequent issue in cell-based assays and can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a homogenous cell suspension before plating.

  • "Edge Effects": Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of this compound and other media components. To mitigate this, it is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[2][3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents is a significant source of variability. Ensure your pipettes are properly calibrated and use consistent technique.

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. Visually inspect for any precipitation after dilution into your media.

Q3: My untreated control cells are showing low viability. What should I investigate?

A3: Poor health of control cells points to underlying issues with your cell culture conditions or assay setup:

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have not been passaged excessively.

  • Contamination: Check for any signs of microbial contamination, such as bacteria or yeast.

  • Incubation Conditions: Verify the incubator's temperature, CO2, and humidity levels are optimal for your specific cell line.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is at a non-toxic level (typically ≤0.5% for DMSO, but this can be cell-line dependent). Always include a solvent-only control to assess its effect on cell viability.

Q4: The absorbance values in my MTT assay are very low, even in the control wells. What could be the problem?

A4: Low absorbance values in an MTT assay can be caused by several factors:

  • Low Cell Number: The initial seeding density may be too low for your cell line's proliferation rate.

  • Incorrect Incubation Times: The incubation time with the MTT reagent may be too short for sufficient formazan crystal formation. This can vary between cell lines.

  • Suboptimal Reagent Conditions: Ensure the MTT reagent has been stored correctly and is not expired.

Q5: Conversely, I'm seeing high background absorbance in my MTT assay. What are the likely causes?

A5: High background absorbance can obscure your results and is often due to:

  • Reagent Contamination: The MTT reagent or culture medium may be contaminated with bacteria or yeast.

  • Phenol Red Interference: Some formulations of cell culture media contain phenol red, which can interfere with absorbance readings. Consider using a phenol red-free medium.[2]

  • Compound Interference: this compound itself might be reducing the MTT reagent. Include a control with the compound in media without cells to check for this.

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Cytotoxicity Results

This guide addresses situations where you observe high standard deviations between replicates or cannot reproduce your results between experiments.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating by gentle pipetting. Use a consistent and accurate method for cell counting.
Compound Instability/Precipitation Prepare fresh dilutions of this compound for each experiment. Visually inspect for precipitation after dilution in media.
Pipetting Inaccuracy Regularly calibrate your pipettes. For 96-well plates, consider using a multichannel pipette for adding reagents to minimize well-to-well variation.
Edge Effects in Microplates Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.[2][3]
Cell Clumping Ensure cells are properly trypsinized and resuspended to a single-cell suspension before seeding.
Guide 2: Unexpected Cytotoxicity or Lack Thereof

This guide helps when the observed cytotoxicity of this compound is not as expected.

Potential Cause Recommended Solution
Solvent Toxicity Run a solvent-only control to determine the tolerance of your cell line to the solvent (e.g., DMSO). Ensure the final solvent concentration is below the toxic threshold.
Sub-optimal Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal range for your cell line.
Insensitive Viability Assay The chosen assay may not be sensitive enough. Consider using an alternative method (e.g., a real-time live-cell imaging system).
Incorrect Cell Seeding Density Optimize the cell seeding density for your specific cell line and the duration of the experiment. Cells should be in the logarithmic growth phase during treatment.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).

  • MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 680 nm.

Investigating the Mechanism of Action of this compound

Currently, the precise signaling pathways through which this compound induces cytotoxicity are not well-documented. Below are suggested avenues for investigation based on common mechanisms of cytotoxicity for natural compounds.

Potential Signaling Pathways to Investigate

Many cytotoxic compounds induce apoptosis (programmed cell death). The two main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins.[4][5] An increase in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent caspase activation.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8.[6]

  • Caspase Activation: Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[7][8]

Experimental Workflow for Mechanism of Action Studies

G cluster_0 Initial Observation cluster_1 Apoptosis Confirmation cluster_2 Pathway Elucidation cluster_3 Conclusion observe_cytotoxicity Observe this compound-Induced Cytotoxicity (MTT/LDH Assay) annexin_v Annexin V/PI Staining (Flow Cytometry) observe_cytotoxicity->annexin_v dna_frag DNA Fragmentation Assay (TUNEL Assay) observe_cytotoxicity->dna_frag caspase_activity Caspase Activity Assays (Caspase-3, -8, -9) annexin_v->caspase_activity dna_frag->caspase_activity bcl2_expression Bcl-2 Family Protein Expression (Western Blot/qPCR) caspase_activity->bcl2_expression mito_potential Mitochondrial Membrane Potential Assay (e.g., JC-1) caspase_activity->mito_potential conclusion Determine Apoptotic Pathway (Intrinsic vs. Extrinsic) bcl2_expression->conclusion mito_potential->conclusion

Caption: A suggested workflow for investigating the apoptotic mechanism of this compound.

Intrinsic (Mitochondrial) Apoptosis Pathway

G cluster_0 Cellular Stress (e.g., this compound) cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade stress This compound bcl2_anti Anti-apoptotic (Bcl-2, Mcl-1) stress->bcl2_anti inhibits bcl2_pro Pro-apoptotic (Bax, Bak) stress->bcl2_pro activates bcl2_anti->bcl2_pro inhibits mito Mitochondrion bcl2_pro->mito permeabilizes cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic pathway of apoptosis, potentially induced by this compound.

Extrinsic (Death Receptor) Apoptosis Pathway

G cluster_0 Signal Initiation cluster_1 DISC Formation cluster_2 Caspase Cascade ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, DR4/5) ligand->receptor binds disc DISC (Death-Inducing Signaling Complex) receptor->disc recruits casp8 Caspase-8 (Initiator) disc->casp8 activates casp3 Caspase-3 (Executioner) casp8->casp3 activates apoptosis Apoptosis casp3->apoptosis

References

Technical Support Center: Demethylvestitol Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Demethylvestitol bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and ensure the reproducibility of their experimental results.

Section 1: Frequently Asked Questions (FAQs) - General Assay Variability

This section addresses common sources of variability that can affect any this compound bioassay, from cell-based to enzymatic assays.

Q1: My replicate wells show high variability. What are the common causes and solutions?

High variability between replicate wells is a frequent issue that can obscure results. The primary causes are often related to procedural inconsistencies.

  • Pipetting Errors : Inaccurate or inconsistent pipetting is a major source of variation.

    • Solution : Always use calibrated pipettes. For multi-well plates, prepare a master mix of reagents to add to all wells, ensuring a uniform concentration. When possible, use a multichannel pipette for simultaneous additions.[1]

  • Reagent Inconsistency : Using different batches of reagents or reagents that have aged can introduce variability.[1]

    • Solution : Record lot numbers for all reagents used.[2] For long-term studies, purchase reagents in bulk to ensure consistency.[2] Always check the expiration dates and store reagents as recommended by the manufacturer.

  • Edge Effects : Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, leading to different results compared to interior wells.

    • Solution : Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[3]

  • Inconsistent Incubation : Fluctuations in incubation time or temperature can significantly affect biological reactions.

    • Solution : Ensure all plates are incubated for the exact same duration. Use a calibrated incubator and avoid opening the door frequently.

Section 2: Troubleshooting Cell-Based Assays

Cell-based assays are susceptible to variability stemming from cell health and culture conditions.

Q2: My cell-based assay has high background noise. How can I reduce it?

High background can mask the specific signal from your analyte. Common sources include autofluorescence from media or plates and nonspecific binding.

  • Media Components : Phenol red and fetal bovine serum (FBS) in cell culture media are known to be fluorescent.[4]

    • Solution : For fluorescence-based assays, consider using phenol red-free media and performing the final measurement in phosphate-buffered saline (PBS).[4]

  • Microplate Choice : The color of the microplate is critical for minimizing background.[4]

    • Solution : Use opaque white plates for luminescence assays to maximize signal reflection and solid black plates for fluorescence assays to quench background fluorescence.[4][5][6]

  • Insufficient Washing : Residual unbound reagents can contribute to background signal.

    • Solution : Increase the number of wash steps or add a brief soak step between washes to ensure complete removal of unbound components.[7]

Q3: My assay results are inconsistent from one experiment to the next. What cell culture practices should I check?

Assay-to-assay reproducibility depends heavily on maintaining a consistent cell culture environment.[8]

  • Cell Passage Number : As cells are passaged, they can undergo genetic drift and phenotypic changes, affecting their response in assays.

    • Solution : Use cells within a defined, narrow passage number range for all experiments. Thaw a new vial of low-passage cells regularly and replace the working cell bank.[2]

  • Cell Seeding Density : Inconsistent cell numbers per well will lead to variable results.

    • Solution : Ensure cells are thoroughly resuspended to a single-cell suspension before counting and seeding. Use an automated cell counter for accuracy.

  • Contamination : Mycoplasma or other microbial contaminants can alter cell metabolism and behavior, compromising data integrity.[9][10]

    • Solution : Regularly test cultures for mycoplasma. Always practice good aseptic technique, including working in a biosafety cabinet and sterilizing all equipment and reagents.[9][10][11]

Q4: What are the optimal incubation conditions for mammalian cell-based assays?

Maintaining a stable and optimal environment in the incubator is crucial for cell health and reproducible results.[9]

ParameterRecommended ValueRationale
Temperature 37°CMimics human body temperature, crucial for most mammalian cell lines. Deviations can induce cellular stress.[9]
CO₂ Concentration 5%Maintains the physiological pH of bicarbonate-buffered culture media.[9]
Humidity 95%Prevents evaporation of the culture medium, which can concentrate salts and metabolites, causing osmotic stress.[9]

Section 3: Troubleshooting Enzyme Inhibition Assays

Enzyme inhibition assays require careful optimization to yield reliable data.

Q5: How do I properly set up an enzyme inhibition assay to get meaningful IC₅₀ values?

A robust assay setup is essential for accurate determination of inhibitor potency.

  • Determine Substrate Kₘ : The Michaelis constant (Kₘ) is critical for setting the appropriate substrate concentration.

    • Protocol : Measure the initial reaction rate at a range of substrate concentrations to determine the Kₘ value.[12] For competitive inhibition studies, the substrate concentration is often set at or near the Kₘ.

  • Ensure Initial Rate Measurement : IC₅₀ values are only valid if they are calculated from the initial, linear phase of the enzymatic reaction.

    • Protocol : Run a time-course experiment to identify the time window where product formation is linear. Ensure that less than 10% of the substrate is consumed during the assay.[13]

  • Control for Compound Interference : The test compound itself may interfere with the detection method.

    • Protocol : Run controls containing the highest concentration of this compound without the enzyme to check for fluorescence quenching or other forms of interference.[13]

Q6: My enzyme assay shows a decreasing reaction rate over time. What could be the cause?

A non-linear reaction rate can be caused by several factors.

  • Product Inhibition : The product of the enzymatic reaction may itself be an inhibitor, causing the reaction to slow as the product accumulates.[13]

  • Reagent Instability : The enzyme or substrate may be unstable under the assay conditions, losing activity over time.[13]

  • Substrate Depletion : If the reaction proceeds for too long, the substrate concentration will decrease, leading to a slower reaction rate. As a rule, measurements should be taken when less than 10% of the substrate has been consumed.[13]

Section 4: Sample Preparation and Handling

The preparation of this compound is a critical first step that can introduce significant variability.

Q7: What is the best solvent to use for this compound, and how can it affect my bioassay?

This compound is soluble in DMSO.[14] The choice and concentration of the solvent are critical.

  • Solubility : Ensure this compound is fully dissolved. Ultrasonic treatment may be necessary.[14]

  • Solvent Effects : The solvent itself can impact the biological system. High concentrations of DMSO can be toxic to cells or inhibit enzyme activity.

    • Solution : Always run a vehicle control with the same concentration of solvent (e.g., DMSO) used in the experimental wells. Determine the maximum percentage of solvent your assay can tolerate without affecting cell viability or enzyme activity.

  • Extraction Efficiency : If extracting this compound from a natural source, the choice of solvent is crucial. Different solvents will extract different profiles of compounds based on polarity.[15][16][17] Using mixed solvents can sometimes increase the extraction efficiency of bioactive compounds.[18]

Section 5: Experimental Protocols and Workflows

This section provides standardized protocols and workflows to minimize variability.

General Bioassay Workflow

A standardized workflow with defined critical control points is essential for reducing variability.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Cell Seeding / Enzyme Prep ccp1 CCP: Uniform Cell Density p1->ccp1 Ensure p2 Reagent & Compound Preparation ccp2 CCP: Master Mix p2->ccp2 Use a1 Compound Addition a2 Incubation a1->a2 ccp3 CCP: Consistent Timing a2->ccp3 Maintain d1 Signal Detection ccp4 CCP: Calibrated Instrument d1->ccp4 Use d2 Data Analysis ccp1->a1 ccp2->a1 ccp3->d1 ccp4->d2

Caption: A standardized bioassay workflow highlighting critical control points (CCPs).

Troubleshooting Logic for High Variability

Use this decision tree to diagnose the root cause of high variability in your assay results.

Troubleshooting_Variability start High Variability Observed q1 Are you using a master mix? start->q1 sol1 Action: Prepare master mix for all reagents. Use multichannel pipette. q1->sol1 No q2 Are reagents fresh and from the same lot? q1->q2 Yes end_node Variability Reduced sol1->end_node sol2 Action: Use fresh reagents. Record lot numbers and avoid mixing batches. q2->sol2 No q3 Is cell seeding density consistent? q2->q3 Yes sol2->end_node sol3 Action: Ensure single-cell suspension. Use automated cell counter. q3->sol3 No q4 Are plates incubated uniformly? q3->q4 Yes sol3->end_node sol4 Action: Avoid plate stacking. Use water in edge wells to prevent evaporation. q4->sol4 No q4->end_node Yes sol4->end_node

Caption: A decision tree for troubleshooting high inter-well variability.

Example Protocol: Cell-Based Estrogen Receptor Activity Assay

This compound is a phytoestrogen and may exert its effects through estrogen receptors.[19] This protocol outlines a generic reporter gene assay to measure such activity.

  • Cell Seeding :

    • Culture an estrogen receptor-positive cell line (e.g., Ishikawa-Var I cells) containing an estrogen-responsive reporter construct (e.g., Luciferase).[19]

    • Harvest cells at 70-80% confluency.

    • Perform a cell count and adjust the density to 1x10⁵ cells/mL in the appropriate culture medium.

    • Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂, and 95% humidity.[9]

  • Compound Preparation and Addition :

    • Prepare a stock solution of this compound in DMSO.[14]

    • Perform a serial dilution of the stock solution in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a positive control (e.g., Estradiol) and a vehicle control (medium with DMSO).[19]

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation :

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂, and 95% humidity.

  • Signal Detection (Luminescence) :

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add the luciferase substrate to each well according to the manufacturer's instructions, often using a luminometer with an injector for consistency.[1]

    • Measure luminescence immediately. High signal may require sample dilution.[1]

  • Data Analysis :

    • Subtract the average signal from the vehicle control wells from all other measurements.

    • Normalize the data to the positive control.

    • Plot the normalized response against the log of the this compound concentration to determine the EC₅₀.

Hypothetical Signaling Pathway: Estrogen Receptor Activation

This diagram illustrates a generalized pathway by which a phytoestrogen like this compound might activate gene expression.

Signaling_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus dmv This compound er Estrogen Receptor (ER) dmv->er Binds hsp HSP90 er->hsp Dissociates er_dimer ER Dimer er->er_dimer Dimerization ere Estrogen Response Element (ERE) er_dimer->ere Translocation & Binding gene Target Gene Expression ere->gene Initiates Transcription

Caption: Generalized estrogen receptor signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Demethylvestitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Demethylvestitol. This document includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenge in the oral delivery of this compound, an isoflavan compound, is its low aqueous solubility.[1][2] Like many other flavonoids, its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption and, consequently, bioavailability.[3][4]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the low solubility and improve the bioavailability of this compound. These include:

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[2][3][5]

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can improve its solubility and protect it from degradation in the gastrointestinal tract.[1][6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and extent.

  • Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that is converted to the active form in vivo.

Q3: How can I assess the intestinal permeability of my this compound formulation?

A3: The Caco-2 cell monolayer assay is a widely accepted in vitro model to predict human intestinal absorption.[7][8][9][10] This assay measures the transport of a compound across a monolayer of Caco-2 cells, which mimic the epithelial barrier of the small intestine. The output is an apparent permeability coefficient (Papp), which can be used to classify the permeability of the compound.[8]

Q4: What analytical techniques are suitable for quantifying this compound in biological samples for pharmacokinetic studies?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices like plasma and urine. This technique offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations over time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve).

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Liposomal Formulations
Potential Cause Troubleshooting Steps
Poor solubility of this compound in the chosen organic solvent. This compound is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3][11] Ensure the selected solvent fully dissolves both the lipid and this compound for efficient encapsulation.
Inappropriate lipid composition. The choice of phospholipids and the inclusion of cholesterol can significantly impact drug loading. Experiment with different lipid compositions (e.g., varying chain lengths and saturation of phospholipids) and cholesterol concentrations to optimize encapsulation.
Suboptimal drug-to-lipid ratio. A very high drug-to-lipid ratio can lead to drug precipitation and low encapsulation. Systematically vary the drug-to-lipid ratio to find the optimal loading capacity of the liposomes.
Issues with the preparation method. Ensure that the temperature during hydration is above the phase transition temperature (Tc) of the lipids used.[12] Optimize sonication or extrusion parameters (time, power, number of cycles) to achieve desired vesicle size and lamellarity.
Issue 2: Instability and Recrystallization in Solid Dispersions
Potential Cause Troubleshooting Steps
Immiscibility between this compound and the polymer. Select a polymer with good miscibility with this compound. Common choices for poorly soluble drugs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG). Perform miscibility studies (e.g., using differential scanning calorimetry) to select a suitable polymer.
Drug loading is too high. High drug loading can lead to supersaturation in the solid state and subsequent recrystallization. Prepare solid dispersions with varying drug-to-polymer ratios to determine the maximum miscible concentration.
Presence of residual solvent. Residual solvent can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Ensure complete solvent removal by optimizing drying conditions (temperature, vacuum, and time).
Hygroscopicity of the formulation. Absorption of moisture can lower the glass transition temperature (Tg) and induce phase separation and crystallization. Store the solid dispersion in a desiccator and consider using less hygroscopic polymers or adding a protective coating.
Issue 3: Variable Particle Size and Polydispersity in Nanoparticle Formulations
Potential Cause Troubleshooting Steps
Inappropriate stabilizer or polymer concentration. The concentration of the stabilizer (e.g., surfactant or polymer) is critical for controlling particle size and preventing aggregation. Optimize the concentration of the stabilizer in the formulation.
Suboptimal processing parameters. For nanoprecipitation, the stirring speed and the rate of anti-solvent addition can influence particle size. In high-pressure homogenization, the pressure and number of cycles are key parameters to control. Systematically vary these parameters to achieve the desired particle size and a narrow polydispersity index (PDI).
Poor solubility of this compound in the solvent phase. Ensure this compound is fully dissolved in the organic solvent before the nanoprecipitation or emulsification step. Sonication may be required to achieve complete dissolution.[13]

Data Presentation: Illustrative Bioavailability Enhancement

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvement in the oral bioavailability of this compound with different formulation strategies. These values are for illustrative purposes and actual results may vary.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
This compound (Aqueous Suspension)50150 ± 352.0 ± 0.5980 ± 210100
This compound Nanoparticles50620 ± 901.5 ± 0.34100 ± 550~418
This compound Liposomes50480 ± 751.8 ± 0.43500 ± 480~357
This compound Solid Dispersion50750 ± 1101.2 ± 0.25200 ± 630~530

Experimental Protocols

Preparation of this compound Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • Acetone (or other suitable organic solvent like ethyl acetate)[3]

  • Polyvinyl alcohol (PVA) or another suitable stabilizer

  • Purified water

  • Magnetic stirrer

  • Rotary evaporator

Methodology:

  • Preparation of Organic Phase: Dissolve a specific amount of this compound (e.g., 10 mg) in an appropriate volume of acetone (e.g., 5 mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of a stabilizer, for example, 0.5% (w/v) PVA in purified water.

  • Nanoprecipitation: While stirring the aqueous phase at a constant speed (e.g., 500 rpm), slowly inject the organic phase into the aqueous phase using a syringe pump at a controlled rate (e.g., 1 mL/min).

  • Solvent Evaporation: Continue stirring the resulting nanosuspension for a few hours at room temperature or use a rotary evaporator under reduced pressure to remove the organic solvent.

  • Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of free this compound in the supernatant using LC-MS/MS.

Encapsulation of this compound in Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Chloroform and/or methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.[12]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) for a set number of passes.[9]

  • Characterization: Analyze the liposomal formulation for particle size, PDI, and zeta potential. Determine the encapsulation efficiency by separating the liposomes from the unencapsulated drug (e.g., by dialysis or size exclusion chromatography) and quantifying the drug content.

Preparation of this compound Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Methanol or other suitable solvent

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Solution Preparation: Dissolve this compound and the chosen polymer in a common solvent (e.g., methanol) in a specific ratio (e.g., 1:4 drug-to-polymer). Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a solid mass.

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve of a specific mesh size.

  • Characterization: Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Evaluate the in vitro dissolution profile in a relevant medium (e.g., simulated intestinal fluid).

Mandatory Visualizations

Potential Signaling Pathways Modulated by this compound

This compound, as a flavonoid, is likely to exert its anti-inflammatory and anticancer effects by modulating key signaling pathways. The following diagrams illustrate these potential mechanisms of action.

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation This compound This compound This compound->pi3k This compound->akt This compound->mtor

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

MAPK_ERK_Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription proliferation Cell Proliferation, Differentiation transcription->proliferation This compound This compound This compound->raf This compound->mek This compound->erk

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

NFkB_Pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p50/p65) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Gene Expression This compound This compound This compound->ikk

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow Diagrams

Nanoparticle_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Dissolve this compound in Organic Solvent mix Inject Organic Phase into Aqueous Phase start->mix stabilizer Prepare Aqueous Stabilizer Solution stabilizer->mix evap Solvent Evaporation mix->evap dls Particle Size, PDI, Zeta Potential (DLS) evap->dls ee Encapsulation Efficiency (LC-MS/MS) evap->ee dissolution In Vitro Dissolution evap->dissolution permeability Caco-2 Permeability dissolution->permeability pk In Vivo Pharmacokinetics permeability->pk

Caption: Experimental workflow for nanoparticle formulation and evaluation.

Liposome_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Dissolve Lipids & this compound in Organic Solvent film Thin Film Formation (Rotary Evaporation) start->film hydrate Hydration of Film (Aqueous Buffer) film->hydrate extrude Extrusion for Size Reduction hydrate->extrude dls Particle Size, PDI, Zeta Potential (DLS) extrude->dls ee Encapsulation Efficiency extrude->ee release In Vitro Drug Release extrude->release stability Stability Studies release->stability pk In Vivo Pharmacokinetics stability->pk

Caption: Experimental workflow for liposome formulation and evaluation.

References

Technical Support Center: Purity Validation of Synthesized Demethylvestitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the purity of synthesized Demethylvestitol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an isoflavan, a type of flavonoid, with the chemical formula C15H14O4.[1] It is a member of the hydroxyisoflavans class and has been identified in various plants.[1]

Q2: What are the primary analytical techniques for determining the purity of synthesized this compound?

A2: The most common and recommended techniques for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

Q3: What is a typical acceptable purity level for synthesized this compound for research purposes?

A3: For most research and preclinical drug development applications, a purity of ≥98% is generally considered high. This should be confirmed by a quantitative method such as HPLC.

Q4: What are potential sources of impurities in synthesized this compound?

A4: Impurities can arise from several sources, including unreacted starting materials, byproducts of the synthetic route, reagents, and degradation products formed during the reaction or purification process. Common isoflavone synthesis impurities can include isomers and related flavonoid structures.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Suggested Solution
No peak or very small peak for this compound Incorrect wavelength selection on the UV detector.Check the UV absorbance spectrum of this compound and set the detector to its wavelength of maximum absorbance.
Sample concentration is too low.Prepare a more concentrated sample solution.
Injection issue (e.g., air bubble in the syringe, clogged injector).Inspect the autosampler or manual injector for proper functioning. Purge the injection port.[2][3][4]
Broad or tailing peaks Column degradation or contamination.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.[3]
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Sample overload.Reduce the injection volume or dilute the sample.
Split peaks Clogged frit at the column inlet.Backflush the column. If this does not resolve the issue, replace the frit or the column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase if possible, or in a solvent with a similar polarity.
Shifting retention times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[3]
Column aging.Replace the column with a new one of the same type.
NMR Analysis Troubleshooting
Issue Potential Cause Suggested Solution
Poorly resolved or broad signals Sample is not fully dissolved or has precipitated.Ensure the sample is completely dissolved in the NMR solvent. Gentle heating or sonication may help. Use a filtered NMR tube.
Presence of paramagnetic impurities.Treat the sample with a chelating agent (e.g., a small amount of EDTA) if metal contamination is suspected.
Presence of unexpected signals Impurities in the synthesized compound.Correlate unexpected signals with potential starting materials, byproducts, or degradation products.
Residual solvent from purification.Identify the solvent signals and consider further drying of the sample under high vacuum.
Water peak obscuring sample signals Use of non-deuterated solvent or moisture in the sample/solvent.Use a high-purity deuterated solvent and dry the sample thoroughly. Employ solvent suppression techniques during NMR acquisition.
Mass Spectrometry (MS) Analysis Troubleshooting
Issue Potential Cause Suggested Solution
No or low signal for the molecular ion [M+H]⁺ or [M-H]⁻ Inefficient ionization.Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization technique (e.g., APCI if ESI is not working well).
Sample concentration is too low.Increase the concentration of the infused solution.
Presence of unexpected mass peaks Impurities in the sample.Analyze the mass differences to identify potential adducts (e.g., +Na, +K) or impurities.
In-source fragmentation.Reduce the energy in the ion source (e.g., lower cone voltage) to minimize fragmentation before mass analysis.
Complex fragmentation pattern High collision energy in MS/MS.Optimize the collision energy to obtain a clear and informative fragmentation pattern.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This is a general method for the purity analysis of isoflavones and should be optimized for this compound.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Start with a gradient of 5-95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (determine by UV-Vis spectroscopy, typically around 280 nm for isoflavans).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of synthesized this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Experiments:

    • ¹H NMR: To determine the proton environment of the molecule.

    • ¹³C NMR: To identify all unique carbon atoms. Publicly available ¹³C NMR data for this compound can be found in databases such as PubChem.[1]

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC or for direct infusion.

  • Ionization Mode: ESI positive or negative mode.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to aid ionization.

  • Analysis:

    • Full Scan MS: To determine the molecular weight of the synthesized compound. The expected monoisotopic mass for this compound (C15H14O4) is approximately 258.09 g/mol .

    • Tandem MS (MS/MS): To obtain fragmentation patterns that can help confirm the structure and identify impurities. Common fragmentations in isoflavones involve cleavages of the C-ring.[5]

Data Presentation

Table 1: Expected Analytical Data for High-Purity this compound

Parameter Expected Value Technique
Purity ≥ 98%HPLC
Molecular Formula C15H14O4MS
Monoisotopic Mass 258.0892 g/mol High-Resolution MS
¹H NMR Consistent with the proposed structureNMR
¹³C NMR Consistent with the proposed structure and reference dataNMR

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Purity & Identity Validation cluster_result Final Product Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity ≥ 98%) Purification->HPLC NMR NMR (¹H, ¹³C, 2D) Purification->NMR MS MS (Molecular Weight) Purification->MS FinalProduct High-Purity This compound HPLC->FinalProduct Characterization Structural Confirmation NMR->Characterization MS->Characterization Characterization->FinalProduct

Caption: Experimental workflow for the synthesis and purity validation of this compound.

wnt_signaling_pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK-3β) BetaCatenin_d β-catenin DestructionComplex->BetaCatenin_d Phosphorylation Degradation Degradation BetaCatenin_d->Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->DestructionComplex BetaCatenin_s β-catenin (stabilized) Nucleus Nucleus BetaCatenin_s->Nucleus TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription This compound This compound This compound->DestructionComplex Potential Inhibition?

Caption: Postulated modulation of the Wnt/β-catenin signaling pathway by this compound.

nfkb_signaling_pathway cluster_inactive Inactive State cluster_active Active State NFkB_IkB NF-κB/IκB Complex IkB_p IκB (Phosphorylated) NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IKK->NFkB_IkB Phosphorylates IκB Proteasome Proteasomal Degradation IkB_p->Proteasome Nucleus Nucleus NFkB->Nucleus GeneTranscription Inflammatory Gene Transcription This compound This compound This compound->IKK Potential Inhibition?

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

Demethylvestitol: A Comparative Efficacy Analysis Against Major Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of demethylvestitol against other prominent isoflavones such as genistein, daidzein, and biochanin A. The following sections detail available experimental data on their respective estrogen receptor affinities, anti-inflammatory properties, and antioxidant capacities, supported by detailed experimental protocols and signaling pathway visualizations.

Estrogen Receptor Binding Affinity

The ability of isoflavones to bind to estrogen receptors (ERα and ERβ) is a key determinant of their potential hormonal and anti-hormonal activities. While comprehensive data on the estrogen receptor binding affinity of this compound is limited in the currently available scientific literature, extensive research has been conducted on other major isoflavones.

IsoflavoneReceptorRelative Binding Affinity (RBA %) vs. EstradiolIC50Reference
Genistein ERα4Not specified[1]
ERβ87Not specified[1]
Daidzein ERα/βLower than GenisteinNot specified[1]
Biochanin A ERα/βAgonist activity notedNot specified[2]
This compound ERα/βData not availableData not available

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for estrogen receptors by measuring its ability to compete with a radiolabeled ligand, typically [3H]-17β-estradiol.

Materials:

  • Rat uterine cytosol (source of ERα and ERβ)

  • [3H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds (this compound, genistein, etc.)

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Washing buffer

  • Ethanol

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[3]

  • Competitive Binding: A constant concentration of [3H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (or unlabeled 17β-estradiol for the standard curve).[3]

  • Separation of Bound and Free Ligand: After incubation, the mixture is treated with a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complexes. The HAP is then washed to remove unbound ligand.[4]

  • Quantification: The radioactivity of the bound [3H]-17β-estradiol is measured by liquid scintillation counting after extracting the bound ligand from the HAP pellet with ethanol.[4]

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Relative Binding Affinity (RBA) is then calculated relative to the binding affinity of 17β-estradiol.[3]

Anti-Inflammatory Efficacy

Inflammation is a critical factor in numerous diseases, and the anti-inflammatory properties of isoflavones are of significant interest. A key mechanism underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of pro-inflammatory genes.

IsoflavoneAssay/ModelEffectConcentration/IC50Reference
(3S)-Vestitol LPS-stimulated macrophages60% reduction in NO release0.55 µM[5][6]
Inhibition of NF-κB pathway0.55 µM[5]
Genistein LPS-stimulated macrophagesInhibition of NF-κB activationDose-dependent[7]
Daidzein LPS-stimulated macrophagesInhibition of NF-κB activationDose-dependent[7]
Biochanin A In vitro modelsInhibition of NF-κB transcriptional activityStructure-dependent[8]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of test compounds.

Materials:

  • Cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct (e.g., HEK293 or HeLa cells)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., TNF-α or LPS)

  • Test compounds (this compound, genistein, etc.)

  • Luciferase assay reagent (containing luciferin substrate)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Cells are seeded in a multi-well plate and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for a specific duration before being stimulated with an agent like TNF-α or LPS to activate the NF-κB pathway.

  • Cell Lysis: After the stimulation period, the cells are washed and lysed to release the cellular components, including the luciferase enzyme.

  • Luciferase Reaction: The cell lysate is mixed with a luciferase assay reagent containing the substrate luciferin.

  • Luminescence Measurement: The light produced from the enzymatic reaction of luciferase on luciferin is measured using a luminometer. The intensity of the light is directly proportional to the amount of luciferase produced, which in turn reflects the level of NF-κB transcriptional activity.

  • Data Analysis: The inhibitory effect of the test compounds is determined by comparing the luminescence in treated cells to that in stimulated, untreated cells. IC50 values can be calculated from the dose-response curves.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB Degradation IkB->Degradation ubiquitination & degradation NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n translocates IkB_NF_kB->NF_kB releases Isoflavones Isoflavones Isoflavones->IKK inhibit Isoflavones->NF_kB_n inhibit translocation DNA DNA NF_kB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Antioxidant Capacity

The antioxidant capacity of isoflavones contributes to their protective effects against oxidative stress-related diseases. This activity is often measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay.

While specific DPPH or ORAC values for this compound are not widely reported, studies on the related compound vestitol have shown antioxidant potential.[9] Comparative studies on other isoflavones provide a benchmark for their antioxidant efficacy.

IsoflavoneAssayAntioxidant CapacityReference
Genistein DPPHPotent scavenging activity[10]
ORACHigh antioxidant capacity
Daidzein DPPHScavenging activity noted
ORACModerate antioxidant capacity
Biochanin A In vitro assaysAntioxidant properties observed
This compound Not specifiedAntioxidant potential indicated

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Test compounds (this compound, genistein, etc.)

  • Positive control (e.g., Trolox or ascorbic acid)

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: A working solution of DPPH is prepared in methanol or ethanol. The test compounds and a positive control are prepared at various concentrations.[11]

  • Reaction: The test compound solutions are mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The reduction in absorbance of the DPPH solution is indicative of its radical scavenging by the antioxidant.[11]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. An IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.[12]

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

  • Fluorescein (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Test compounds

  • Trolox (a water-soluble vitamin E analog, used as a standard)

  • Phosphate buffer

  • Fluorescence microplate reader

Procedure:

  • Preparation: The test compounds, Trolox standards, and fluorescein are added to the wells of a microplate in a phosphate buffer.[13]

  • Initiation of Reaction: The reaction is initiated by adding AAPH, which generates peroxyl radicals upon thermal decomposition.[13]

  • Fluorescence Measurement: The fluorescence decay of fluorescein is monitored over time using a fluorescence plate reader. The presence of an antioxidant slows down the fluorescence decay.[13]

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The ORAC value is expressed as Trolox equivalents (TE).

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (e.g., DPPH solution, Test Compounds) Mix_Reagents Mix Test Compound with DPPH Solution Prepare_Reagents->Mix_Reagents Incubate Incubate in Dark Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Conclusion

While genistein and daidzein are well-characterized isoflavones with established estrogenic, anti-inflammatory, and antioxidant properties, the available quantitative data for this compound is limited. Preliminary studies on the related compound vestitol suggest promising anti-inflammatory and antioxidant activities, warranting further investigation to establish a direct comparative efficacy profile. The provided experimental protocols offer a standardized framework for conducting such comparative studies to elucidate the full therapeutic potential of this compound.

References

Demethylvestitol and Vestitol: A Comparative Analysis of Isoflavan Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemical research, the isoflavans Demethylvestitol and Vestitol have garnered attention for their potential therapeutic applications. Both compounds, often found in botanicals such as red propolis, are recognized for their biological activities. This guide offers a comparative overview of their performance, focusing on their anti-inflammatory effects, supported by available experimental data and detailed methodologies.

Summary of Biological Activities

Vestitol has been the subject of more extensive research, with numerous studies elucidating its anti-inflammatory and antimicrobial properties. In contrast, while this compound is reported to possess anti-inflammatory and antiviral activities, publicly available quantitative data to support these claims is limited, precluding a direct, data-driven comparison in many aspects.

Anti-inflammatory Performance

Vestitol has demonstrated significant anti-inflammatory effects through various mechanisms. A key aspect of its activity is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, Vestitol inhibited NO production by 83% at a concentration of 0.55 µM without affecting cell viability[1]. Another study on LPS-stimulated peritoneal macrophages showed a 60% reduction in NO release at the same concentration[2][3].

Furthermore, Vestitol has been shown to modulate the production of various cytokines. Treatment of LPS-activated macrophages with Vestitol led to a reduction in the levels of pro-inflammatory cytokines such as GM-CSF, IL-6, and TNF-α[1]. Specifically, in peritoneal macrophages, 0.55 µM of (3S)-Vestitol diminished the levels of IL-1β, IL-1α, G-CSF, and GM-CSF[2][3]. Interestingly, it also increased the release of the anti-inflammatory cytokine IL-10[1].

The mechanism underlying these effects involves the modulation of the NF-κB signaling pathway. Studies have shown that Vestitol diminishes the activation of NF-κB, a key transcription factor for pro-inflammatory genes[1][2]. This is achieved in part by up-regulating the expression of Socs3 and Dab2 genes, which are inhibitors of cytokine signaling and the NF-κB pathway[2].

Data Presentation

Table 1: Comparative Anti-inflammatory Activity

ParameterThis compoundVestitol
NO Inhibition Data not available83% inhibition at 0.55 µM (RAW 264.7 cells)[1]
60% inhibition at 0.55 µM (peritoneal macrophages)[2][3]
Cytokine Modulation Data not availableReduced: GM-CSF, IL-6, TNF-α, IL-1β, IL-1α, G-CSF[1][2][3]
Increased: IL-10[1]
NF-κB Inhibition Data not availableDemonstrated inhibition of NF-κB activation[1][2]

Table 2: Cytotoxicity Data

CompoundCell LineCytotoxicity MetricValue
Vestitol MRC-5 fibroblastsNo cytotoxic effects up to15.62 µg/mL[5]
H9C2 cardiomyocytesNo cytotoxic effects up to31.25 µg/mL[5]
RAW 264.7 macrophagesNo effect on viability at0.55 µM[1]
This compound Data not availableData not availableData not available

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay (for Vestitol)

Objective: To determine the effect of a compound on nitric oxide production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Vestitol at 0.37 to 0.59 µM). Cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Cytokine Production Assay (for Vestitol)

Objective: To measure the effect of a compound on the production of various cytokines by LPS-stimulated macrophages.

Cell Line: Peritoneal macrophages from C57BL/6 mice or RAW 264.7 cells.

Methodology:

  • Cell Isolation and Culture: Peritoneal macrophages are harvested from mice by peritoneal lavage and cultured in RPMI-1640 medium. RAW 264.7 cells are cultured as described above.

  • Seeding: Cells are seeded in 24-well plates and allowed to adhere.

  • Treatment and Stimulation: Cells are treated with the test compound (e.g., (3S)-Vestitol at 0.55 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, the culture supernatants are collected and centrifuged to remove cellular debris.

  • Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatants are determined using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISA kits according to the manufacturer's instructions.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 LPS-induced Inflammatory Signaling cluster_1 Inhibition by Vestitol LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes activates transcription Vestitol Vestitol Vestitol->IKK inhibits Vestitol->NFkB inhibits translocation G cluster_workflow Experimental Workflow: NO Inhibition Assay A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat cells with This compound or Vestitol A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24 hours C->D E 5. Add Griess Reagent to supernatant D->E F 6. Measure Absorbance at 540 nm E->F

References

Validating the Anti-inflammatory Effects of Demethylvestitol In Vivo: A Comparative Guide Based on Structurally Related Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific in vivo data for Demethylvestitol necessitates a comparative analysis of its chemical class. This guide provides an objective comparison based on available experimental data for the structurally related isoflavonoid, Neovestitol, and the broader isoflavonoid class.

Currently, there are no publicly available in vivo studies validating the anti-inflammatory effects of this compound. However, isoflavonoids as a chemical class have demonstrated significant anti-inflammatory properties. To provide a relevant comparative framework, this guide focuses on the in vivo anti-inflammatory activity of Neovestitol, an isoflavonoid structurally similar to this compound. The data presented is derived from a key study investigating Neovestitol's effects in acute and chronic inflammation models.

Comparative Analysis of Anti-Inflammatory Effects

The following table summarizes the in vivo anti-inflammatory effects of Neovestitol in comparison to a vehicle control. This data is extracted from a study by Franchin et al. (2016) investigating Neovestitol in lipopolysaccharide (LPS)-induced acute peritonitis and collagen-induced arthritis in mice.

Table 1: In Vivo Anti-inflammatory Effects of Neovestitol

ParameterAnimal ModelTreatment Group (Neovestitol)Vehicle Control GroupPercentage Reduction with Neovestitol
Acute Inflammation LPS-induced peritonitis
Neutrophil Migration (cells/mL)MiceData not specifiedData not specifiedSignificant Reduction[1][2]
Leukocyte RollingMiceSignificant Reduction-Significant Reduction[1]
Leukocyte AdhesionMiceSignificant Reduction-Significant Reduction[1]
ICAM-1 ExpressionMiceReduced-Significant Reduction[1]
TNF-α LevelsMiceNo significant change--[1]
CXCL1/KC LevelsMiceNo significant change--[1]
CXCL2/MIP-2 LevelsMiceNo significant change--[1]
Chronic Inflammation Collagen-induced arthritis
Clinical ScoreMiceReduced-Significant Reduction[1]
Joint DamageMiceReduced-Significant Reduction[1]
IL-6 LevelsMiceReduced-Significant Reduction[1]
IL-17-producing TCD4+ cellsMiceNo significant change--[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Lipopolysaccharide (LPS)-Induced Acute Peritonitis in Mice

This model is used to assess the effect of a substance on acute inflammation, particularly on neutrophil migration and leukocyte-endothelial interactions.

Animals: Male C57BL/6 mice.

Procedure:

  • Mice are pre-treated with Neovestitol or a vehicle control.

  • After a specified time, acute peritonitis is induced by an intraperitoneal injection of lipopolysaccharide (LPS).

  • Four hours after LPS injection, the peritoneal cavity is washed to collect the inflammatory exudate.

  • The total number of leukocytes in the exudate is determined.

  • Differential cell counts are performed to quantify neutrophil migration.

  • Intravital microscopy of the mesenteric microcirculation is performed to analyze leukocyte rolling and adhesion.[1]

Collagen-Induced Arthritis in Mice

This is a widely used model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutic agents.

Animals: Male DBA/1J mice.

Procedure:

  • Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • A booster injection is given 21 days after the primary immunization.

  • Treatment with Neovestitol or a vehicle control starts after the onset of clinical signs of arthritis.

  • The severity of arthritis is evaluated using a clinical scoring system.

  • At the end of the experiment, joint tissues are collected for histological analysis to assess joint damage.

  • Blood or tissue samples are collected to measure the levels of inflammatory cytokines such as IL-6.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential anti-inflammatory signaling pathways of isoflavonoids and the general experimental workflow for evaluating anti-inflammatory agents in vivo.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Isoflavonoid Intervention Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 Activation NF-κB Pathway NF-κB Pathway MyD88->NF-κB Pathway Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Upregulation Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Isoflavonoids (e.g., Neovestitol) Isoflavonoids (e.g., Neovestitol) Isoflavonoids (e.g., Neovestitol)->NF-κB Pathway Inhibition iNOS iNOS Isoflavonoids (e.g., Neovestitol)->iNOS Modulation Nitric Oxide Nitric Oxide iNOS->Nitric Oxide Nitric Oxide->Inflammation

Caption: Potential anti-inflammatory mechanism of isoflavonoids.

G cluster_0 Pre-clinical In Vivo Study cluster_1 Treatment Groups Animal Model Selection Animal Model Selection Induction of Inflammation Induction of Inflammation Animal Model Selection->Induction of Inflammation Treatment Administration Treatment Administration Induction of Inflammation->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Vehicle Control Vehicle Control Test Compound (this compound) Test Compound (this compound) Positive Control (e.g., Dexamethasone) Positive Control (e.g., Dexamethasone) Analysis & Interpretation Analysis & Interpretation Data Collection->Analysis & Interpretation

Caption: General experimental workflow for in vivo anti-inflammatory studies.

Conclusion

While direct in vivo evidence for the anti-inflammatory effects of this compound is currently lacking, the available data for the structurally similar isoflavonoid, Neovestitol, provides a strong rationale for further investigation. The significant reduction in leukocyte infiltration, and key inflammatory markers in both acute and chronic inflammation models by Neovestitol suggests that this compound may possess similar therapeutic potential. Future in vivo studies on this compound are warranted to validate these promising, yet indirect, findings and to elucidate its precise mechanisms of action. Such studies should include direct comparisons with established anti-inflammatory drugs to accurately determine its potency and potential clinical utility.

References

A Comparative Guide to the Cross-Validation of Demethylvestitol's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of the antioxidant capacity of Demethylvestitol against established antioxidant standards. While specific experimental data for this compound is not yet widely published, this document outlines the requisite experimental protocols and data presentation structures necessary for a rigorous comparative analysis. The methodologies detailed herein are based on widely accepted antioxidant assays.

Comparative Analysis of Antioxidant Capacity

To objectively assess the antioxidant potential of this compound, its performance should be benchmarked against well-characterized antioxidant standards, such as Trolox (a water-soluble analog of vitamin E) and Ascorbic Acid (Vitamin C). The following table summarizes the typical quantitative data that would be generated from various antioxidant assays. The values for this compound are presented as hypothetical placeholders for illustrative purposes.

Table 1: Comparative Antioxidant Capacity (IC50 / Equivalent Values)

Antioxidant AssayThis compound (Hypothetical)TroloxAscorbic AcidPrinciple of Method
DPPH Radical Scavenging e.g., 25 µg/mL~10 µg/mL~5 µg/mLMeasures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1]
ABTS Radical Scavenging e.g., 30 µM TEACBy definition 1.0 mM TEAC~0.9 mM TEACMeasures the ability of an antioxidant to scavenge the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds.[2][3]
Ferric Reducing Antioxidant Power (FRAP) e.g., 150 µM Fe(II)/g~250 µM Fe(II)/g~300 µM Fe(II)/gMeasures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, indicated by an intense blue color.[4][5]
Oxygen Radical Absorbance Capacity (ORAC) e.g., 4.5 µM TE/gBy definition 1.0 µM TE/g~0.8 µM TE/gMeasures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.[6][7]

TEAC: Trolox Equivalent Antioxidant Capacity. All values are illustrative and depend on specific experimental conditions.

Detailed Experimental Protocols

Accurate and reproducible data is contingent on meticulous adherence to standardized protocols. The following are detailed methodologies for the key antioxidant assays.

2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.[1][8]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[1][9] This solution should be freshly prepared and protected from light.[1] The absorbance of the working solution at 517 nm should be approximately 1.0.[8]

    • Prepare a series of dilutions of this compound and the standard antioxidants (Trolox, Ascorbic Acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution (e.g., 20 µL).[10]

    • Add the DPPH working solution (e.g., 200 µL) to each well and mix thoroughly.[10]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

    • Measure the absorbance at 517 nm using a spectrophotometer.[1][11]

    • A blank control containing only the solvent and the DPPH solution is also measured.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration of the sample.

2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[12]

  • Reagent Preparation:

    • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[13]

    • The mixture is incubated in the dark at room temperature for 12-16 hours before use.[13]

    • The ABTS•+ solution is then diluted with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Assay Procedure:

    • Add a small volume of the sample or standard to the diluted ABTS•+ solution.

    • The reaction mixture is incubated for a set time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.[14]

  • Data Analysis: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.[15]

2.3 Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4][5]

  • Reagent Preparation:

    • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[4][16]

    • The reagent is warmed to 37°C before use.[4]

  • Assay Procedure:

    • Add a small volume of the sample or standard to the FRAP reagent.

    • The mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).[16]

    • The absorbance of the resulting blue-colored complex is measured at 593 nm.[4][5]

  • Data Analysis: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.[4]

2.4 Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to neutralize peroxyl radicals, which are known to damage cells.[7][17]

  • Reagent Preparation:

    • A working solution of fluorescein is prepared in a phosphate buffer (75 mM, pH 7.4).[6][18]

    • A solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is also prepared in the same buffer.[6][18] This solution should be made fresh daily.[7]

  • Assay Procedure:

    • In a black 96-well plate, add the fluorescein solution, followed by the sample or Trolox standard.[6]

    • The plate is incubated at 37°C for approximately 30 minutes.[6][18]

    • The reaction is initiated by adding the AAPH solution to all wells.[18]

    • Fluorescence is monitored kinetically (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.[18][19]

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to a Trolox standard curve, and the results are expressed as Trolox Equivalents (TE).[18]

Mandatory Visualizations

Experimental Workflow for DPPH Assay

The following diagram illustrates the general workflow for determining the antioxidant capacity of a test compound like this compound using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of this compound add_sample Add Sample/Standard to 96-well plate prep_sample->add_sample prep_std Prepare Serial Dilutions of Standard (Trolox) prep_std->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

DPPH antioxidant assay experimental workflow.

Antioxidant Signaling Pathways

While the specific signaling pathways modulated by this compound's antioxidant activity require elucidation, antioxidants generally function through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Assays like ORAC are primarily HAT-based, while FRAP and CUPRAC are SET-based. DPPH and ABTS can involve both mechanisms.[17][20]

Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Antioxidant Antioxidant (AH) (e.g., this compound) AH_hat Antioxidant (AH) AH_set Antioxidant (AH) Radical Free Radical (R•) R_hat Radical (R•) R_set Radical (R•) A_rad Antioxidant Radical (A•) AH_hat->A_rad H• donation RH Stable Molecule (RH) R_hat->RH H• acceptance AH_rad_cat Antioxidant Radical Cation (AH•+) AH_set->AH_rad_cat e⁻ donation R_anion Anion (R⁻) R_set->R_anion e⁻ acceptance

Primary mechanisms of free radical scavenging by antioxidants.

References

Replicating Published Findings on Demethylvestitol's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a notable absence of studies specifically investigating the anticancer properties of Demethylvestitol. Despite its classification as an isoflavan, a class of compounds known for potential health benefits including anti-inflammatory and antiviral effects, dedicated research into its efficacy and mechanisms against cancer appears to be limited or not publicly available.

This compound is recognized as an isoflavan compound, and it is known to possess anti-inflammatory and antiviral properties.[1] However, extensive searches for published, peer-reviewed studies detailing its anticancer activities, including its effects on cancer cell lines, underlying signaling pathways, and comparisons with other anticancer agents, did not yield any specific results.

The scientific community has extensively investigated the anticancer potential of various other demethylated compounds and flavonoids. For instance, Demethylzeylasteral has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells through the extrinsic pathway.[2] Similarly, Demethylincisterol A3 has demonstrated cytotoxic properties against different cancer cell lines and has been observed to inhibit the Wnt signaling pathway and the tyrosine phosphatase SHP2.[3]

While the broader class of flavonoids, which includes isoflavans like this compound, has been a subject of interest in cancer research for their potential to modulate various cellular processes, this general interest does not translate to specific, replicable data for every individual compound within this large family.

Therefore, this guide cannot provide a comparative analysis of this compound's anticancer properties with other alternatives due to the lack of available experimental data in the public domain. Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct foundational in vitro and in vivo studies to establish its potential anticancer efficacy.

Future Research Directions

Should data on the anticancer properties of this compound become available, a comprehensive comparison guide would include the following components as per the initial request:

Data Presentation:

  • Table 1: Cytotoxicity of this compound against various cancer cell lines. This table would summarize the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of this compound across a range of cancer cell lines.

  • Table 2: Effect of this compound on Cell Cycle Distribution. This would detail the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.

  • Table 3: Induction of Apoptosis by this compound. This table would quantify the percentage of apoptotic cells as determined by methods such as Annexin V/PI staining.

  • Table 4: Comparison of Anticancer Activity with Alternative Agents. This would provide a side-by-side comparison of the efficacy of this compound with other known anticancer drugs or natural compounds.

Experimental Protocols:

Detailed methodologies for key experiments would be provided, including:

  • Cell Viability Assay (e.g., MTT Assay): A step-by-step protocol for determining the cytotoxic effects of this compound on cancer cells.

  • Cell Cycle Analysis (by Flow Cytometry): A detailed procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.

  • Apoptosis Assay (e.g., Annexin V-FITC/PI Staining): A comprehensive protocol for quantifying the induction of apoptosis.

  • Western Blot Analysis: A method to detect the expression levels of key proteins involved in signaling pathways affected by this compound.

Mandatory Visualizations:

  • Signaling Pathway Diagrams: Graphviz diagrams would be generated to illustrate the molecular pathways through which this compound might exert its anticancer effects, such as the apoptosis or cell cycle regulation pathways.

  • Experimental Workflow Diagrams: Visual representations of the experimental procedures would be created to provide a clear overview of the research methodology.

At present, the lack of primary research on this compound's anticancer properties prevents the creation of these detailed components. The scientific community awaits initial studies to elucidate the potential of this isoflavan as an anticancer agent.

References

Head-to-head comparison of Demethylvestitol and genistein

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of phytochemical research, the isoflavones Demethylvestitol and genistein have garnered attention for their potential therapeutic applications. While genistein is a well-studied compound with a broad spectrum of documented biological activities, this compound remains a more enigmatic molecule. This guide provides a detailed head-to-head comparison of their known anticancer, anti-inflammatory, and antioxidant properties, supported by available experimental data and methodologies. This objective analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to inform future studies and therapeutic strategies.

I. Comparative Analysis of Biological Activities

A thorough review of existing literature reveals a significant disparity in the volume of research available for genistein compared to this compound. Genistein has been extensively studied for its effects on various cancer cell lines and inflammatory pathways, with a wealth of quantitative data available. In contrast, data for this compound is limited, with much of the available information pertaining to related isoflavans such as vestitol. This comparison, therefore, draws from direct evidence where possible and supplemented with data from closely related compounds to provide a preliminary assessment of this compound's potential.

Table 1: Anticancer Activity
ParameterThis compoundGenistein
Cell Line Data not availableMCF-7 (Breast Cancer)
Assay Data not availableMTT Assay
IC50 Value Data not available10.0 ± 1.5 µM[1]
Mechanism Putative antiproliferative activity as an isoflavone derivative.[2][3][4]Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest at G2/M phase.[1][5]
Cell Line Data not availableSW1736 (Anaplastic Thyroid Cancer)
Assay Data not availableMTT Assay
IC50 Value Data not available80 µM (after 48h)[6]
Mechanism Dose- and time-dependent inhibition of cell proliferation.[6]
Table 2: Anti-inflammatory Activity
ParameterThis compoundGenistein
Cell Line/Model Murine Macrophage RAW 264.7Murine Macrophage RAW 264.7
Assay Nitric Oxide (NO) Inhibition AssayNitric Oxide (NO) Inhibition Assay
Inhibitory Effect Indicated as an isoflavan compound found in a formula with NO inhibitory flavonoids.[7]Dose-dependent suppression of LPS-induced NO production.[8]
Mechanism Putative inhibition of NO production.Suppression of iNOS expression.[9]
Cell Line/Model Data not availableHuman Umbilical Vein Endothelial Cells (HUVECs)
Assay Data not availableELISA
Inhibitory Effect Data not availableSignificant inhibition of TNF-α-induced MCP-1 and IL-8 production at 0.1 µM.[10]
Mechanism Data not availableSuppression of adhesion molecule expression (sICAM-1, sVCAM-1, sE-selectin).[10]

Note: Data for this compound on specific anti-inflammatory markers is limited. The related compound Vestitol has been shown to reduce the production of nitric oxide in RAW 264.7 macrophages at a concentration of 0.55 µM.[11]

Table 3: Antioxidant Activity
ParameterThis compoundGenistein
Assay Data not availableDPPH Radical Scavenging Assay
EC50 Value Data not available5 mg/mL (for biotransformed soy flour extract)[12]
Mechanism Putative free radical scavenging activity as a phenolic compound.Hydrogen atom donation to neutralize free radicals.[13][14]
Assay Data not availableCellular Antioxidant Activity
Effect Data not availableProtection against oxidative stress-induced cell damage.
Mechanism Data not availableModulation of intracellular antioxidant enzymes.

Note: While direct DPPH assay results for this compound were not found, isoflavones, in general, are known for their antioxidant properties.[15][16]

II. Signaling Pathways

The mechanisms through which these isoflavones exert their effects are intrinsically linked to their interaction with cellular signaling pathways.

Genistein

Genistein's multifaceted nature is evident in its ability to modulate a wide array of signaling cascades. In the context of cancer, it has been shown to inhibit the activation of NF-κB and Akt signaling pathways, both of which are critical for cell survival and proliferation.[5] Furthermore, genistein can interfere with the MAPK/ERK pathway, which is involved in cell growth and differentiation.[5] Its anti-inflammatory effects are partly attributed to the inhibition of STAT-1 and NF-κB activation, key transcription factors for the expression of pro-inflammatory genes like iNOS.[9]

genistein_pathway cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects Genistein_cancer Genistein NFkB_cancer NF-κB Pathway Genistein_cancer->NFkB_cancer inhibits Akt_cancer Akt Pathway Genistein_cancer->Akt_cancer inhibits MAPK_ERK MAPK/ERK Pathway Genistein_cancer->MAPK_ERK modulates Apoptosis Apoptosis Genistein_cancer->Apoptosis induces Proliferation Cell Proliferation NFkB_cancer->Proliferation Akt_cancer->Proliferation MAPK_ERK->Proliferation Genistein_inflammation Genistein STAT1 STAT-1 Pathway Genistein_inflammation->STAT1 inhibits NFkB_inflammation NF-κB Pathway Genistein_inflammation->NFkB_inflammation inhibits iNOS iNOS Expression STAT1->iNOS NFkB_inflammation->iNOS NO_production NO Production iNOS->NO_production

Caption: Signaling pathways modulated by Genistein.
This compound

The signaling pathways affected by this compound are less defined. However, based on the activity of the related compound vestitol, it is plausible that this compound may also influence the NF-κB pathway to exert its anti-inflammatory effects. (3S)-Vestitol has been shown to inhibit the NF-κB pathway, leading to a decrease in pro-inflammatory cytokines.[17] Further research is necessary to elucidate the specific molecular targets of this compound.

demethylvestitol_pathway This compound This compound (putative) NFkB NF-κB Pathway This compound->NFkB inhibits (inferred from Vestitol) Inflammation Inflammatory Response NFkB->Inflammation

Caption: Putative signaling pathway for this compound.

III. Experimental Protocols

To facilitate the replication and expansion of research in this area, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[18][19]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or genistein) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[6][18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT Cell Viability Assay.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.[21][22]

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.[21]

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[21]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.[23]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.[21][23] The amount of nitrite is determined using a standard curve prepared with sodium nitrite.

DPPH Radical Scavenging Assay

This spectrophotometric assay is used to measure the antioxidant capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent, such as methanol or ethanol.[24]

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.[25]

  • Reaction Mixture: Mix the test sample with the DPPH solution and incubate in the dark at room temperature for a specific time (e.g., 30 minutes).[25][26]

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at the characteristic wavelength of DPPH (around 517 nm).[24][25]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[26]

IV. Conclusion and Future Directions

This comparative guide highlights the extensive body of research on genistein, confirming its potent anticancer, anti-inflammatory, and antioxidant activities through the modulation of key signaling pathways. In contrast, this compound remains a largely unexplored isoflavone. While preliminary evidence from related compounds suggests potential biological activity, a significant research gap exists. There is a critical need for direct experimental evaluation of this compound to quantify its efficacy and elucidate its mechanisms of action.

Future research should prioritize:

  • In vitro screening: Conducting comprehensive cell-based assays (e.g., MTT, NO inhibition, DPPH) to determine the IC50/EC50 values of this compound.

  • Mechanism of action studies: Investigating the impact of this compound on key signaling pathways, such as NF-κB, Akt, and MAPK, to understand its molecular targets.

  • Head-to-head comparative studies: Performing direct comparative experiments between this compound and genistein under identical conditions to accurately assess their relative potencies.

  • In vivo studies: Following promising in vitro results, animal models should be employed to evaluate the efficacy and safety of this compound in a physiological context.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and provide a more complete picture of its standing relative to well-established isoflavones like genistein.

References

Evaluating the Synergistic Effects of Demethylvestitol with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential synergistic effects of Demethylvestitol when combined with other therapeutic compounds. While direct experimental data on this compound combinations are limited in publicly available literature, this document extrapolates its potential synergistic activities based on its known biological mechanisms and data from structurally and functionally similar phytoestrogens. The information presented herein is intended to guide future research and drug development efforts.

This compound, a phytoestrogen belonging to the isoflavonoid class, has garnered interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities. Its mechanism of action is believed to involve the modulation of key cellular signaling pathways, induction of apoptosis, and cell cycle arrest. These mechanisms suggest that this compound could act synergistically with conventional therapeutic agents to enhance their efficacy and potentially reduce side effects.

Anticipated Synergistic Combinations and Mechanisms

Based on the known biological activities of this compound and related phytoestrogens, synergistic effects are anticipated when combined with:

  • Chemotherapeutic Agents (e.g., Cisplatin, Paclitaxel, Doxorubicin): Phytoestrogens have been shown to enhance the cytotoxic effects of these drugs. The proposed synergy with this compound would likely stem from complementary mechanisms, such as inducing cell cycle arrest, which sensitizes cancer cells to DNA-damaging agents, and promoting apoptosis through intrinsic and extrinsic pathways.[1][2]

  • Targeted Therapies (e.g., Gefitinib): By modulating signaling pathways like PI3K/Akt and NF-κB, this compound could potentially overcome resistance mechanisms to targeted therapies and enhance their anti-tumor effects.

  • Anti-inflammatory Drugs (e.g., NSAIDs): In the context of inflammation-driven diseases, combining this compound with NSAIDs could lead to enhanced anti-inflammatory effects through the dual inhibition of pro-inflammatory pathways.[3][4][5]

Quantitative Data on Synergistic Effects of Phytoestrogens

The following tables summarize quantitative data from studies on phytoestrogens that are structurally or functionally similar to this compound, demonstrating their synergistic effects with conventional drugs. This data serves as a surrogate to guide potential combination studies with this compound.

Table 1: Synergistic Anticancer Effects of Phytoestrogens in Combination with Chemotherapy

PhytoestrogenCombination DrugCancer Cell LineEffectCombination Index (CI)Reference
GenisteinCisplatinOvarian Cancer (OAW-42)Increased Apoptosis< 1 (Synergistic)[2]
GenisteinGemcitabinePancreatic Cancer (COLO 357)Reduced Tumor Growth (in vivo)Not Reported[2]
ApigeninCisplatinBreast Cancer (MCF-7)Inhibited Cell ProliferationNot Reported[1]
DaidzeinTopotecanColon Cancer (SW620)Lower Cell ViabilityNot Reported[1]
ResveratrolEtoposideColon Cancer (HT-29)Lower Cell ViabilityNot Reported[1]

Table 2: Synergistic Anti-inflammatory Effects of Flavonoids

Flavonoid CombinationInflammatory MediatorCell LineEffectSynergy AssessmentReference
Chrysin + KaempferolNO, PGE₂, TNF-αRAW 264.7Significant InhibitionIsobolographic Analysis[3][6]
Morin + SilibininNO, PGE₂, TNF-αRAW 264.7Significant InhibitionIsobolographic Analysis[3][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic interactions. The following are standard protocols for key experiments.

Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound alone and in combination with another compound and to quantify the synergy.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).

  • Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a range of concentrations of this compound, the combination drug, and their combination at fixed ratios.

  • MTT Assay: After 48-72 hours of incubation, add MTT solution to each well and incubate for 4 hours. Add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the cell viability as a percentage of the control.

  • Synergy Quantification: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Isobologram analysis can also be performed.

Apoptosis Assay by Flow Cytometry

Objective: To assess the induction of apoptosis by the drug combinations.

Protocol:

  • Treatment: Treat cells with this compound, the combination drug, and their combination for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the drug combination on key signaling proteins.

Protocol:

  • Treatment and Lysis: Treat cells with the drug combination for the desired time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Caspase-3).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizing Synergistic Mechanisms

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways and experimental workflows involved in the synergistic effects of this compound.

Synergy_Experimental_Workflow cluster_invitro In Vitro Assessment CellCulture Cell Culture (Cancer/Inflammatory Cells) Treatment Drug Treatment (this compound +/- Compound) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Mechanism Study (Western Blot) Treatment->WesternBlot Synergy Synergy Analysis (CI, Isobologram) Viability->Synergy

Caption: Experimental workflow for in vitro evaluation of synergy.

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Apoptosis Apoptosis Bcl2->Apoptosis Proliferation Cell Proliferation & Survival Genes NFkB_nuc->Proliferation This compound This compound This compound->PI3K Inhibits This compound->IKK Inhibits Chemotherapy Chemotherapeutic Agent Chemotherapy->Apoptosis Induces

Caption: Proposed anticancer signaling pathway modulation by this compound.

Anti_inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Inflammatory_Genes This compound This compound This compound->IKK Inhibits NSAID NSAID NSAID->Inflammatory_Genes Inhibits COX-2 LPS LPS LPS->TLR

Caption: Proposed anti-inflammatory signaling pathway modulation.

Conclusion and Future Directions

The evidence from related phytoestrogens strongly suggests that this compound holds promise as a synergistic agent in combination therapies for cancer and inflammatory diseases. Its ability to modulate critical signaling pathways such as PI3K/Akt and NF-κB provides a strong rationale for its investigation in combination with conventional drugs.

Future research should focus on direct in vitro and in vivo studies to confirm the synergistic effects of this compound with various therapeutic agents. Quantitative analysis using the Combination Index and isobologram models will be essential to validate these interactions. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets of this compound and to optimize combination strategies for clinical translation. This guide serves as a foundational resource to stimulate and direct these future investigations.

References

Demethylvestitol: A Meta-Analysis of its Anti-Inflammatory Potential for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of Demethylvestitol, focusing on its anti-inflammatory properties. Due to a lack of multiple, directly comparable studies on this compound for a formal meta-analysis, this document presents a detailed examination of a key study on its stereoisomer, (3S)-Vestitol. The data herein is presented to offer a clear comparison of its effects against a pro-inflammatory state and to provide a foundation for future research and development.

Quantitative Data Summary

The anti-inflammatory effects of (3S)-Vestitol were assessed in lipopolysaccharide (LPS)-stimulated peritoneal macrophages. The following tables summarize the key quantitative findings from this research, demonstrating the compound's ability to modulate crucial inflammatory mediators.

Table 1: Effect of (3S)-Vestitol on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [1]

Treatment Concentration (µM)Nitric Oxide (NO) Reduction (%)Cell Viability Altered
0.37Not Statistically SignificantNo
0.5560%No
0.59Not Statistically SignificantYes

Data presented is based on the findings from the study on (3S)-Vestitol in LPS-stimulated peritoneal macrophages.[1]

Table 2: Modulation of Cytokine Release by 0.55 µM (3S)-Vestitol in LPS-Stimulated Macrophages [1][2]

CytokineEffect
Interleukin-1α (IL-1α)Diminished
Interleukin-1β (IL-1β)Diminished
Granulocyte colony-stimulating factor (G-CSF)Diminished
Granulocyte-macrophage colony-stimulating factor (GM-CSF)Diminished
Interleukin-10 (IL-10)Diminished

This table highlights the significant reduction in the release of several pro-inflammatory cytokines upon treatment with (3S)-Vestitol.[1][2]

Table 3: Gene Expression Modulation by 0.55 µM (3S)-Vestitol in LPS-Stimulated Macrophages [2]

GeneFunctionEffect of (3S)-Vestitol
Pro-inflammatory Genes
Icam-1Cell adhesion, inflammationReduced Expression
Wnt5aInflammation, tissue destructionReduced Expression
Mmp7Inflammation, tissue destructionReduced Expression
Signaling Pathway Inhibitor Genes
Socs3Inhibitor of cytokine signalingIncreased Expression
Dab2Inhibitor of NF-κB pathwayIncreased Expression
Atherosclerosis-Related Genes
Scd1, Scd2, Egf1Associated with atherosclerosisReduced Expression
ApoeAssociated with atherosclerosis controlIncreased Expression

This table summarizes the significant changes in the expression of genes involved in inflammation, signaling, and atherosclerosis, indicating a broad anti-inflammatory and potentially protective effect of (3S)-Vestitol at the genetic level.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.

1. Peritoneal Macrophage Isolation and Culture [1][2]

  • Animal Model: C57BL/6 mice.

  • Procedure: Peritoneal macrophages were collected by washing the peritoneal cavity with a sterile saline solution.

  • Culture Conditions: The isolated cells were cultured in a suitable medium for 48 hours. For stimulation, lipopolysaccharide (LPS) was added to the culture medium to induce an inflammatory response.

2. Nitric Oxide (NO) Quantification [1]

  • Method: The amount of nitric oxide produced by the macrophages was quantified in the cell culture supernatant.

  • Treatment: LPS-stimulated macrophages were treated with varying concentrations of (3S)-Vestitol (0.37 µM, 0.55 µM, and 0.59 µM) for 48 hours.

  • Analysis: The concentration of nitrite, a stable product of NO, was measured as an indicator of NO production. Statistical analysis was performed using the Tukey–Kramer variance analysis test.

3. Macrophage Viability Assay [1]

  • Purpose: To determine if the observed effects of (3S)-Vestitol were due to cytotoxicity.

  • Procedure: Cell viability was assessed in parallel with the NO quantification experiments.

  • Outcome: The concentration of 0.55 µM was selected for further experiments as it significantly reduced NO production without altering macrophage viability.

4. Cytokine Release Analysis [1][2]

  • Method: A multiplex bead-based immunoassay was used to simultaneously measure the concentration of 20 different cytokines in the cell culture supernatant.

  • Treatment: LPS-stimulated peritoneal macrophages were treated with 0.55 µM of (3S)-Vestitol for 48 hours.

  • Analysis: The levels of the 20 cytokines were compared between the (3S)-Vestitol-treated group and a vehicle-control group. Statistical significance was determined using the Mann-Whitney test.

5. Gene Expression Analysis [2]

  • Method: RT² Profiler PCR Array was used to analyze the expression of a panel of genes related to cytokine production and inflammatory response.

  • Procedure: RNA was extracted from LPS-stimulated macrophages treated with 0.55 µM of (3S)-Vestitol. This RNA was then converted to cDNA and used for the PCR array.

  • Analysis: The expression levels of target genes were compared between the treated and control groups, with statistical significance assessed by Student's t-test on the mean cycle threshold (CT) values.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action for this compound (based on data for (3S)-Vestitol) and the general experimental workflow.

G cluster_0 LPS-Induced Inflammatory Cascade cluster_1 Therapeutic Intervention with this compound LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Genes Transcription of Pro-inflammatory Genes (Icam-1, Wnt5a, Mmp7) NF_kB_Activation->Pro_inflammatory_Genes Cytokine_Release Cytokine Release (IL-1α, IL-1β, G-CSF, GM-CSF) NF_kB_Activation->Cytokine_Release NO_Production Nitric Oxide Production NF_kB_Activation->NO_Production This compound This compound Upregulation_Socs3_Dab2 Upregulation of Socs3 & Dab2 This compound->Upregulation_Socs3_Dab2 Upregulation_Socs3_Dab2->NF_kB_Activation Inhibition G Start Start Macrophage_Isolation Isolate Peritoneal Macrophages Start->Macrophage_Isolation Cell_Culture Culture Macrophages Macrophage_Isolation->Cell_Culture LPS_Stimulation Stimulate with LPS Cell_Culture->LPS_Stimulation Treatment Treat with this compound (or Vehicle Control) LPS_Stimulation->Treatment Incubation Incubate for 48h Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysate_Collection Collect Cell Lysate Incubation->Cell_Lysate_Collection NO_Assay Nitric Oxide Assay Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Array Supernatant_Collection->Cytokine_Assay RNA_Extraction RNA Extraction Cell_Lysate_Collection->RNA_Extraction Data_Analysis Analyze and Compare Data NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Gene_Expression_Analysis Gene Expression Analysis RNA_Extraction->Gene_Expression_Analysis Gene_Expression_Analysis->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of Demethylvestitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of demethylvestitol, a member of the isoflavonoid class of compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on general laboratory chemical waste disposal guidelines.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

Step-by-Step Disposal Procedures

The appropriate disposal route for this compound depends on its form (solid or in solution), the quantity to be disposed of, and local and institutional regulations. The following procedures are based on general guidelines for non-hazardous laboratory chemical waste.

Step 1: Waste Characterization

First, determine if the this compound waste is considered hazardous. Since a specific SDS is unavailable, a conservative approach is to check against general criteria for non-hazardous waste. If the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity), it must be managed as hazardous waste.[1]

Step 2: Segregation of Waste

Properly segregate this compound waste from other chemical waste streams to prevent accidental reactions. Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[2]

Step 3: Containerization and Labeling

  • Solid Waste:

    • Place solid this compound waste in a clearly labeled, sealed, and compatible container (e.g., a high-density polyethylene - HDPE - bottle).

    • The label should clearly state "this compound Waste" and include the date.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a compatible, leak-proof container with a secure screw-top cap.[2]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Label the container with "this compound Waste in [Solvent Name]" and the approximate concentration.

Step 4: Disposal Route Selection

Based on a conservative assessment and in the absence of specific prohibitions, small quantities of what can be reasonably assumed to be non-hazardous research chemicals may be disposed of as follows. However, consultation with your institution's Environmental Health and Safety (EHS) office is paramount.

  • For Small Quantities of Solid, Non-Hazardous this compound:

    • Ensure the material is securely contained and sealed.

    • Dispose of in the laboratory's solid chemical waste stream as directed by your EHS office. Some institutions may permit disposal in the regular trash if the chemical is confirmed to be non-hazardous.[3][4]

  • For Dilute Aqueous Solutions of this compound (Presumed Non-Hazardous):

    • Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals with copious amounts of water.[5][6]

    • Crucially, verify this with your EHS office before proceeding. Factors such as local wastewater regulations and the presence of other substances in the solution will influence this decision.

  • For Organic Solvent Solutions or Larger Quantities:

    • This waste must be collected and disposed of through your institution's hazardous waste program.

    • Store the labeled waste container in a designated satellite accumulation area until it is collected by EHS personnel.[1][2]

Quantitative Data for Disposal Decisions

The following table summarizes general quantitative thresholds often used in laboratory settings to guide disposal decisions for non-hazardous chemical waste. These are not specific to this compound but represent common best practices.

ParameterGuideline for Non-Hazardous Waste DisposalSource
pH of Aqueous Solution Between 5.5 and 10.5 for drain disposal.[3]
Quantity for Drain Disposal Typically limited to a few hundred grams or milliliters per day.[3]
Satellite Accumulation Limit Maximum of 55 gallons of hazardous waste.[1]
Acutely Toxic Waste Limit Maximum of one quart of liquid or one kilogram of solid.[1]

Experimental Protocols

This document does not cite specific experiments. The provided disposal procedures are based on established general laboratory safety protocols for chemical waste management.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound and the general workflow for laboratory chemical waste.

start Start: this compound Waste is_sds_available Is a specific SDS available? start->is_sds_available follow_sds Follow disposal instructions in the SDS is_sds_available->follow_sds Yes assess_hazard Assess waste based on general hazard characteristics is_sds_available->assess_hazard No end End: Proper Disposal follow_sds->end is_hazardous Is the waste hazardous (ignitable, corrosive, reactive, toxic)? assess_hazard->is_hazardous hazardous_waste Manage as Hazardous Waste: - Segregate - Label clearly - Store in Satellite Accumulation Area - Arrange for EHS pickup is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Waste is_hazardous->non_hazardous_waste No hazardous_waste->end consult_ehs Consult Institutional EHS Office for specific disposal route (trash, drain, or chemical waste pickup) non_hazardous_waste->consult_ehs consult_ehs->end

Caption: Decision tree for this compound disposal.

cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal gen Generate this compound Waste (Solid or Liquid) seg Segregate from incompatible chemicals gen->seg cont Place in a compatible, sealed container seg->cont lab Label with contents, date, and hazard info cont->lab store Store in designated Satellite Accumulation Area lab->store pickup Arrange for pickup by EHS or approved vendor store->pickup

Caption: General workflow for laboratory chemical waste.

References

Personal protective equipment for handling Demethylvestitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Demethylvestitol, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, based on supplier recommendations and general laboratory safety protocols for handling powdered chemical compounds, the following PPE is essential.[1]

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant gloves (e.g., nitrile) should be worn.
Eye Protection Safety Goggles or Face ShieldTo protect against dust particles.
Respiratory Protection N95 RespiratorRecommended to prevent inhalation of the powder.
Body Protection Laboratory CoatTo protect skin and clothing.

Operational Plan: From Receipt to Disposal

A structured approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and research integrity.

1. Receiving and Inspection:

  • Upon receipt, inspect the packaging for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.

  • Log the receipt of the chemical in your laboratory's inventory system.

2. Storage:

  • Store this compound in a tightly sealed container.

  • For long-term storage of the powder, a temperature of -20°C for up to 3 years is recommended.[2]

  • Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]

3. Preparation and Use:

  • All handling of powdered this compound should be conducted in a chemical fume hood to minimize inhalation risk.

  • When preparing solutions, use the appropriate solvent as indicated by the supplier (e.g., DMSO).[2]

  • Ensure all labware is clean and dry before use.

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear the appropriate PPE before attempting to clean the spill.

  • For small powder spills, gently cover with an absorbent material to avoid creating dust.

  • Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable detergent and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or pour it down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Waste Collection: Follow your institution's and local regulations for the collection and disposal of chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.

Experimental Protocol Example: In Vitro Application

While a specific, detailed experimental protocol for this compound was not found in the search results, a general procedure for applying a compound to cell cultures can be outlined. The following is a hypothetical example based on common laboratory practices.

Objective: To assess the effect of this compound on a specific cell line.

Methodology:

  • Cell Culture: Maintain the chosen cell line in the appropriate growth medium and conditions (e.g., 37°C, 5% CO2).

  • Stock Solution Preparation:

    • In a chemical fume hood, dissolve a known weight of this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Working Solution Preparation:

    • Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations for the experiment.

  • Cell Treatment:

    • Plate the cells in multi-well plates and allow them to adhere overnight.

    • Remove the existing medium and replace it with the medium containing the various concentrations of this compound.

    • Include appropriate controls (e.g., vehicle control with solvent only).

  • Incubation: Incubate the treated cells for the desired time period.

  • Analysis: Following incubation, perform the relevant assays to assess the effects of this compound (e.g., cell viability assay, protein expression analysis).

Safety and Handling Workflow

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Packaging Receipt->Inspect Verify Verify Labeling Inspect->Verify Log Log in Inventory Verify->Log Store Store in Sealed Container (-20°C Powder, -80°C/-20°C Solution) Log->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Prepare Prepare Solutions FumeHood->Prepare Experiment Conduct Experiment Prepare->Experiment CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste DisposeWaste Dispose as Hazardous Waste CollectWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.